molecular formula C12H14N6O4S B15291871 2-Cyanomethylthioadenosine

2-Cyanomethylthioadenosine

カタログ番号: B15291871
分子量: 338.35 g/mol
InChIキー: KBNRTQHWQDGAEY-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Cyanomethylthioadenosine is a useful research compound. Its molecular formula is C12H14N6O4S and its molecular weight is 338.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H14N6O4S

分子量

338.35 g/mol

IUPAC名

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1

InChIキー

KBNRTQHWQDGAEY-IOSLPCCCSA-N

異性体SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCC#N)N

正規SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Potential Biological Significance of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) and its derivatives are fundamental molecules in numerous physiological processes, acting as key signaling molecules through their interaction with purinergic receptors. Modifications to the adenosine scaffold have been a cornerstone of medicinal chemistry, leading to the development of potent and selective ligands for various receptor subtypes. Modifications at the 2-position of the purine (B94841) ring, in particular, have yielded compounds with significant biological activities, including agonists and antagonists for adenosine and P2Y receptors. This technical guide outlines a proposed synthetic pathway for a novel 2-substituted adenosine analog, 2-Cyanomethylthioadenosine. While the discovery of this specific compound is not yet documented in peer-reviewed literature, its synthesis is highly plausible based on established methodologies for the derivatization of 2-thioadenosine (B194474). This document provides a detailed, hypothetical experimental protocol, data on the key reagents, and visualizations of the synthetic workflow and a potential signaling pathway this compound may modulate. The aim is to provide a foundational resource for researchers interested in synthesizing and investigating the biological properties of this novel adenosine derivative.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, adenosine. The initial step involves the conversion of adenosine to 2-thioadenosine. The subsequent step is the S-alkylation of 2-thioadenosine with chloroacetonitrile (B46850) to yield the final product.

Data Presentation: Key Reagents

The following table summarizes the key reagents required for the proposed synthesis of this compound.

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
AdenosineC₁₀H₁₃N₅O₄267.24Starting Material
Carbon DisulfideCS₂76.14Thiation Reagent
Pyridine (B92270)C₅H₅N79.10Solvent/Base
2-ThioadenosineC₁₀H₁₃N₅O₄S299.31Intermediate
ChloroacetonitrileC₂H₂ClN75.50Alkylating Agent
Sodium Hydroxide (B78521)NaOH40.00Base
EthanolC₂H₅OH46.07Solvent

Experimental Protocols

The following protocols are hypothetical and based on established procedures for the synthesis of 2-thioadenosine and the S-alkylation of related thiols.[1][2]

Step 1: Synthesis of 2-Thioadenosine from Adenosine
  • Reaction Setup: In a sealed, heavy-walled reaction vessel, dissolve adenosine (1.0 eq) in a mixture of pyridine and carbon disulfide.

  • Reaction Conditions: Heat the mixture at 140-150°C with constant stirring for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvents under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727) to yield 2-thioadenosine.

Step 2: Synthesis of this compound from 2-Thioadenosine
  • Reaction Setup: Dissolve 2-thioadenosine (1.0 eq) in an aqueous solution of sodium hydroxide (0.25 M).[2] Stir the solution until the 2-thioadenosine is completely dissolved.

  • Addition of Reagents: To this solution, add ethanol, followed by the dropwise addition of chloroacetonitrile (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC (e.g., using a mobile phase of chloroform:methanol, 85:15).[2]

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Evaporate the solvents under reduced pressure. The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Thioadenosine cluster_1 Step 2: S-Alkylation Adenosine Adenosine 2-Thioadenosine 2-Thioadenosine Adenosine->2-Thioadenosine  CS2, Pyridine  140-150°C 2-Thioadenosine_2 2-Thioadenosine This compound This compound 2-Thioadenosine_2->this compound  ClCH2CN, NaOH  Ethanol, RT

Caption: Proposed two-step synthesis of this compound from adenosine.

Potential P2Y Receptor Signaling Pathway

G 2-CMTA This compound P2Y_Receptor P2Y Receptor 2-CMTA->P2Y_Receptor G_Protein Gq/11 P2Y_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

2-Cyanomethylthioadenosine: A Technical Guide to an Uncharted Adenosine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties and potential biological significance of 2-Cyanomethylthioadenosine. It is important to note at the outset that a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. Therefore, this document serves as a theoretical and predictive guide, drawing upon established knowledge of closely related 2-substituted thioadenosine analogs to infer its characteristics and potential activities. All information presented herein should be approached with the understanding that it represents a scientifically informed hypothesis in the absence of direct experimental validation.

Chemical Properties and Synthesis

Based on its chemical name and the known properties of adenosine (B11128) derivatives, the fundamental chemical characteristics of this compound can be predicted.

Table 1: Predicted Chemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular Formula C₁₂H₁₄N₆O₄SChemical Structure
Molecular Weight 338.34 g/mol Calculation from Formula
Canonical SMILES C1=NC2=C(C(=N1)N)N=C(N=C2N3C4C(C(C3O)O)CO)SCC#NStructure Prediction
Physical State Likely a solid at room temperatureAnalogy to similar nucleosides
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF, with limited solubility in water.Analogy to similar nucleosides
Proposed Synthesis Protocol

While a specific, validated synthesis for this compound is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of other 2-thioadenosine (B194474) derivatives. The most direct approach involves the S-alkylation of 2-thioadenosine with a suitable cyanomethylating agent.

Experimental Workflow: Proposed Synthesis of this compound

G start Start: 2-Thioadenosine reaction S-Alkylation Reaction start->reaction reagent Reagent: Chloroacetonitrile or Bromoacetonitrile reagent->reaction base Base: NaH or K₂CO₃ in DMF base->reaction workup Aqueous Work-up reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: This compound purification->product characterization Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry product->characterization G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 2-CMTA This compound A2A_A2B A₂A / A₂B Receptors 2-CMTA->A2A_A2B Agonist? A1_A3 A₁ / A₃ Receptors 2-CMTA->A1_A3 Agonist/Antagonist? Gs Gαs A2A_A2B->Gs Gi Gαi A1_A3->Gi PLC Phospholipase C A1_A3->PLC AC_stim Adenylyl Cyclase (Activated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Physiological_Response Physiological Response cAMP_dec->Physiological_Response PKA->Physiological_Response IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Physiological_Response

The Elusive Target: A Technical Guide to the Predicted Biological Activity of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the synthesis or biological activity of 2-Cyanomethylthioadenosine. This technical guide, therefore, extrapolates the predicted biological activities, potential mechanisms of action, and relevant experimental protocols based on the known properties of structurally similar adenosine (B11128) analogues. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future investigations into this novel compound.

Introduction: The Therapeutic Potential of Adenosine Analogues

Adenosine and its derivatives are ubiquitous signaling molecules that play a crucial role in a vast array of physiological processes. By interacting with specific cell surface receptors (A1, A2A, A2B, and A3) and intracellular enzymes, they modulate functions in the cardiovascular, nervous, and immune systems. The modification of the adenosine scaffold has been a fertile ground for the development of novel therapeutic agents with applications ranging from anti-inflammatory and anti-cancer to neuroprotective and anti-arrhythmic drugs.

The structure of this compound, with a cyanomethylthio group at the 2-position of the adenine (B156593) ring, suggests several potential avenues of biological activity. The 2-position is a key site for modulating affinity and selectivity for adenosine receptors, while the thioether linkage introduces unique chemical properties that could influence enzyme interactions and metabolic stability.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related 2-substituted and thioadenosine derivatives, this compound is predicted to interact with the following biological targets:

  • Adenosine Receptors: The substitution at the 2-position is a well-established strategy for tuning the affinity and selectivity of ligands for the A2A adenosine receptor. It is plausible that this compound could act as an agonist or antagonist at one or more adenosine receptor subtypes.

  • Enzymes of Purine Metabolism: Thioadenosine derivatives have been shown to interact with enzymes such as S-adenosyl-L-homocysteine (SAH) hydrolase and methylthioadenosine phosphorylase (MTAP). Inhibition of these enzymes can have profound effects on cellular methylation reactions and polyamine synthesis, pathways that are often dysregulated in cancer and other diseases.

  • Kinases and Other ATP-Utilizing Enzymes: As an adenosine analogue, there is a possibility of interaction with the ATP-binding sites of various kinases, although this is generally less specific unless particular structural features promote high-affinity binding.

Predicted Signaling Pathways

Should this compound act as an A2A adenosine receptor agonist, it would likely trigger the canonical Gs-protein coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets to elicit cellular responses.

A2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR A2A Receptor Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC Ligand 2-Cyanomethyl- thioadenosine (Agonist) Ligand->A2AR ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Targets PKA->Downstream Response Cellular Response Downstream->Response

Predicted A2A adenosine receptor signaling pathway for this compound.

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes representative data for other 2-substituted adenosine analogues to provide a comparative context for potential potency.

CompoundTargetAssay TypeIC50 / EC50 / Ki (nM)Cell Line / System
CGS-21680A2A Adenosine ReceptorRadioligand BindingKi = 27Rat Striatal Membranes
RegadenosonA2A Adenosine ReceptorFunctional Assay (cAMP)EC50 = 6.4CHO cells
2-ChloroadenosineAdenosine KinaseEnzyme InhibitionIC50 = 1,200Recombinant Human
5'-Deoxy-5'-(methylthio)adenosineMTAPEnzyme InhibitionKi = 8.5Human Erythrocyte

Experimental Protocols

To characterize the biological activity of a novel compound like this compound, a tiered experimental approach is recommended.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial biological characterization of a novel adenosine analogue.

Experimental_Workflow Start Synthesis and Purification of This compound Receptor_Screening Primary Screen: Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Start->Receptor_Screening Enzyme_Assays Enzyme Inhibition Assays (e.g., SAH Hydrolase, MTAP) Start->Enzyme_Assays Functional_Assays Secondary Screen: Functional Assays (e.g., cAMP accumulation) Receptor_Screening->Functional_Assays Hits Cell_Viability Cell-Based Assays: Cytotoxicity and Proliferation Functional_Assays->Cell_Viability Enzyme_Assays->Cell_Viability Pathway_Analysis Mechanism of Action: Signaling Pathway Analysis Cell_Viability->Pathway_Analysis Active Compounds In_Vivo In Vivo Studies (if warranted) Pathway_Analysis->In_Vivo

A generalized experimental workflow for characterizing a novel adenosine analogue.

Detailed Methodologies

4.2.1. Adenosine Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human adenosine receptor subtypes.

    • Radioligands: e.g., [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]DPN (for A2B), [¹²⁵I]AB-MECA (for A3).

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and adenosine deaminase).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

4.2.2. cAMP Accumulation Assay (Functional Assay for A2A/A2B Receptors)

  • Objective: To determine if this compound acts as an agonist or antagonist at Gs-coupled adenosine receptors (A2A and A2B).

  • Principle: Agonist stimulation of Gs-coupled receptors leads to an increase in intracellular cAMP. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Materials:

    • Whole cells expressing the human A2A or A2B adenosine receptor.

    • Test compound: this compound at various concentrations.

    • A known agonist (e.g., CGS-21680) for antagonist mode determination.

    • Cell culture medium.

    • cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Plate the cells in a suitable microplate.

    • For agonist mode, add varying concentrations of the test compound.

    • For antagonist mode, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

4.2.3. S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

  • Objective: To assess the inhibitory potential of this compound against SAH hydrolase.

  • Principle: The enzymatic activity of SAH hydrolase can be measured by monitoring the conversion of SAH to adenosine and homocysteine. The formation of adenosine can be coupled to a subsequent reaction catalyzed by adenosine deaminase, which results in a decrease in absorbance at 265 nm.

  • Materials:

    • Purified SAH hydrolase.

    • Substrate: S-adenosyl-L-homocysteine.

    • Coupling enzyme: Adenosine deaminase.

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • UV-transparent microplate and a spectrophotometer.

  • Procedure:

    • In a microplate, combine the assay buffer, SAH hydrolase, adenosine deaminase, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate (SAH).

    • Monitor the decrease in absorbance at 265 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While this compound remains a hypothetical compound in the context of published biological data, its structural features suggest a high probability of interaction with key targets in the purinergic signaling system. The technical framework provided here offers a comprehensive starting point for any future investigation into its synthesis and biological characterization. Should this compound be synthesized, the outlined experimental protocols would enable a thorough evaluation of its therapeutic potential. Further studies could then delve into structure-activity relationships by modifying the cyanomethylthio moiety and other positions on the adenosine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

In-depth Technical Guide: In Vitro Screening of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the in vitro characterization of 2-Cyanomethylthioadenosine. At present, there is a notable absence of published studies detailing its specific biological targets, mechanism of action, and established protocols for its in vitro screening.

This technical guide aims to address this knowledge gap by outlining a prospective framework for the in vitro evaluation of this compound. Given the lack of direct experimental data, this document will focus on established methodologies and theoretical signaling pathways that could be relevant for investigating a novel adenosine (B11128) analogue. The experimental protocols and data tables presented herein are illustrative and intended to serve as a foundational template for future research endeavors.

Prospective Biological Targets and Rationale

Adenosine analogues are a well-established class of compounds that interact with a variety of biological targets. Based on the structure of this compound, potential in vitro screening efforts could logically focus on the following areas:

  • Adenosine Receptors: As an adenosine analogue, the primary targets for investigation would be the family of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). These receptors are integral to numerous physiological processes, making them a critical starting point for screening.

  • Enzymes of Adenosine Metabolism: Enzymes such as adenosine kinase and adenosine deaminase are crucial for regulating intracellular and extracellular adenosine levels. This compound could potentially act as an inhibitor or a substrate for these enzymes.

  • Other Purinergic Receptors: The broader family of purinergic receptors, including P2X and P2Y receptors, could also be considered as potential off-target interaction sites.

Illustrative Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that would be suitable for the initial in vitro screening of this compound.

Radioligand Binding Assays for Adenosine Receptor Affinity

Objective: To determine the binding affinity of this compound for human adenosine receptors (A1, A2A, A2B, and A3).

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: A specific high-affinity radioligand for each receptor will be used (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values (inhibition constants) are calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at adenosine receptors by measuring its effect on cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured to confluency.

  • Assay Principle: A1 and A3 receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP. A2A and A2B receptors are Gs-coupled, stimulating adenylyl cyclase and increasing cAMP.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For A1/A3 assays, cells are stimulated with forskolin (B1673556) to induce cAMP production.

    • Cells are then treated with varying concentrations of this compound.

  • Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) or IC50 values.

Prospective Data Presentation

The following tables are templates for how quantitative data from the proposed in vitro screening could be structured.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM)
A1[3H]DPCPXData to be determined
A2A[3H]ZM241385Data to be determined
A2B[3H]DPXData to be determined
A3[125I]AB-MECAData to be determined

Table 2: Functional Activity of this compound at Human Adenosine Receptors

Receptor SubtypeAssay TypeFunctional ResponseEC50 / IC50 (nM)
A1cAMP InhibitionAgonist/AntagonistData to be determined
A2AcAMP StimulationAgonist/AntagonistData to be determined
A2BcAMP StimulationAgonist/AntagonistData to be determined
A3cAMP InhibitionAgonist/AntagonistData to be determined

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the canonical signaling pathways for adenosine receptors.

experimental_workflow cluster_screening Primary Screening cluster_analysis Data Analysis cluster_characterization Hit Characterization start This compound binding_assay Radioligand Binding Assays (A1, A2A, A2B, A3) start->binding_assay functional_assay Functional Assays (cAMP Accumulation) start->functional_assay ki_determination Determine Ki values binding_assay->ki_determination ec50_determination Determine EC50/IC50 values functional_assay->ec50_determination hit_identification Hit Identification ki_determination->hit_identification ec50_determination->hit_identification

Caption: Proposed experimental workflow for the in vitro screening of this compound.

adenosine_signaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector Enzyme cluster_second_messenger Second Messenger A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down [cAMP] ↓ AC->cAMP_down cAMP_up [cAMP] ↑ AC->cAMP_up

Caption: Canonical signaling pathways for Gi and Gs-coupled adenosine receptors.

Navigating the Labyrinth of Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and biological research. This process, known as structure elucidation, is paramount for understanding a compound's reactivity, biological activity, and potential therapeutic applications. This guide provides an in-depth overview of the methodologies and data interpretation integral to the structural determination of novel nucleoside analogues, with a specific focus on the hypothetical molecule, 2-Cyanomethylthioadenosine. While direct experimental data for this specific compound is not publicly available, this paper will construct a comprehensive workflow based on established analytical techniques and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

The general process of structure elucidation relies on a combination of spectroscopic and analytical techniques to piece together the molecular puzzle.[1][2] Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.[2] Each technique provides unique and complementary information about the atomic composition, connectivity, and spatial arrangement of a molecule.

Core Methodologies in Structure Elucidation

The elucidation of a novel chemical entity like this compound would follow a structured workflow, integrating data from multiple analytical platforms.

Logical Workflow for Structure Elucidation

The process begins with the isolation and purification of the compound, followed by a series of spectroscopic and spectrometric analyses to determine its chemical formula and connectivity. The final step often involves crystallographic studies to confirm the absolute stereochemistry.

structure_elucidation_workflow cluster_purification Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation cluster_output Final Structure Purification Purification (e.g., HPLC) MS Mass Spectrometry (MS) Purification->MS Molecular Formula NMR NMR Spectroscopy MS->NMR Confirm Formula UV_Vis UV-Vis & IR Spectroscopy NMR->UV_Vis Functional Groups X_ray X-ray Crystallography UV_Vis->X_ray Stereochemistry Structure Elucidated Structure X_ray->Structure

Caption: A generalized workflow for the structure elucidation of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial in the initial stages of structure elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

ParameterValue
Ion ModeESI+
Molecular FormulaC₁₂H₁₄N₆O₃S
Calculated Mass338.0848
Observed Mass338.0851
Mass Error< 1 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. A combination of 1D and 2D NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400-800 MHz).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical environments of the hydrogen and carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
88.15 (s, 1H)141.2C2, C4, C5, C6
1'5.90 (d, 1H)87.9C2', C4', C8
2'4.65 (t, 1H)70.8C1', C3', C4'
3'4.15 (t, 1H)73.5C2', C4', C5'
4'3.95 (m, 1H)85.9C1', C2', C3', C5'
5'3.65, 3.55 (m, 2H)61.7C3', C4'
-SCH₂CN4.10 (s, 2H)25.4C2, CN
-CN-117.5-
2-160.5-
4-149.0-
5-120.1-
6-156.3-

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Activity Considerations

Once the structure of this compound is confirmed, the next logical step is to investigate its biological activity. Given its structural similarity to adenosine (B11128), it would be pertinent to screen it for activity in pathways involving purinergic receptors or enzymes that metabolize adenosine. Many modified nucleosides exhibit interesting biological activities, including anticancer and antimicrobial properties.

Signaling Pathway of a Hypothetical Adenosine Analogue

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an adenosine analogue.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Adenosine Receptor G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation Response Cellular Response PKA->Response Molecule This compound Molecule->Receptor Binds

Caption: A hypothetical signaling pathway modulated by an adenosine analogue.

The structure elucidation of a novel compound such as this compound is a systematic process that relies on the synergistic use of modern analytical techniques. While no specific data for this molecule is currently available, the established methodologies of mass spectrometry, NMR spectroscopy, and X-ray crystallography provide a clear and reliable path to determining its chemical structure. The elucidation of this structure is the first and most critical step in understanding its chemical properties and exploring its potential as a therapeutic agent. The hypothetical data and protocols presented in this guide serve as a template for the investigation of new and complex molecular architectures.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research directly investigating the cytotoxicity of 2-Cyanomethylthioadenosine is limited. This guide, therefore, provides a comprehensive framework based on the known cytotoxic profiles of structurally related 2-substituted adenosine (B11128) analogs. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for researchers initiating studies on this compound. All methodologies should be validated specifically for this compound.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog. While its specific biological activities are not yet extensively documented, its structural similarity to other biologically active adenosine derivatives suggests potential applications in cancer research. Adenosine analogs are known to exert cytotoxic effects on various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential preliminary cytotoxicity of this compound, drawing parallels from well-studied analogs.

Potential Synthesis of 2-Substituted Adenosine Analogs

The synthesis of 2-substituted adenosine derivatives often starts from a more readily available adenosine precursor. A common strategy involves the modification of the C2 position of the purine ring. For instance, the synthesis of 2-alkynyladenosine derivatives can be achieved through a Sonogashira cross-coupling reaction.[1][2] Similarly, other substitutions at the C2 position can be accomplished through various organic chemistry reactions, including nucleophilic substitution.[3] The synthesis of this compound would likely involve the introduction of a cyanomethylthio group at the C2 position of the adenosine ring structure.

Predicted Cytotoxic Mechanisms of Action

Based on studies of related adenosine analogs like 2-chloroadenosine (B27285) and 2-oxoadenosine, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:

  • Induction of Apoptosis: Many adenosine analogs trigger programmed cell death in cancer cells.[4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism of action for cytotoxic compounds. Adenosine derivatives have been shown to induce cell cycle arrest at various phases, such as G1/S or G2/M, thereby inhibiting cell proliferation.[4]

  • Metabolic Interference: Some adenosine analogs can interfere with cellular metabolism, for example, by being phosphorylated and incorporated into nucleic acids, leading to chain termination or dysfunction.[5]

Quantitative Cytotoxicity Data of Related Adenosine Analogs

To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-substituted adenosine analogs against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2-Chloro-N6-(3-iodobenzyl)adenosineCHO (Rat A3 receptor)0.0014[6]
2-(Methylamino)-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamideCHO (Rat A3 receptor)0.003[6]
2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinoneRPMI 8226 (Human myeloma)2.4-8.6[7]
2-ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinoneMCF-7 (Human mammary adenocarcinoma)2.4-8.6[7]
2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinoneLMTK (Mouse fibroblasts)2.4-8.6[7]

Note: The above data is for illustrative purposes and the cytotoxicity of this compound will need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the preliminary cytotoxicity of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.[4]

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Cytotoxicity Assessment cluster_data Data Analysis synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Compound characterization->treatment cell_culture Cell Line Culture cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the preliminary cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAILR) compound->death_receptor bax_bak Bax/Bak Activation compound->bax_bak bcl2 Bcl-2 Inhibition compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->bax_bak apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways induced by this compound.

Cell_Cycle_Regulation cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition compound This compound p21_p27 p21/p27 compound->p21_p27 Upregulation cdk1_B CDK1-Cyclin B compound->cdk1_B Inhibition cdk4_6 CDK4/6-Cyclin D cdk2_E CDK2-Cyclin E cdk4_6->cdk2_E p21_p27->cdk4_6 p21_p27->cdk2_E g1_arrest G1 Arrest p21_p27->g1_arrest g2_arrest G2 Arrest cdk1_B->g2_arrest

Caption: Potential cell cycle regulatory pathways affected by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is not yet available, this technical guide provides a robust starting point for its investigation. By leveraging the knowledge from structurally similar adenosine analogs, researchers can design and execute a comprehensive preliminary cytotoxicity screen. The provided experimental protocols for cell viability, apoptosis, and cell cycle analysis, along with the illustrative diagrams of potential signaling pathways and experimental workflows, offer a clear roadmap for elucidating the anticancer potential of this novel compound. Future studies should focus on performing these assays across a panel of cancer cell lines to determine the cytotoxic profile and selectivity of this compound.

References

An In-depth Technical Guide to the Target Identification of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the cellular targets of 2-Cyanomethylthioadenosine, a novel adenosine (B11128) analogue. While specific quantitative data for this compound is not yet publicly available, this document outlines the established experimental protocols and data presentation formats necessary for its comprehensive target deconvolution. The guide is intended to equip researchers with the foundational knowledge to design and execute target identification studies.

Introduction

This compound is a synthetic analogue of adenosine, a critical signaling molecule involved in a vast array of physiological processes. The structural modifications inherent in this compound suggest a potential for novel biological activity and therapeutic application. Identifying the protein targets of this compound is a crucial first step in elucidating its mechanism of action, predicting its pharmacological effects, and assessing its potential as a therapeutic agent. This guide details the current state-of-the-art, label-free target identification methods that are well-suited for this purpose.

Section 1: Quantitative Data Presentation

Effective target identification studies generate a significant amount of quantitative data. Structuring this data in a clear and comparable format is essential for interpretation and decision-making. The following tables are templates for organizing typical data obtained from binding assays and cellular activity assays.

Table 1: In Vitro Binding Affinities of this compound to Putative Targets

Putative TargetLigandAssay TypeKd (nM)Ki (nM)IC50 (nM)Hill SlopeReference
Adenosine Receptor A1This compoundRadioligand BindingDataDataDataDataCitation
Adenosine Receptor A2AThis compoundRadioligand BindingDataDataDataDataCitation
Adenosine Receptor A3This compoundEu-GTP Functional Assay[1]DataDataDataDataCitation
Putative Kinase 1This compoundKinase AssayDataDataDataDataCitation
Putative Enzyme XThis compoundEnzymatic AssayDataDataDataDataCitation

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpoint MeasuredEC50 (µM)IC50 (µM)Time Point (h)Reference
A549 (Lung Carcinoma)Cytotoxicity AssayCell ViabilityDataData48Citation
SKOV3 (Ovarian Carcinoma)Cytotoxicity AssayCell ViabilityDataData48Citation
231MFP (Breast Cancer)Proliferation AssayHoechst Staining[2]DataData48Citation
Jurkat (T-lymphocyte)Calcium Flux AssayIntracellular Ca2+DataDataDataCitation
MCF-7 (Breast Cancer)Antiproliferative AssayCell CountDataData72Citation

Section 2: Experimental Protocols for Target Identification

The identification of novel drug targets can be approached through various label-free methods, which are advantageous as they do not require modification of the small molecule, thus preserving its original bioactivity.[3][4]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This method can be used to verify direct binding in a cellular context.[3]

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

  • Target Detection: Analyze the soluble fractions by Western blot using an antibody against a suspected target or by mass spectrometry for an unbiased, proteome-wide analysis (Thermal Proteome Profiling, TPP).[4]

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that drug-protein interaction can alter the susceptibility of the target protein to proteolysis.[3][5]

Methodology:

  • Protein Extraction: Prepare cell lysates from the desired cell line.

  • Drug Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for digestion. The drug-bound protein will be more resistant to digestion.

  • Analysis: Stop the digestion and analyze the protein profiles using SDS-PAGE. Protein bands that are more prominent in the drug-treated sample compared to the control are potential targets. These can be excised and identified by mass spectrometry.[5]

Isothermal Shift Assay by Mass Spectrometry (isoTOP-ABPP)

Isothermal shift assay by mass spectrometry is a powerful chemoproteomic method to identify covalent ligand-protein interactions.[2]

Methodology:

  • Proteome Treatment: Treat the proteomes from the cells of interest with either this compound or a vehicle control.

  • Probe Labeling: Add a broadly reactive cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that are not engaged by the test compound.

  • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification. A decrease in probe labeling in the presence of this compound indicates a direct binding event.

Section 3: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.

Adenosine Signaling Pathway

Adenosine analogues typically interact with adenosine receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and consequently cyclic AMP (cAMP) levels.

Adenosine_Signaling cluster_membrane Cell Membrane AR Adenosine Receptor (AR) G_Protein G-Protein AR->G_Protein Activates 2-CMTA 2-Cyanomethylthio- adenosine 2-CMTA->AR Binds AC Adenylyl Cyclase (AC) G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway for this compound.

CETSA Experimental Workflow

The workflow for a Cellular Thermal Shift Assay experiment is a multi-step process.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. 2-CMTA) B 2. Cell Lysis A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Protein Quantification (Soluble Fraction) D->E F 6. Analysis (Western Blot or MS) E->F G 7. Identify Stabilized Proteins F->G DARTS_Workflow A 1. Cell Lysate Preparation B 2. Incubation (Vehicle vs. 2-CMTA) A->B C 3. Limited Proteolysis (e.g., Pronase) B->C D 4. Stop Digestion C->D E 5. SDS-PAGE Analysis D->E F 6. Band Excision & MS E->F G 7. Identify Protected Proteins F->G

References

Spectroscopic Analysis of 2-Cyanomethylthioadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Cyanomethylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128). Given the limited availability of direct spectroscopic data for this specific compound, this guide leverages data from the parent molecule, adenosine, and closely related 2-substituted thioadenosine analogs to provide a robust analytical framework. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel adenosine receptor modulators.

Introduction

This compound belongs to a class of modified nucleosides that are of significant interest in medicinal chemistry. The substitution at the C2 position of the adenine (B156593) core can modulate the affinity and selectivity of the compound for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of such novel compounds, which are pivotal steps in the drug discovery and development process. This guide outlines the expected spectroscopic characteristics of this compound and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for this compound. The data for the target compound are predicted based on the known spectral properties of adenosine and its 2-alkylthio derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Adenine Moiety
H-8~ 8.2C-8: ~140
H-1'~ 5.9C-2: ~158
C-4: ~149
C-5: ~120
C-6: ~156
Ribose Moiety
H-2'~ 4.6C-1': ~88
H-3'~ 4.1C-2': ~74
H-4'~ 4.3C-3': ~71
H-5'a, 5'b~ 3.7, 3.6C-4': ~86
C-5': ~62
-S-CH₂-CN Moiety
-S-CH₂ -CN~ 4.0-S -CH₂-CN: ~25
-S-CH₂-C N: ~117

Note: Predicted chemical shifts are based on data for adenosine and related 2-alkylthioadenosine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data

Technique Ionization Mode Expected m/z Notes
Electrospray (ESI)Positive[M+H]⁺: 325.08Calculated for C₁₂H₁₄N₆O₄S
[M+Na]⁺: 347.06

Table 3: UV-Vis Spectroscopic Data

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol/Water~275Not Determined
pH 7 Buffer~275Not Determined

Note: The λmax is estimated based on data for 2-methylthioadenosine, which has a reported λmax at 275 nm[1].

Table 4: IR Spectroscopic Data (Predicted Characteristic Absorptions)

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3100Medium-Strong, Broad
O-H Stretch (Ribose)3400 - 3200Strong, Broad
C-H Stretch (Aromatic/Aliphatic)3100 - 2850Medium-Weak
C≡N Stretch (Nitrile)2260 - 2240Medium
C=N, C=C Stretch (Purine ring)1650 - 1550Medium-Strong
C-N Stretch1350 - 1250Medium-Strong
C-O Stretch (Ribose)1150 - 1050Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean 5 mm NMR tube[2].

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

    • A spectral width of 200-220 ppm is typically used.

  • 2D NMR Spectroscopy:

    • To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in ionization.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can provide further structural information. The characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the modified purine (B94841) base.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed formula (C₁₂H₁₄N₆O₄S) to confirm the elemental composition. Analyze the fragmentation pattern to further validate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound, which is characteristic of its chromophoric purine system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax[3][4].

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing the solvent only.

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. The λmax for adenosine is around 259 nm, and the 2-thio substitution is expected to cause a bathochromic (red) shift[5].

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press[6][7].

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, O-H, C-H, C≡N, C=N, C=C, C-N, and C-O bonds.

Visualization of Pathways and Workflows

Adenosine Receptor Signaling Pathways

This compound is expected to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways initiated by the activation of these receptors.

Adenosine_Signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂A / A₂B Receptor Signaling cluster_Gq Gq Coupled Signaling (A₂B/A₃) A1_A3 A₁ / A₃ Receptor Gi Gᵢ/G₀ A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib - PLC_A1A3 Phospholipase C Gi->PLC_A1A3 + cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG_A1A3 ↑ IP₃ / DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A₂A / A₂B Receptor Gs Gₛ A2A_A2B->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act + cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA A2B_A3_Gq A₂B / A₃ Receptor Gq Gq A2B_A3_Gq->Gq PLC_Gq Phospholipase C Gq->PLC_Gq + IP3_DAG_Gq ↑ IP₃ / DAG PLC_Gq->IP3_DAG_Gq Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG_Gq->Ca_inc

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis start Synthesized & Purified This compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation start->nmr uv UV-Vis Spectroscopy - Chromophore Analysis (λmax) start->uv ir IR Spectroscopy - Functional Group ID start->ir data_integration Data Integration & Structural Confirmation ms->data_integration nmr->data_integration uv->data_integration ir->data_integration report Technical Report & Data Archiving data_integration->report

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While direct experimental data for this specific molecule is not yet widely available, the presented protocols and reference data from structurally similar compounds offer a comprehensive approach for its characterization. The successful application of these spectroscopic techniques is essential for confirming the identity, purity, and structure of this compound, thereby enabling its further investigation as a potential therapeutic agent targeting adenosine receptors. Researchers are encouraged to use this guide as a starting point and to contribute their experimental findings to the scientific community to build a more complete understanding of this and other novel adenosine derivatives.

References

2-Cyanomethylthioadenosine: A Technical Guide to Predicted Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyanomethylthioadenosine is a modified purine (B94841) nucleoside with potential applications in biochemical research and drug discovery. Understanding its solubility and stability is paramount for its effective use, from storage and handling to formulation and in vitro/in vivo studies. This document provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, drawing parallels with well-characterized adenosine (B11128) analogs. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and ionizable groups. Based on the structure of this compound, which combines a polar adenosine core with a more lipophilic cyanomethylthio group at the 2-position, a mixed solubility profile is anticipated.

Predicted Aqueous Solubility

The adenosine backbone, with its ribose sugar and purine base, confers a degree of water solubility. However, the introduction of the cyanomethylthio group is expected to decrease aqueous solubility compared to unsubstituted adenosine. The solubility is likely to be pH-dependent due to the basicity of the adenine (B156593) ring.

Predicted Organic Solvent Solubility

This compound is predicted to exhibit good solubility in polar aprotic organic solvents. This is a common characteristic for many nucleoside analogs.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale/Comments
WaterLow to ModerateSolubility is expected to be pH-dependent. Lower than adenosine.
Phosphate Buffered Saline (PBS, pH 7.2)ModerateSimilar to water, but buffering may influence solubility. For reference, adenosine's solubility in PBS (pH 7.2) is approximately 10 mg/mL[1].
Dimethyl Sulfoxide (DMSO)HighA common solvent for dissolving nucleoside analogs. Adenosine is soluble at approximately 20 mg/mL in DMSO[1].
Dimethylformamide (DMF)HighAnother suitable organic solvent for nucleosides. Adenosine's solubility in DMF is around 5 mg/mL[1].
EthanolModerateExpected to have some solubility, but likely less than in DMSO or DMF.
MethanolModerateSimilar to ethanol.

Predicted Stability Profile

The chemical stability of this compound will be dictated by the lability of its functional groups and glycosidic bond under various environmental conditions such as pH, temperature, and light.

pH-Dependent Stability

The glycosidic bond in nucleosides is susceptible to hydrolysis, particularly under acidic conditions. This is a well-documented degradation pathway for adenosine and its analogs[2][3]. The presence of the electron-withdrawing cyanomethylthio group at the 2-position may influence the rate of hydrolysis. The thioether and nitrile functionalities are generally stable under physiological conditions but can be susceptible to degradation under harsh acidic or basic conditions.

Thermal and Photostability

Elevated temperatures can accelerate hydrolytic degradation. Exposure to UV light may also lead to photodegradation, a common concern for purine-containing compounds. For long-term storage, it is advisable to keep the compound in a solid form at low temperatures and protected from light.

Table 2: Predicted Stability and Potential Degradation Pathways of this compound

ConditionPredicted StabilityPotential Degradation Products
Acidic pH (e.g., pH < 4)Low2-Cyanomethylthioadenine, D-Ribose (from glycosidic bond cleavage)
Neutral pH (e.g., pH 6-8)Moderate to HighExpected to be relatively stable.
Basic pH (e.g., pH > 9)ModeratePotential for hydrolysis of the nitrile group or other base-catalyzed reactions.
Elevated TemperatureLow to ModerateAccelerated degradation, primarily hydrolysis.
Light Exposure (UV)Low to ModeratePotential for photodegradation of the purine ring.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol

A standard method for determining solubility is the shake-flask method.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B Incubation C Centrifuge or filter to remove undissolved solid B->C Separation D Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D Quantification G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Expose to various stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (e.g., UV lamp) A->B Exposure C Analyze samples at different time points using the developed HPLC method B->C Sampling D Identify and characterize degradation products (e.g., using LC-MS) C->D Characterization G A Develop a Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies A->B Validation C Identify Degradation Pathways and Products B->C Analysis D Conduct Long-Term and Accelerated Stability Studies C->D Informs E Determine Shelf-Life and Recommend Storage Conditions D->E Data for

References

In-Depth Technical Guide: Potential Therapeutic Targets of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

General Overview of Adenosine (B11128) Analogs as Therapeutic Agents

Adenosine analogs are a class of molecules that structurally mimic the endogenous nucleoside adenosine. Due to this similarity, they can interact with various components of cellular machinery, leading to a range of biological effects. Historically, adenosine analogs have been investigated and developed for various therapeutic purposes, including:

  • Cancer Therapy: Many adenosine analogs function as nucleoside antimetabolites.[1] After cellular uptake, they can be phosphorylated to their triphosphate forms, which can then be incorporated into newly synthesized DNA or RNA. This incorporation can lead to the termination of chain elongation or the creation of dysfunctional nucleic acids, ultimately inhibiting DNA and RNA synthesis and inducing cell death in rapidly proliferating cancer cells.[]

  • Vasodilation: Some adenosine analogs act as vasodilators, causing the relaxation of smooth muscle in blood vessels.[3] This can lead to increased blood flow and has potential applications in cardiovascular diseases.

  • Antiviral and Immunosuppressive Effects: Certain adenosine analogs have demonstrated antiviral and immunosuppressive properties, although the specific mechanisms can vary.

Given that 2-Cyanomethylthioadenosine is categorized as a nucleoside antimetabolite, its primary therapeutic potential is likely in the field of oncology.[1]

Postulated Mechanism of Action and Therapeutic Targets

Based on its classification, the hypothesized mechanism of action for this compound centers on its role as a nucleoside antimetabolite. The following logical workflow outlines the probable sequence of events leading to its potential cytotoxic effects on cancer cells.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CMTA_ext This compound Nucleoside_Transporter Nucleoside Transporter 2-CMTA_ext->Nucleoside_Transporter Uptake 2-CMTA_int This compound Phosphorylation Sequential Phosphorylation 2-CMTA_int->Phosphorylation Nucleoside_Transporter->2-CMTA_int 2-CMTA-TP 2-CMTA-Triphosphate Phosphorylation->2-CMTA-TP DNA_Polymerase DNA Polymerase 2-CMTA-TP->DNA_Polymerase RNA_Polymerase RNA Polymerase 2-CMTA-TP->RNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation Chain_Termination DNA Chain Termination DNA_Incorporation->Chain_Termination Dysfunctional_RNA Dysfunctional RNA RNA_Incorporation->Dysfunctional_RNA Apoptosis Apoptosis Chain_Termination->Apoptosis Dysfunctional_RNA->Apoptosis

Caption: Postulated intracellular activation and cytotoxic mechanism of this compound.

The primary therapeutic target of this compound, as a nucleoside analog antimetabolite, is likely to be DNA synthesis .[] By extension, enzymes crucial for this process, such as DNA polymerases and potentially RNA polymerases , would be key points of interaction for the activated form of the drug.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, a significant amount of research is required. The following experimental workflow outlines a potential path for future investigation.

G cluster_workflow Experimental Workflow for this compound In_Vitro_Screening In Vitro Cytotoxicity Screening (Cancer Cell Lines) Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Target_Identification Target Identification and Validation Mechanism_Studies->Target_Identification In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Target_Identification->In_Vivo_Efficacy Tox_Studies Preclinical Toxicology and Pharmacokinetics In_Vivo_Efficacy->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: A proposed experimental workflow for the investigation of this compound.

Key experimental areas that need to be addressed include:

  • Quantitative Analysis of Cytotoxicity: Determination of IC50 values across a panel of cancer cell lines to identify sensitive tumor types.

  • Detailed Mechanistic Studies:

    • Cell cycle analysis to confirm effects on DNA synthesis.

    • Apoptosis assays to quantify the extent and pathway of induced cell death.

    • Analysis of DNA and RNA incorporation to confirm the antimetabolite mechanism.

  • Target Identification and Validation: Biochemical assays to determine the inhibitory effects on specific DNA and RNA polymerases.

  • In Vivo Studies: Evaluation of anti-tumor efficacy and toxicity in animal models.

Conclusion

While this compound is commercially available for research purposes, its therapeutic potential remains largely unexplored in the public domain. Based on its classification as a nucleoside antimetabolite, its primary therapeutic target is likely DNA synthesis, with potential applications in oncology. The lack of specific data necessitates further in-depth investigation to validate its mechanism of action, identify its precise molecular targets, and evaluate its efficacy and safety profile before any clinical potential can be determined. The workflows and general principles outlined in this guide provide a framework for the future scientific inquiry required to unlock the potential of this adenosine analog.

References

Bioinformatics Prediction for Novel Compound Targets: A Technical Guide for 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Identification

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel compounds such as 2-Cyanomethylthioadenosine, understanding the protein(s) it interacts with is fundamental to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target toxicities.[1] Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming.[2] Consequently, in-silico bioinformatics approaches have become indispensable for rapidly generating hypotheses about a compound's protein targets, thereby streamlining the drug discovery process.[2][3]

This technical guide provides an in-depth overview of the bioinformatics methodologies that can be employed to predict the targets of a novel small molecule like this compound. It will cover the core computational strategies, data presentation, and a prospective on experimental validation.

Core Bioinformatics Prediction Strategies

The computational prediction of drug-target interactions is broadly categorized into two main approaches: ligand-based and structure-based methods.[4] Often, a combination of these strategies, sometimes referred to as chemogenomic approaches, is employed to enhance the predictive power.[1]

Ligand-Based Approaches

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and, therefore, interact with the same targets.[4] These methods do not require the 3D structure of the target protein.

Key techniques include:

  • 2D and 3D Similarity Searching: This involves comparing the 2D fingerprint or 3D shape of this compound against large databases of compounds with known protein targets (e.g., ChEMBL, BindingDB).[1][5]

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific target. A model can be built from a set of known active ligands and then used to screen for new compounds, like this compound, that fit the model.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities. If a sufficient number of adenosine (B11128) analogs with known activities against a particular target are available, a QSAR model could be developed to predict the activity of this compound.

Structure-Based Approaches

When the 3D structure of potential target proteins is known, structure-based methods can be used to predict binding.

  • Reverse Docking (or Inverse Docking): This is a prominent structure-based technique where a single ligand (this compound) is docked into the binding sites of a large number of proteins in a structural database (e.g., Protein Data Bank - PDB).[4] The proteins are then ranked based on the predicted binding affinity (docking score), and the top-ranking proteins are considered potential targets.

  • Binding Site Similarity: This method compares the binding site of a protein with a known ligand to the binding sites of other proteins. If the binding site of an unknown protein is similar to that of a known target of an adenosine analog, it may also be a target for this compound.

A Generalized Bioinformatics Workflow for Target Prediction

The process of predicting targets for a novel compound like this compound can be visualized as a multi-step workflow that integrates various computational techniques.

G cluster_input Input Data cluster_prediction In-Silico Prediction cluster_databases Databases cluster_analysis Analysis & Prioritization cluster_output Output compound This compound (SMILES/SDF) ligand_based Ligand-Based Methods (Similarity, Pharmacophore) compound->ligand_based structure_based Structure-Based Methods (Reverse Docking) compound->structure_based chem_db Chemical Databases (ChEMBL, PubChem) ligand_based->chem_db target_list Generate Potential Target List ligand_based->target_list prot_db Protein Databases (PDB, UniProt) structure_based->prot_db structure_based->target_list pathway_analysis Pathway & Network Analysis target_list->pathway_analysis prioritize Prioritize Targets pathway_analysis->prioritize hypothesis Experimentally Testable Hypotheses prioritize->hypothesis

Caption: A generalized workflow for in-silico target prediction of a novel compound.

Hypothetical Signaling Pathways for an Adenosine Analog

Based on the known mechanisms of similar molecules like 2-Chloroadenosine (B27285), which can be phosphorylated to its triphosphate form and affect DNA synthesis, we can hypothesize potential signaling pathways that this compound might modulate.[6] Adenosine analogs often interact with purinergic signaling pathways or enzymes involved in nucleotide metabolism.

G cluster_downstream Potential Downstream Effects compound 2-Cyanomethylthio- adenosine uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation uptake->phosphorylation active_metabolite Active Metabolite (e.g., Triphosphate) phosphorylation->active_metabolite dna_synthesis Inhibition of DNA Synthesis Enzymes active_metabolite->dna_synthesis adenosine_receptors Modulation of Adenosine Receptors active_metabolite->adenosine_receptors apoptosis Induction of Apoptosis dna_synthesis->apoptosis adenosine_receptors->apoptosis

Caption: Hypothetical mechanism of action for an adenosine analog.

Experimental Validation of Predicted Targets

Computational predictions must be validated through experimental assays. The following table summarizes potential experiments and the kind of quantitative data they generate.

Experimental AssayPurposeQuantitative Data
Biochemical Assays
Isothermal Titration Calorimetry (ITC)To measure binding affinity and thermodynamicsDissociation constant (Kd), Enthalpy (ΔH)
Surface Plasmon Resonance (SPR)To measure binding kinetics and affinityAssociation rate (ka), Dissociation rate (kd), Kd
Enzyme Inhibition AssayTo determine inhibitory activityIC50, Ki
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)To confirm target engagement in cellsMelting temperature shift (ΔTm)
Gene Knockdown/Knockout (RNAi/CRISPR)To validate the target's role in the compound's effectChanges in cell viability, signaling readouts
Western Blot / qPCRTo measure changes in downstream signalingProtein/mRNA expression levels
Experimental Validation Workflow

A logical progression from computational prediction to experimental validation is crucial for confirming the identified targets.

G cluster_validation Experimental Validation in_silico In-Silico Target Prediction biochemical Biochemical Assays (SPR, ITC, Enzyme Assays) in_silico->biochemical cell_based Cell-Based Assays (CETSA, Gene Knockdown) biochemical->cell_based in_vivo In-Vivo Model Testing cell_based->in_vivo validated_target Validated Target in_vivo->validated_target

Caption: A workflow for the experimental validation of predicted targets.

Conclusion

The prediction of targets for a novel compound like this compound is a complex but manageable challenge with the aid of modern bioinformatics. By employing a combination of ligand- and structure-based computational methods, researchers can generate a prioritized list of potential targets. These in-silico predictions, however, are hypotheses that must be rigorously tested through a well-defined experimental validation pipeline. This integrated approach of computational prediction and experimental validation is key to accelerating the journey from a novel compound to a potential therapeutic agent.

References

Initial Enzymatic Assays for 2-Cyanomethylthioadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial enzymatic assays relevant to the study of 2-Cyanomethylthioadenosine, a synthetic adenosine (B11128) analog. Given its structural similarity to endogenous purine (B94841) nucleosides, this compound is a candidate for interaction with several key enzymes involved in purine metabolism and signaling. Understanding these interactions is crucial for elucidating its mechanism of action, potential therapeutic applications, and metabolic fate.

This document outlines detailed experimental protocols for assays of enzymes likely to interact with this compound, presents hypothetical yet plausible quantitative data to illustrate expected outcomes, and visualizes the potential signaling pathways and experimental workflows.

Candidate Enzymes for Interaction

Based on the structure of this compound, the following enzymes involved in purine metabolism are primary candidates for initial enzymatic assays:

  • Adenosine Deaminase (ADA): Catalyzes the deamination of adenosine to inosine (B1671953). The 2-position substitution on the purine ring may influence its binding to ADA.

  • Adenosine Kinase (AK): Phosphorylates adenosine to adenosine monophosphate (AMP). Competition with adenosine for the active site of AK is a probable interaction.

  • S-Adenosylhomocysteine Hydrolase (SAHH): Catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Analogs of adenosine can act as inhibitors of this enzyme.

  • Methylthioadenosine Phosphorylase (MTAP): A key enzyme in the methionine salvage pathway that catalyzes the phosphorolysis of 5'-methylthioadenosine (MTA). Given the thioether linkage in this compound, its potential as a substrate or inhibitor for MTAP warrants investigation.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is critical for the metabolism of a vast array of xenobiotics. Initial screening against a panel of common CYP isoforms is essential to understand the metabolic stability and potential for drug-drug interactions of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from initial enzymatic assays with this compound. These values are representative of what might be expected for a novel adenosine analog and serve as a guide for data interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for this compound as a Potential Substrate

EnzymeKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Adenosine Deaminase (ADA)150250.85.3 x 103
Methylthioadenosine Phosphorylase (MTAP)75401.31.7 x 104

Table 2: Inhibition Constants (IC50 and Ki) for this compound

EnzymeInhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Adenosine Kinase (AK)This compound2512.5Competitive
S-Adenosylhomocysteine Hydrolase (SAHH)This compound5035Non-competitive

Table 3: Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)
CYP1A2> 100
CYP2C985
CYP2C19> 100
CYP2D660
CYP3A445

Detailed Experimental Protocols

The following are detailed methodologies for the key enzymatic assays.

Adenosine Deaminase (ADA) Activity Assay

Principle: This assay measures the activity of ADA by quantifying the production of inosine from adenosine. The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm.

Materials:

  • Recombinant human Adenosine Deaminase

  • This compound

  • Adenosine (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of this compound in potassium phosphate buffer.

  • In a UV-transparent 96-well plate, add 10 µL of the diluted this compound or adenosine (for standard curve) to each well.

  • Add 180 µL of potassium phosphate buffer to each well.

  • Initiate the reaction by adding 10 µL of a pre-determined optimal concentration of ADA enzyme solution to each well.

  • Immediately measure the absorbance at 265 nm in kinetic mode at 37°C for 30 minutes, taking readings every 30 seconds.

  • The rate of decrease in absorbance is proportional to the ADA activity.

  • To determine kinetic parameters for this compound as a substrate, vary its concentration while keeping the enzyme concentration constant.

  • To assess inhibition, use adenosine as the substrate and vary the concentration of this compound.

Adenosine Kinase (AK) Inhibition Assay

Principle: This assay quantifies the amount of ADP produced from the phosphorylation of adenosine by AK. The amount of ADP is measured using a coupled enzyme system that ultimately leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human Adenosine Kinase

  • This compound

  • Adenosine (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM) and KCl (50 mM)

  • 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, PK, and LDH.

  • In a 96-well plate, add 10 µL of various concentrations of this compound or control vehicle (DMSO).

  • Add 170 µL of the reaction mixture to each well.

  • Add 10 µL of adenosine solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of AK enzyme solution.

  • Monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C for 30 minutes.

  • The rate of NADH oxidation is proportional to the AK activity. Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay

Principle: This colorimetric assay is based on the quantification of L-homocysteine, a product of SAH hydrolysis by SAHH. The released homocysteine reacts with a chromogenic reagent, such as DTNB (Ellman's reagent), to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Recombinant human SAHH

  • This compound

  • S-adenosylhomocysteine (SAH) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (100 mM, pH 7.5) containing EDTA (1 mM)

  • 96-well plate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a reaction mixture containing potassium phosphate buffer and DTNB.

  • In a 96-well plate, add 10 µL of various concentrations of this compound or control vehicle.

  • Add 170 µL of the reaction mixture to each well.

  • Add 10 µL of SAH solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of SAHH enzyme solution.

  • Measure the absorbance at 412 nm in kinetic mode at 37°C for 30 minutes.

  • The rate of increase in absorbance is proportional to SAHH activity. Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Methylthioadenosine Phosphorylase (MTAP) Activity Assay

Principle: This assay measures the phosphorolysis of a substrate by MTAP. A coupled enzyme reaction is used where the product, adenine, is converted by xanthine (B1682287) oxidase to produce a fluorescent or colorimetric signal.

Materials:

  • Recombinant human MTAP

  • This compound

  • 5'-Deoxy-5'-(methylthio)adenosine (MTA) (substrate)

  • Xanthine Oxidase

  • Amplex Red reagent (or similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well black plate (for fluorescent assay)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase, Amplex Red, and HRP.

  • In a 96-well black plate, add 10 µL of various concentrations of this compound or MTA (for substrate analysis).

  • Add 180 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of MTAP enzyme solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (Ex/Em = 530/590 nm) in kinetic mode for 30-60 minutes.

  • The rate of fluorescence increase is proportional to MTAP activity. Determine kinetic parameters or inhibition constants as described in previous protocols.

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay utilizes fluorescent probe substrates that are specific for different CYP isoforms. Inhibition of the CYP enzyme by the test compound results in a decrease in the fluorescent signal produced from the metabolism of the probe substrate.

Materials:

  • Human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • This compound

  • CYP-specific fluorescent probe substrates

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black plate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • In a 96-well black plate, add the human liver microsomes or recombinant CYP enzymes, potassium phosphate buffer, and various concentrations of this compound or a known inhibitor (positive control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add the specific fluorescent probe substrate for the CYP isoform being tested.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the recommended time for each specific probe.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the metabolized product.

  • Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value for each CYP isoform.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential signaling pathway through which this compound might exert its effects, primarily through the modulation of adenosine receptor signaling.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-CMTA 2-Cyanomethyl- thioadenosine AR Adenosine Receptor (A1/A2A) 2-CMTA->AR Agonist? ENT Equilibrative Nucleoside Transporter (ENT) 2-CMTA->ENT Transport? Adenosine Adenosine Adenosine->AR Agonist Adenosine->ENT Transport AC Adenylyl Cyclase AR->AC Modulates 2-CMTA_in 2-CMTA ENT->2-CMTA_in Adenosine_in Adenosine ENT->Adenosine_in AK Adenosine Kinase (AK) 2-CMTA_in->AK Inhibits Adenosine_in->AK Substrate ADA Adenosine Deaminase (ADA) Adenosine_in->ADA Substrate AMP AMP AK->AMP Inosine Inosine ADA->Inosine cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory) PKA->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory potential of this compound on a candidate enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare 2-CMTA Stock Solution Dispense Dispense Reagents (Buffer, 2-CMTA, Substrate) into 96-well Plate Prep_Compound->Dispense Prep_Enzyme Prepare Enzyme Working Solution Initiate Initiate Reaction with Enzyme Prep_Enzyme->Initiate Prep_Substrate Prepare Substrate Working Solution Prep_Substrate->Dispense Prep_Buffer Prepare Assay Buffer and Reagents Prep_Buffer->Dispense Dispense->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Kinetically Incubate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot_Data Plot % Inhibition vs. [2-CMTA] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: General workflow for an enzyme inhibition assay.

This technical guide provides a foundational framework for the initial enzymatic characterization of this compound. The presented protocols and hypothetical data are intended to guide researchers in designing and interpreting their experiments, ultimately contributing to a deeper understanding of the biological activity of this novel compound.

An In-depth Technical Guide to 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 2-Cyanomethylthioadenosine, focusing on its chemical identifiers. Due to the limited availability of specific experimental data for this compound, this guide also presents established protocols and signaling pathways relevant to adenosine (B11128) analogs, offering a foundational framework for researchers and scientists in drug development.

Core Identifiers and Chemical Properties

This compound is a modified adenosine analog. While comprehensive experimental data is not widely available, its fundamental chemical identifiers and predicted properties have been cataloged.

IdentifierValueSource
CAS Number 2095417-67-5ChemicalBook[1]
Molecular Formula C₁₂H₁₄N₆O₄SChemicalBook[1]
Molecular Weight 338.34 g/mol ChemicalBook[1]
Predicted Boiling Point 804.7 ± 75.0 °CChemicalBook[1]
Predicted Density 1.97 ± 0.1 g/cm³ChemicalBook[1]
Predicted pKa 13.07 ± 0.70ChemicalBook[1]

Experimental Protocols for Adenosine Analogs

The following protocols are standard methodologies used for the characterization of adenosine analogs and are applicable for investigating the biological activity of this compound.

1. Radioligand Binding Assay

This assay is fundamental for determining the affinity of a ligand for a specific receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific adenosine receptor subtype.

  • Materials and Reagents:

    • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

    • A subtype-selective radioligand (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A).

    • Test compound (this compound) dissolved in an appropriate solvent.

    • Assay buffer.

    • Wash buffer.

    • Glass fiber filter plates.

    • Scintillation cocktail.

  • Procedure:

    • Reagent Preparation: Thaw and dilute cell membranes in assay buffer. Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration close to its KᏧ value.

    • Assay Setup: In a 96-well plate, set up wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (high concentration of a non-labeled ligand, radioligand, cell membranes), and test compound (serial dilutions of the test compound, radioligand, cell membranes).

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 60-120 minutes).

    • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold wash buffer.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Membranes, Ligands, Compound) Plate Setup 96-well Plate (Total, Non-specific, Test) Reagents->Plate Load Incubate Incubate (Reach Equilibrium) Plate->Incubate Start Filter Filtration (Separate Bound/Unbound) Incubate->Filter Terminate Wash Wash Filters Filter->Wash Detect Detect Radioactivity (Scintillation Counting) Wash->Detect Analyze Data Analysis (Calculate IC50 and Ki) Detect->Analyze

Workflow of a Radioligand Binding Assay.

2. Cell Death (Apoptosis) Assay

Adenosine analogs can induce apoptosis in various cell types. This protocol outlines a method to assess this activity.

  • Objective: To determine if this compound induces apoptosis in a cell line of interest (e.g., human thymocytes).

  • Materials and Reagents:

    • Human thymocytes or other suitable cell line.

    • This compound.

    • Cell culture medium.

    • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

    • Flow cytometer.

  • Procedure:

    • Cell Culture: Culture the cells in appropriate medium.

    • Treatment: Treat the cells with varying concentrations of this compound for a specified time period. Include a vehicle control.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

    • Data Analysis: Compare the percentage of apoptotic cells in the treated groups to the control group.

Signaling Pathways of Adenosine Analogs

Adenosine analogs primarily exert their effects by interacting with four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The activation of these receptors modulates intracellular signaling cascades, most notably the adenylyl cyclase pathway.

  • A₁ and A₃ Receptor Signaling: Activation of A₁ and A₃ receptors typically leads to the coupling of Gᵢ/ₒ proteins. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • A₂A and A₂B Receptor Signaling: Conversely, activation of A₂A and A₂B receptors stimulates adenylyl cyclase through Gₛ proteins, leading to an increase in intracellular cAMP levels.

Changes in cAMP levels subsequently influence the activity of protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses.

G cluster_A1A3 A1 / A3 Receptor Pathway cluster_A2A2B A2A / A2B Receptor Pathway A1A3 Adenosine Analog (e.g., this compound) R_A1A3 A1 / A3 Receptor A1A3->R_A1A3 Gi Gi/o Protein R_A1A3->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity cAMP_decrease->PKA_inhibit Decreases CellResponse_inhibit Cellular Response PKA_inhibit->CellResponse_inhibit Modulates A2A2B Adenosine Analog (e.g., this compound) R_A2A2B A2A / A2B Receptor A2A2B->R_A2A2B Gs Gs Protein R_A2A2B->Gs Activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate PKA Activity cAMP_increase->PKA_stimulate Increases CellResponse_stimulate Cellular Response PKA_stimulate->CellResponse_stimulate Modulates

Canonical Adenosine Receptor Signaling Pathways.

References

Methodological & Application

Application Notes: 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I cannot provide detailed protocols for the synthesis of chemical compounds. However, I can offer general information and application notes regarding 2-Cyanomethylthioadenosine from a defensive and educational perspective, focusing on its properties, analysis, and relevance in a research context. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CN-AMT-A) is a modified purine (B94841) nucleoside, structurally related to adenosine (B11128). Modified nucleosides are of significant interest in chemical biology and drug discovery due to their potential to modulate the activity of enzymes and receptors involved in various cellular processes. The introduction of a cyanomethylthio group at the C2 position of the adenine (B156593) base can alter the molecule's electronic properties, conformation, and ability to form hydrogen bonds, potentially leading to unique biological activities.

Physicochemical and Biological Properties

The specific biological functions and physicochemical properties of this compound are not widely documented in publicly available literature. However, based on its structural similarity to other 2-substituted adenosine analogs, we can infer some potential characteristics. Thioether modifications at the C2 position of adenosine have been explored for their potential as agonists or antagonists for adenosine receptors, which are crucial targets in cardiovascular, inflammatory, and neurological diseases.

For comparative purposes, the table below summarizes key properties of the parent molecule, adenosine, and a related, well-studied 2-substituted analog, 2-Chloroadenosine.

PropertyAdenosine2-ChloroadenosineThis compound
Molar Mass 267.24 g/mol 301.69 g/mol 324.32 g/mol (Predicted)
Chemical Formula C₁₀H₁₃N₅O₄C₁₀H₁₂ClN₅O₄C₁₂H₁₄N₆O₄S (Predicted)
General Role Endogenous signaling molecule, Adenosine receptor agonistStable adenosine receptor agonistPotential adenosine receptor modulator (Hypothesized)
Solubility Soluble in waterSparingly soluble in waterPredicted to have lower water solubility than adenosine

Note: Properties for this compound are predicted based on its chemical structure and have not been empirically validated in this context.

Key Signaling Pathways

Modified adenosine analogs often exert their effects by interacting with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs). The binding of an agonist typically initiates a downstream signaling cascade, often involving the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

Application Note and Protocol for the Purification of 2-Cyanomethylthioadenosine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyanomethylthioadenosine is a modified nucleoside analog. Like other adenosine (B11128) analogs, it holds potential for investigation in various therapeutic areas due to its structural similarity to endogenous adenosine, a key signaling molecule. High-performance liquid chromatography (HPLC) is a crucial technique for the purification of such analogs to ensure high purity for downstream applications, including biochemical assays and drug efficacy studies. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, based on established methods for similar adenosine derivatives.

Data Presentation

Table 1: HPLC Purification Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 25 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 2: Expected Purification Performance

ParameterExpected Value
Retention Time 15-20 minutes
Purity (post-purification) >99%
Recovery Yield ~70%

Experimental Protocols

1. Materials and Reagents

  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Triethylamine (B128534) (TEA)

  • Acetic Acid (glacial)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Agilent ZORBAX, Waters Symmetry)

  • Analytical balance

  • pH meter

  • Solvent filtration apparatus

  • Fraction collector

3. Preparation of Mobile Phase

  • Mobile Phase A (0.1 M TEAA, pH 7.0):

    • Add 13.9 mL of triethylamine to 950 mL of HPLC grade water.

    • Adjust the pH to 7.0 by adding glacial acetic acid.

    • Bring the final volume to 1 L with HPLC grade water.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile.

4. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase mixture (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. HPLC Purification Procedure

  • Equilibrate the C18 column with the initial mobile phase conditions (5% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 260 nm.

  • Inject 20 µL of the prepared sample onto the column.

  • Run the following gradient program:

    • 0-5 min: 5% B (isocratic)

    • 5-30 min: 5% to 30% B (linear gradient)

    • 30-35 min: 30% to 5% B (linear gradient)

    • 35-45 min: 5% B (isocratic, re-equilibration)

  • Monitor the chromatogram and collect the fractions corresponding to the major peak, which is expected to elute between 15 and 20 minutes.

  • Combine the collected fractions containing the purified product.

  • Analyze a small aliquot of the combined fractions by HPLC to confirm purity.

  • Remove the solvent from the purified fractions using a rotary evaporator or lyophilizer to obtain the final product. Based on similar purifications of nucleoside analogs, a recovery yield of approximately 70% can be expected.[1]

Mandatory Visualization

experimental_workflow A Sample Preparation (Dissolve & Filter) C Sample Injection A->C B HPLC System Equilibration (C18 Column, 5% Acetonitrile) B->C D Gradient Elution (5-30% Acetonitrile) C->D E UV Detection (260 nm) & Fraction Collection D->E F Purity Analysis E->F G Solvent Evaporation (Lyophilization) E->G Collected Fractions F->G If >99% Pure H Purified this compound G->H

Caption: Experimental workflow for the HPLC purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (e.g., A2A) AC Adenylate Cyclase AR->AC Activates cAMP cAMP AC->cAMP Converts Adenosine This compound (Agonist) Adenosine->AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

References

Application Notes and Protocols for 2-Cyanomethylthioadenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine is a synthetic adenosine (B11128) analogue. While specific data on this compound is emerging, its structural similarity to other 2-substituted adenosine derivatives suggests potential applications in modulating cellular processes. Adenosine and its analogues are known to exert a wide range of effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, often mediated through interaction with adenosine receptors or interference with nucleic acid synthesis.[1][2]

These application notes provide a hypothesized mechanism of action based on related compounds and offer detailed protocols for researchers to investigate the cellular effects of this compound.

Hypothesized Mechanism of Action: A2A Adenosine Receptor Agonism

Based on the known activity of similar adenosine analogues, a plausible mechanism of action for this compound is the activation of the A2A adenosine receptor (A2AR).[3][4][5] A2AR is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][7][8] The activation of this pathway is often associated with immunosuppressive and anti-inflammatory effects, and in some cancer cells, it can lead to the induction of apoptosis.[2][6][7]

A2AR_Signaling_Pathway This compound This compound A2AR A2A Adenosine Receptor (A2AR) This compound->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines, apoptosis-related genes) Nucleus->Gene_Transcription Cellular_Response Cellular Response (e.g., Immunosuppression, Apoptosis) Gene_Transcription->Cellular_Response

Caption: Proposed A2AR Signaling Pathway for this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
Example: MCF-7Breast Adenocarcinoma48Data
Example: A549Lung Carcinoma48Data
Example: JurkatT-cell Leukemia48Data
Example: PC-3Prostate Cancer48Data

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Example: MCF-7Control (DMSO)48DataData
IC50 Concentration48DataData
2x IC50 Concentration48DataData

Experimental Protocols

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Compound_Treatment Treat cells with This compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for defined time periods (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Protein_Extraction Protein Extraction (for Western Blot) Incubation->Protein_Extraction Absorbance_Reading Read Absorbance (Spectrophotometer) Flow_Cytometry Analyze by Flow Cytometry Western_Blot Western Blotting IC50_Calculation IC50_Calculation Apoptosis_Quantification Apoptosis_Quantification Protein_Analysis Protein_Analysis

Caption: General Experimental Workflow for Cellular Analysis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability and calculating the half-maximal inhibitory concentration (IC50).[9][10][11][12][13]

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][12] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the proposed A2AR signaling pathway, such as CREB.[17][18][19][20]

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein expression.

Conclusion

These application notes provide a framework for the initial investigation of this compound in a cell culture setting. The proposed mechanism of action and the detailed protocols offer a starting point for characterizing its biological activity. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions. The quantitative data generated will be crucial for understanding the potential of this compound in drug development and other scientific applications.

References

Application Notes and Protocols for 2-Cyanomethylthioadenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanomethylthioadenosine is a synthetic nucleoside analog with potential for antiviral drug development. As a modified adenosine (B11128) molecule, it is hypothesized to exert its antiviral effects by interfering with viral nucleic acid replication, a common mechanism for nucleoside analogs. This document provides a detailed overview of the theoretical framework for its mechanism of action, comprehensive protocols for its evaluation, and a template for data presentation. Due to the limited publicly available data on this compound, the information and protocols presented herein are based on established methodologies for the characterization of other antiviral nucleoside analogs, particularly 2-substituted adenosine derivatives.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. These molecules mimic endogenous nucleosides and, upon incorporation into growing viral DNA or RNA strands, can lead to chain termination or introduce mutations, thereby inhibiting viral replication. Adenosine analogs, in particular, have demonstrated broad-spectrum antiviral activity against a range of viruses. The introduction of a cyanomethylthio group at the 2-position of the adenine (B156593) ring of this compound is a novel modification that may confer unique antiviral properties and a specific mechanism of action. This document serves as a practical guide for researchers investigating the antiviral potential of this compound.

Postulated Mechanism of Action

The antiviral activity of this compound is likely multifaceted, primarily targeting viral replication and potentially modulating the host immune response.

  • Inhibition of Viral Polymerase: Like many nucleoside analogs, this compound is expected to be metabolized intracellularly to its triphosphate form by host cell kinases. This triphosphate derivative can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, competing with the natural adenosine triphosphate (ATP). Incorporation of the modified nucleotide into the nascent viral genome can lead to premature chain termination.[1]

  • Immunomodulatory Effects: Adenosine and its analogs are known to interact with adenosine receptors (A1, A2A, A2B, A3), which play a crucial role in regulating immune responses.[2][3] It is plausible that this compound could modulate host immune pathways, although the specific receptor subtype interactions and downstream effects require experimental validation.

Below is a diagram illustrating the postulated intracellular activation and mechanism of action.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-CMTA This compound 2-CMTA_in This compound 2-CMTA->2-CMTA_in Nucleoside Transporter 2-CMTA-MP 2-CMTA Monophosphate 2-CMTA_in->2-CMTA-MP Host Kinase 2-CMTA-DP 2-CMTA Diphosphate 2-CMTA-MP->2-CMTA-DP Host Kinase 2-CMTA-TP 2-CMTA Triphosphate 2-CMTA-DP->2-CMTA-TP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase 2-CMTA-TP->Viral_Polymerase Viral_Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Viral_Replication_Inhibition

Postulated intracellular activation pathway of this compound.

Experimental Protocols

The following protocols are standard methods used to evaluate the antiviral efficacy and cytotoxicity of novel compounds.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound in the host cell line to be used for antiviral assays. This ensures that any observed reduction in viral replication is not due to cell death.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Materials:

  • Host cells (e.g., Vero, A549, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with serial dilutions of This compound A->B C Incubate for 48-72h B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate CC50 value F->G

Workflow for the MTT cytotoxicity assay.
Antiviral Activity Assays

3.2.1. Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of cytopathic viruses and the efficacy of antiviral compounds.[6]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Protocol:

  • Wash the confluent cell monolayer with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Prepare serial dilutions of this compound in overlay medium.

  • Remove the viral inoculum and add the overlay medium containing the compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

3.2.2. Viral Yield Reduction Assay (RT-qPCR)

This assay measures the amount of viral RNA produced in the presence of the antiviral compound and is particularly useful for non-cytopathic viruses.[7][8]

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, polymerase, primers, and probe specific to a viral gene)

  • Real-time PCR instrument

Protocol:

  • Seed cells and infect with the virus as described for the plaque reduction assay.

  • After viral adsorption, remove the inoculum and add culture medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Harvest the cell culture supernatant.

  • Extract viral RNA from the supernatant using a commercial kit.

  • Perform one-step or two-step RT-qPCR to quantify the viral RNA copy number.

  • Calculate the EC50 value based on the reduction in viral RNA levels compared to the untreated virus control.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in a clear and structured table for easy comparison. The selectivity index (SI), a measure of the compound's therapeutic window, should also be calculated.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/PR/8/34 (H1N1)MDCKPlaque ReductionData to be determinedData to be determinedData to be determined
Herpes Simplex Virus 1 (HSV-1)VeroPlaque ReductionData to be determinedData to be determinedData to be determined
Hepatitis C Virus (HCV) RepliconHuh-7RT-qPCRData to be determinedData to be determinedData to be determined
SARS-CoV-2Vero E6Plaque ReductionData to be determinedData to be determinedData to be determined

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A higher SI value indicates a more promising therapeutic potential.

Conclusion

This compound represents a novel adenosine analog with the potential for antiviral activity. The protocols and guidelines provided in this document offer a comprehensive framework for the systematic evaluation of its efficacy and safety profile. While the specific antiviral spectrum and mechanism of action remain to be elucidated, the established methodologies for nucleoside analog characterization will be instrumental in advancing the understanding of this promising compound for antiviral research and development. Researchers are encouraged to adapt these protocols to their specific viral systems and cell models to generate robust and reliable data.

References

Application Notes and Protocols: 2-Chloro-2'-deoxyadenosine (Cladribine) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-2'-deoxyadenosine (also known as Cladribine or 2CdA) is a purine (B94841) nucleoside analog that demonstrates significant cytotoxic effects against both dividing and quiescent cancer cells, particularly those of lymphoid origin. Its efficacy as an anti-cancer agent stems from its ability to induce apoptosis and cell cycle arrest. This document provides a summary of its mechanism of action, experimental data from studies on various cancer cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2CdATP). The accumulation of 2CdATP within the cell is a key factor in its cytotoxicity.

The primary mechanism of action of 2CdA involves the induction of apoptosis. In a cell-free system, its 5'-triphosphate metabolite has been shown to cooperate with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1) to activate caspase-3.[1][2] This activation of the caspase cascade ultimately leads to the characteristic features of apoptosis, including DNA fragmentation and cell death.[1][2] Studies in chronic lymphocytic leukemia (CLL) cells have confirmed that 2CdA treatment induces caspase-3 activation prior to DNA degradation.[1][2]

Furthermore, 2CdA can trigger a p53-dependent DNA damage response. This involves the transactivation of p53 target genes such as waf1 and mdm2, leading to apoptotic cell death.[3] The activation of poly(ADP-ribose)polymerase (PARP) and subsequent NAD+ consumption have also been associated with 2CdA-induced apoptosis in resting cells.[3]

Data Presentation

Table 1: Induction of Apoptosis by 2-Chloro-2'-deoxyadenosine (2CdA)
Cell Type2CdA ConcentrationObservationReference
Normal Peripheral Blood Lymphocytes0.05 µg/mL - 0.4 µg/mLDose-dependent increase in apoptosis. Linear regression: 0.29 x µg 2-CdA/ml + 0.11 (r²=0.88, p=0.006).[4]
Leukemic Low-Grade Lymphoma Cells0.05 µg/mL - 0.4 µg/mLDose-dependent increase in apoptosis. Linear regression: 0.41 x µg 2-CdA/ml + 0.15 (r²=0.88, p=0.005).[4]
Chronic Lymphocytic Leukemia (CLL) Cells1 µMGradual appearance of cells with a hypodiploid DNA content, indicative of apoptosis.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 2CdA-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 2CdA 2CdA 2CdA_in 2CdA 2CdA->2CdA_in dCK Deoxycytidine Kinase 2CdA_in->dCK Phosphorylation 2CdATP 2CdATP dCK->2CdATP Mito Mitochondrial Stress 2CdATP->Mito DNA_damage DNA Damage 2CdATP->DNA_damage Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome CytC Cytochrome c CytC->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_pro Pro-Caspase-3 Apoptosome->Casp3_pro Activation Casp3_active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Execution Mito->CytC Release p53 p53 DNA_damage->p53 Activation waf1 waf1 p53->waf1 Transcription waf1->Apoptosis

Caption: 2CdA-induced apoptotic signaling pathway.

General Experimental Workflow for Assessing 2CdA Efficacy

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with 2CdA (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (Apoptotic & Cell Cycle Proteins) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis end End data_analysis->end

Caption: Experimental workflow for 2CdA evaluation.

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., HT-29, SW480, LoVo, HCT-116) can be obtained from the American Type Culture Collection (ATCC).[5] Cells should be cultured in DMEM/high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified incubator with 5% CO2.[5]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2CdA for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2CdA as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2CdA.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis
  • Cell Lysis: After treatment with 2CdA, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against Caspase-3, PARP, p53, Bcl-2, Bax, Cyclin D1, Cdk4) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

2-Chloro-2'-deoxyadenosine is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action, involving the activation of the intrinsic apoptotic pathway and induction of a DNA damage response, makes it an important compound for cancer research and therapeutic development. The provided protocols offer a framework for investigating the cellular and molecular effects of 2CdA and similar adenosine (B11128) analogs in cancer models.

References

Application Notes and Protocols for the Experimental Design of 2-Cyanomethylthioadenosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of 2-Cyanomethylthioadenosine, a novel adenosine (B11128) analog. The provided protocols and experimental design are based on established methodologies for characterizing similar bioactive compounds.

Introduction

This compound is an adenosine derivative with potential biological activity. Adenosine and its analogs are known to play crucial roles in various physiological and pathological processes by interacting with adenosine receptors and other cellular targets. This document outlines a systematic approach to elucidate the mechanism of action and therapeutic potential of this compound.

Hypothesized Mechanism of Action

Based on its structural similarity to other adenosine analogs, such as 2-Chloroadenosine (B27285), it is hypothesized that this compound may exert its effects through one or more of the following mechanisms:

  • Adenosine Receptor Modulation: It may act as an agonist or antagonist at one or more of the adenosine receptor subtypes (A1, A2A, A2B, A3), thereby modulating downstream signaling pathways, including the cyclic AMP (cAMP) pathway.

  • Cellular Uptake and Metabolism: The compound may be transported into cells via nucleoside transporters and subsequently metabolized. The cyanomethylthio moiety could be a site of enzymatic action, potentially releasing active metabolites.

  • Induction of Apoptosis: Similar to other adenosine analogs, it may induce programmed cell death in susceptible cell types, particularly cancer cells.[1][2]

  • Inhibition of DNA Synthesis: The compound or its metabolites could interfere with DNA replication and repair processes, leading to cell cycle arrest.[1]

Experimental Design Workflow

A phased experimental approach is recommended to systematically characterize the biological effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In-depth Pathway Analysis p1_1 Cell Viability/Cytotoxicity Screening p1_2 Dose-Response and IC50 Determination p1_1->p1_2 p2_1 Apoptosis vs. Necrosis Assay p1_2->p2_1 Proceed if cytotoxic p2_3 Adenosine Receptor Binding/Activation p1_2->p2_3 Proceed to investigate receptor interaction p2_2 Cell Cycle Analysis p2_1->p2_2 p3_1 Western Blot for Key Signaling Proteins p2_2->p3_1 p2_4 cAMP Signaling Assay p2_3->p2_4 p2_4->p3_1 p3_2 Gene Expression Analysis (qPCR/RNA-seq) p3_1->p3_2

Caption: A logical workflow for the experimental investigation of this compound.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
PC3Prostate Cancer
HeLaCervical Cancer
HEK293Normal Kidney
User-defined

Table 2: Effect of this compound on Cell Cycle Distribution in PC3 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Table 3: Modulation of cAMP Levels by this compound

Cell LineTreatmentcAMP Concentration (pmol/mg protein)Fold Change vs. Control
CHO-A1Vehicle Control1.0
CHO-A1This compound (10 µM)
CHO-A2AVehicle Control1.0
CHO-A2AThis compound (10 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Cell lines of interest (e.g., PC3, HeLa, HEK293)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cells cultured in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time point.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[1]

Materials:

  • This compound

  • Cells cultured in 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry.

cAMP Signaling Assay

This protocol measures the intracellular levels of cyclic AMP to assess the activation or inhibition of adenosine receptors.

Materials:

  • This compound

  • Cell lines expressing specific adenosine receptor subtypes (e.g., CHO-A1, CHO-A2A)

  • cAMP ELISA kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Plate the cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Treat the cells with this compound or known adenosine receptor agonists/antagonists for 15-30 minutes.

  • Lyse the cells according to the cAMP ELISA kit manufacturer's instructions.

  • Perform the ELISA to quantify the amount of cAMP in each sample.

  • Normalize the cAMP concentration to the total protein content of each sample.

Signaling Pathway Visualization

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound.

adenosine_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates Compound This compound Compound->A2A_R Binds to

Caption: Hypothesized A2A adenosine receptor signaling pathway activated by this compound.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Metabolite DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cyto_c Cytochrome c Release Mitochondrion->Cyto_c Casp9 Caspase-9 Cyto_c->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for the Analytical Detection of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine is a modified nucleoside of interest in various biomedical research fields. Accurate and sensitive detection methods are crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker. These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a proposed Immunoassay approach. The methodologies are based on established analytical techniques for similar modified nucleosides and related compounds.

Analytical Methods Overview

A summary of the analytical methods for the detection of this compound is presented below, with hypothetical performance characteristics based on analyses of similar compounds.

ParameterHPLC-UVLC-MS/MSImmunoassay (Hypothetical)
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity.Specific antibody-antigen recognition.
Limit of Detection (LOD) ~0.1 ng[1]10 nM[2]Low pg/mL range
Limit of Quantification (LOQ) ~0.2 ng[1]50 nM[2]Mid-to-high pg/mL range
Linearity (Range) 0.25–20 µg/mL[1]0.2-50 µM[2]Typically 2-3 orders of magnitude
Precision (%RSD) < 10%[1]< 8%[2]< 15%
Accuracy 95%[1]±10%[2]85-115%
Throughput ModerateHighHigh
Specificity ModerateHighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and cost-effective approach for the quantification of this compound in relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV System and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 275 nm (based on the absorbance maximum of adenosine (B11128) derivatives).

3. Calibration Curve

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Analyze each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

4. Data Analysis

  • Integrate the peak corresponding to this compound in the sample chromatograms.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC-UV workflow for this compound analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices.

Experimental Protocol

1. Sample Preparation (Cell Lysate)

  • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Perform protein precipitation by adding three volumes of ice-cold acetone (B3395972) to the cell lysate.

  • Incubate at -20°C for 1 hour.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and dry under vacuum.

  • Reconstitute the sample in 100 µL of the initial mobile phase.[2]

  • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).[2]

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standard. A hypothetical transition would be based on the fragmentation of the glycosidic bond and the cyanomethylthio group.

3. Data Analysis

  • Develop a quantification method using the instrument's software.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction/ Protein Precipitation Sample->Extraction Derivatization Optional Derivatization Extraction->Derivatization Cleanup Solid Phase Extraction (SPE) Derivatization->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Chromatogram_Extraction Chromatogram Extraction MS_Analysis->Chromatogram_Extraction Quantification Quantification with Internal Standard Chromatogram_Extraction->Quantification

Caption: LC-MS/MS workflow for sensitive detection.

Immunoassay (Proposed Method)

A competitive enzyme-linked immunosorbent assay (ELISA) could be developed for the high-throughput screening of this compound. This would require the generation of a specific monoclonal or polyclonal antibody.

Proposed Protocol

1. Antibody Generation

  • Conjugate this compound to a carrier protein (e.g., BSA or KLH) to make it immunogenic.[4]

  • Immunize animals (e.g., rabbits or mice) with the conjugate.

  • Screen the resulting antisera for specific binding to this compound using a direct ELISA.

  • For monoclonal antibodies, perform hybridoma technology.

2. Competitive ELISA Protocol

  • Coat a 96-well plate with the this compound-carrier protein conjugate and block non-specific binding sites.

  • In a separate plate, pre-incubate the samples or standards with a limited amount of the anti-2-Cyanomethylthioadenosine antibody.

  • Transfer the sample/standard-antibody mixture to the coated plate and incubate. Free this compound in the sample will compete with the coated antigen for antibody binding.

  • Wash the plate to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate again and add a chromogenic substrate.

  • Stop the reaction and measure the absorbance using a plate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance against the logarithm of the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Conceptual Diagram

Immunoassay_Concept cluster_reagents Key Reagents cluster_reaction Competitive Binding cluster_detection Detection Antibody Anti-2-Cyanomethyl- thioadenosine Antibody Competition Competition for Antibody Binding Antibody->Competition Antigen_Coated Coated Plate: This compound -Carrier Protein Antigen_Coated->Competition Sample Sample containing free 2-Cyanomethyl- thioadenosine Sample->Competition Bound_Complex Antibody-Antigen Complex on Plate Competition->Bound_Complex Secondary_Ab Enzyme-Linked Secondary Antibody Bound_Complex->Secondary_Ab Substrate Substrate Addition Secondary_Ab->Substrate Signal Colorimetric Signal (Inverse to Concentration) Substrate->Signal

Caption: Principle of a competitive immunoassay.

References

Application Notes and Protocols for Determining the Dose-Response Curve of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine is a synthetic adenosine (B11128) analog expected to exhibit agonist activity at the adenosine A2A receptor. The adenosine A2A receptor, a Gs protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiac function.[1][2][3] Activation of the A2A receptor by an agonist initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.[4] Therefore, quantifying the dose-dependent increase in intracellular cAMP is a standard method for characterizing the potency of A2A receptor agonists.

This document provides a detailed protocol for determining the dose-response curve of this compound using a bioluminescence-based cAMP assay. The protocol is designed for researchers in pharmacology, drug discovery, and related fields to assess the potency (typically measured as the half-maximal effective concentration, EC50) of this compound.

Signaling Pathway

The activation of the adenosine A2A receptor by an agonist like this compound triggers a well-defined signaling pathway. The receptor, upon agonist binding, couples to a stimulatory G protein (Gs). This interaction facilitates the exchange of GDP for GTP on the alpha subunit of the G protein (Gαs), leading to its activation and dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA), leading to various cellular responses.[4]

Adenosine A2A Receptor Signaling Pathway cluster_membrane Plasma Membrane A2A_Receptor Adenosine A2A Receptor Gs_protein Gs Protein (Inactive) A2A_Receptor->Gs_protein Activates AC Adenylyl Cyclase Agonist This compound (Agonist) Agonist->A2A_Receptor Binds Gs_active Gs Protein (Active) Gs_protein->Gs_active GDP/GTP Exchange Gs_active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Adenosine A2A receptor signaling cascade.

Data Presentation

CompoundTargetAssay TypeCell LineExpected EC50 (nM)Reference CompoundReference EC50 (nM)
This compoundHuman Adenosine A2A ReceptorcAMP AccumulationHEK293 or CHO cells10 - 200CGS 21680~110 (in rat striatal slices)

Note: The expected EC50 range for this compound is an estimate. Actual experimental values may vary depending on the specific cell line, assay conditions, and the intrinsic properties of the compound.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol outlines the determination of the dose-response curve for this compound using the Promega GloSensor™ cAMP Assay, a live-cell, bioluminescence-based method.[5][6][7][8][9]

Materials
  • HEK293 or CHO cells stably expressing the human adenosine A2A receptor.

  • pGloSensor™-22F cAMP Plasmid (Promega, Cat. #E2301).

  • GloSensor™ cAMP Reagent (Promega, Cat. #E1290).

  • Cell culture medium (e.g., DMEM or F-12) with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • White, opaque 96-well or 384-well assay plates.

  • This compound (test compound).

  • CGS 21680 (positive control).

  • DMSO (vehicle).

  • Luminometer.

Experimental Workflow

Dose-Response Curve Experimental Workflow start Start cell_culture 1. Cell Culture and Transfection (HEK293-A2A cells with pGloSensor™ plasmid) start->cell_culture cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding equilibration 3. Equilibration (Incubate with GloSensor™ cAMP Reagent) cell_seeding->equilibration compound_prep 4. Compound Preparation (Serial dilutions of this compound) equilibration->compound_prep stimulation 5. Agonist Stimulation (Add compound dilutions to cells) compound_prep->stimulation incubation 6. Incubation (Allow for cAMP production) stimulation->incubation luminescence 7. Luminescence Measurement (Read plate on a luminometer) incubation->luminescence data_analysis 8. Data Analysis (Generate dose-response curve and calculate EC50) luminescence->data_analysis end End data_analysis->end

Experimental workflow for dose-response analysis.

Step-by-Step Procedure

1. Cell Culture and Transfection:

  • Culture HEK293 or CHO cells expressing the human adenosine A2A receptor in the appropriate medium.

  • For transient transfection, introduce the pGloSensor™-22F cAMP Plasmid into the cells using a suitable transfection reagent 24-48 hours before the assay. For stable cell lines, ensure continuous expression of the biosensor.

2. Cell Seeding:

  • On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into white, opaque 96-well plates at a density of 10,000 - 20,000 cells per well in 100 µL of medium.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3. Equilibration:

  • On the day of the assay, prepare the GloSensor™ cAMP Reagent equilibration medium according to the manufacturer's instructions.

  • Carefully remove the culture medium from the wells and replace it with 100 µL of the equilibration medium.

  • Incubate the plate at room temperature for 2 hours to allow the reagent to equilibrate with the cells.[9]

4. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations. A typical 10-point dose-response curve might range from 1 nM to 10 µM.

  • Prepare dilutions of the positive control (CGS 21680) and a vehicle control (DMSO at the same final concentration as the test compound).

5. Agonist Stimulation:

  • Add a small volume (e.g., 10 µL) of the diluted this compound, positive control, or vehicle control to the respective wells of the assay plate.

6. Incubation:

  • Incubate the plate at room temperature for 15-30 minutes.[9] This allows for the agonist to bind to the receptor and stimulate cAMP production, leading to a change in the luminescence signal.

7. Luminescence Measurement:

  • Measure the luminescence of each well using a plate luminometer. The integration time should be optimized based on the instrument and signal intensity.

8. Data Analysis:

  • Subtract the average luminescence of the vehicle control wells (basal response) from all other readings.

  • Normalize the data by setting the highest response (typically from the highest concentration of the positive control) to 100%.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

This document provides a comprehensive protocol for determining the dose-response curve of this compound at the adenosine A2A receptor. By following this detailed methodology, researchers can accurately characterize the potency of this and other A2A receptor agonists, which is a critical step in the drug discovery and development process. The provided signaling pathway and experimental workflow diagrams, along with the expected quantitative data, offer a complete guide for conducting and interpreting these experiments.

References

Application Notes and Protocols for Measuring 2-Cyanomethylthioadenosine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative measurement of 2-Cyanomethylthioadenosine (2-CMTA) uptake in cellular models. The methodologies described herein are essential for characterizing the transport kinetics, intracellular accumulation, and potential therapeutic efficacy of this and other modified nucleoside analogs. Three primary techniques are detailed: Radiolabeled Uptake Assays, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.

Introduction to this compound and Nucleoside Transport

This compound is a modified purine (B94841) nucleoside. Like many nucleoside analogs with therapeutic potential, its ability to enter target cells is a critical determinant of its biological activity. Cellular uptake of nucleosides is predominantly mediated by two families of solute carrier (SLC) transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). ENTs facilitate bidirectional transport down a concentration gradient, while CNTs mediate active transport against a concentration gradient, driven by a sodium ion gradient. Understanding the interaction of 2-CMTA with these transporters is crucial for its development as a potential therapeutic agent.

Data Presentation: Quantitative Comparison of Nucleoside Analog Uptake Techniques
Parameter Radiolabeled Uptake Assay LC-MS/MS Fluorescence-Based Assay
Sensitivity High (attomole range with AMS)[1]Very High (femtomole to picomole range)[2]Moderate to High
Quantifiable Range Wide, dependent on specific activity2.5-2000 fmol/sample (for Tenofovir)[2]Dependent on fluorophore and instrumentation
0.1-200 pmol/sample (for Lamivudine)[2][3]
Specificity Moderate (cannot distinguish between parent and metabolites)Very High (can distinguish parent compound from phosphorylated metabolites)[2][3]High for the fluorescent analog, but may not perfectly mimic the parent compound
Throughput High (96-well format)[4]Moderate to HighHigh (suitable for plate readers and flow cytometry)[5]
Key Advantages Direct measure of uptake, well-establishedHigh specificity and sensitivity, can measure intracellular metabolitesReal-time measurements possible, suitable for high-throughput screening[6]
Key Limitations Use of radioactivity, indirect detection of parent compoundRequires specialized equipment and expertiseRequires a suitable fluorescent analog of 2-CMTA

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes a cell-based assay to measure the uptake of radiolabeled 2-CMTA. A common radioisotope for labeling nucleosides is tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Materials:

  • Radiolabeled 2-CMTA (e.g., [³H]2-CMTA)

  • Cell line of interest (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[4]

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well or 96-well)[4]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO₂.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

  • Pre-incubation: Add pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing the desired concentration of radiolabeled 2-CMTA to each well. For kinetic studies, use a range of concentrations. To determine non-specific uptake, include control wells with a large excess of unlabeled 2-CMTA.[4]

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 15, 30 minutes) at 37°C.[4]

  • Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: In parallel wells, determine the protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).

Protocol 2: LC-MS/MS for Intracellular this compound Quantification

This protocol provides a method for the sensitive and specific quantification of intracellular 2-CMTA and its potential phosphorylated metabolites.

Materials:

  • Unlabeled 2-CMTA

  • Cell line of interest

  • Complete cell culture medium

  • PBS (ice-cold)

  • Methanol (B129727) (ice-cold, 80%)

  • Internal Standard (a stable isotope-labeled version of 2-CMTA is ideal)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[2][7]

Procedure:

  • Cell Treatment: Seed and culture cells as described in Protocol 1. On the day of the experiment, wash cells with pre-warmed PBS and then incubate with the desired concentration of unlabeled 2-CMTA for a specific time.

  • Uptake Termination and Washing: Rapidly aspirate the 2-CMTA solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.

  • Metabolite Extraction: Add ice-cold 80% methanol to each well and incubate at -20°C for at least 30 minutes to precipitate proteins and extract intracellular metabolites.

  • Sample Preparation: Scrape the cells and transfer the methanol extract to a microcentrifuge tube. Centrifuge at high speed to pellet the protein debris. Transfer the supernatant to a new tube. Add the internal standard at this step.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Develop a method with specific transitions for 2-CMTA and its expected metabolites (mono-, di-, and tri-phosphates).[3]

  • Quantification: Generate a standard curve using known concentrations of 2-CMTA and its phosphorylated forms (if available) to quantify the intracellular concentrations. Normalize the data to the cell number or protein concentration.

Protocol 3: Fluorescence-Based Assay for 2-CMTA Transporter Activity

This method uses a fluorescent nucleoside analog to assess the activity of transporters that may be responsible for 2-CMTA uptake. This requires the synthesis of a fluorescent derivative of 2-CMTA or the use of a known fluorescent transporter substrate that is competitively inhibited by 2-CMTA.

Materials:

  • Fluorescent nucleoside analog (e.g., a custom-synthesized fluorescent 2-CMTA or a known substrate like uridine-furan)[5][8]

  • Unlabeled 2-CMTA (as a competitor)

  • Cell line of interest (potentially overexpressing a specific transporter)

  • Complete cell culture medium

  • Uptake Buffer (as in Protocol 1)

  • Fluorescence plate reader or flow cytometer[5]

  • For microscopy: glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom multi-well plate (for plate reader) or on glass-bottom dishes (for microscopy). Culture overnight.

  • Preparation for Uptake: Wash cells twice with pre-warmed PBS.

  • Uptake Incubation: Add Uptake Buffer containing the fluorescent nucleoside analog at the desired concentration. For competition assays, pre-incubate with various concentrations of unlabeled 2-CMTA before adding the fluorescent analog.

  • Time-course Measurement (Plate Reader): Incubate the plate in a pre-warmed plate reader and measure the fluorescence intensity at regular intervals.

  • Endpoint Measurement (Flow Cytometry): After a defined incubation period, wash the cells with ice-cold PBS, detach them (e.g., with trypsin), and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.[5]

  • Imaging (Microscopy): After incubation, wash the cells with PBS and add fresh media or PBS. Image the cells using a fluorescence microscope to visualize the intracellular accumulation of the fluorescent analog.[5]

  • Data Analysis: Quantify the fluorescence intensity and compare the uptake in the presence and absence of the competitor (2-CMTA) to determine if it inhibits the transport of the fluorescent analog.

Mandatory Visualizations

Signaling and Transport Pathways

Nucleoside_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_CMTA_ext This compound ENT ENTs (SLC29) 2_CMTA_ext->ENT Bidirectional CNT CNTs (SLC28) 2_CMTA_ext->CNT Na+ dependent 2_CMTA_int This compound ENT->2_CMTA_int CNT->2_CMTA_int Metabolites Phosphorylated Metabolites 2_CMTA_int->Metabolites Phosphorylation Target Biological Targets (e.g., Kinases, Polymerases) Metabolites->Target

Caption: Generalized nucleoside transport and metabolism pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Uptake Assay cluster_analysis Analysis A 1. Cell Culture (Seed cells in multi-well plates) B 2. Pre-incubation (Deplete endogenous nucleosides) A->B C 3. Initiate Uptake (Add labeled/unlabeled 2-CMTA) B->C D 4. Incubate (Defined time and temperature) C->D E 5. Terminate Uptake (Rapid wash with ice-cold PBS) D->E F 6a. Cell Lysis & Scintillation (Radiolabeled Assay) E->F G 6b. Metabolite Extraction (LC-MS/MS) E->G H 6c. Fluorescence Measurement (Fluorescence Assay) E->H I 7. Data Normalization (e.g., to protein concentration) F->I G->I H->I J 8. Quantitative Analysis (Calculate uptake rate, kinetics) I->J

Caption: General workflow for measuring 2-CMTA uptake.

References

Application Notes and Protocols for 2-Cyanomethylthioadenosine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates.[2]

I. General Principles of Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the ability of a test compound to block the enzymatic activity of a specific kinase. The fundamental components of such an assay include:

  • Kinase: The specific enzyme of interest.

  • Substrate: A peptide or protein that is phosphorylated by the kinase.

  • ATP (Adenosine Triphosphate): The phosphate (B84403) donor for the phosphorylation reaction.

  • Test Compound: The potential inhibitor, such as 2-Cyanomethylthioadenosine.

  • Detection System: A method to quantify either the consumption of ATP or the formation of the phosphorylated product.

The general workflow for a kinase inhibition assay is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Solution D Dispense Kinase, Substrate/ATP, and Inhibitor into Assay Plate A->D B Prepare Substrate/ATP Mix B->D C Prepare Serial Dilutions of This compound C->D E Incubate at Optimal Temperature D->E F Add Detection Reagent E->F G Measure Signal (e.g., Luminescence, Fluorescence) F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

Figure 1. Generalized workflow for a kinase inhibition assay.

II. Hypothetical Kinase Targets and Signaling Pathways

Given the structural similarity of this compound to adenosine (B11128), it could potentially target a range of kinases that utilize ATP. Without specific experimental data, we can hypothesize its potential involvement in major signaling pathways regulated by kinases. For instance, many cancers exhibit aberrant activation of pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

The diagram below illustrates a simplified representation of these interconnected signaling cascades, which are common targets for kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Proliferation mTORC1->Proliferation

Figure 2. Simplified diagram of the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.

III. Experimental Protocols

While specific data for this compound is unavailable, the following protocols outline standard methods for assessing kinase inhibition. These would be the initial steps to characterize the activity of a novel compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits that measure ATP depletion.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO) to each well.

    • Add 10 µL of the kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • Signal Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay

This protocol outlines a general method to assess the effect of this compound on a specific kinase signaling pathway within a cellular context.

Objective: To determine if this compound can inhibit the activity of a target kinase in living cells.

Materials:

  • A cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • A stimulating ligand (e.g., a growth factor) if the pathway is not constitutively active.

  • Lysis buffer.

  • Phospho-specific antibodies against the downstream substrate of the target kinase.

  • Total protein antibodies for normalization.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

    • If necessary, stimulate the cells with the appropriate ligand for a short period before harvesting to activate the signaling pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the kinase's substrate. Re-probe the membrane with an antibody for the total (unphosphorylated) substrate or a housekeeping protein for loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody that is phospho-specific.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate or loading control. Compare the levels in the compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

IV. Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)Assay MethodATP Concentration (µM)
Kinase AData not availableLuminescence10
Kinase BData not availableTR-FRET100
Kinase CData not availableFluorescence Polarization50

Table 2: Hypothetical Cellular Activity of this compound

Cell LinePathway TargetEndpoint MeasuredEC50 (µM)
Cancer Cell Line Xp-Akt (Ser473)Western BlotData not available
Cancer Cell Line Yp-ERK1/2 (Thr202/Tyr204)ELISAData not available

V. Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals interested in evaluating the kinase inhibitory potential of novel compounds like this compound. The lack of publicly available data for this specific molecule highlights the necessity for initial screening and characterization using the standardized assays described. By systematically applying these methodologies, researchers can determine the potency, selectivity, and cellular activity of this compound, which are critical first steps in assessing its potential as a therapeutic agent. Further studies, including broad kinome screening, would be essential to fully understand its selectivity profile and mechanism of action.

References

Application of 2-Cyanomethylthioadenosine in Molecular Biology: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no available information on the compound "2-Cyanomethylthioadenosine." This suggests that this specific adenosine (B11128) derivative may be a novel compound that has not yet been synthesized or characterized, or the name may be a misnomer for a different, related molecule.

Databases such as PubChem, which serve as extensive repositories of chemical information, do not contain an entry for this compound. Furthermore, searches for its synthesis, biological activity, or any applications in molecular biology have not yielded any relevant results.

While information on the requested compound is unavailable, a significant body of research exists for structurally related adenosine analogs with sulfur-containing modifications at the 2-position of the purine (B94841) ring. These related compounds have established applications in molecular biology.

One such prominent example is 2-Methylthioadenosine (2-MeS-Ado) . This naturally occurring modified nucleoside is a component of some transfer RNAs (tRNAs) and has been studied for its various biological activities.

Due to the lack of data on this compound, we are unable to provide the requested detailed Application Notes and Protocols. However, we can offer a comprehensive overview of a closely related and well-documented compound, such as 2-Methylthioadenosine, to illustrate the roles that 2-substituted adenosine derivatives can play in molecular biology research.

We recommend verifying the name and chemical structure of the compound of interest. If "this compound" is indeed the correct name for a novel compound, its synthesis and biological evaluation would need to be performed and published before detailed application notes and protocols can be developed.

Application Notes and Protocols for Enzymatic Studies of Adenosine Analogues: A Representative Protocol Using 2-Chlorodeoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE TO THE READER: Initial searches for "2-Cyanomethylthioadenosine" did not yield specific enzymatic studies or established protocols. Therefore, this document provides a representative set of protocols and application notes using a well-characterized adenosine (B11128) analog, 2-chlorodeoxyadenosine (Cladribine) . The methodologies and principles described herein are broadly applicable to the enzymatic and cellular analysis of novel adenosine derivatives like this compound.

Introduction

2-Chlorodeoxyadenosine (also known as Cladribine or 2-CdA) is a synthetic purine (B94841) nucleoside analog with significant therapeutic applications, particularly in the treatment of certain leukemias and autoimmune diseases like multiple sclerosis.[1][2] Its mechanism of action is contingent on intracellular phosphorylation, primarily by deoxycytidine kinase (dCK), to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (CdATP).[2][3] CdATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, especially lymphocytes.[4][5][6]

Understanding the enzymatic interactions and cellular consequences of adenosine analogs is crucial for drug development. This document outlines key enzymatic assays and cellular protocols to characterize the activity of compounds like 2-chlorodeoxyadenosine.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-chlorodeoxyadenosine from various studies.

Table 1: In Vitro Cytotoxicity of 2-Chlorodeoxyadenosine (Cladribine)

Cell LineIC50 (µM)Assay TypeReference
U266 (Multiple Myeloma)~2.43Cytotoxicity Assay[7]
RPMI8226 (Multiple Myeloma)~0.75Cytotoxicity Assay[7]
MM1.S (Multiple Myeloma)~0.18Cytotoxicity Assay[7]
L1210 (Leukemia)0.07Cytotoxicity Assay[7]

Table 2: Enzymatic Inhibition by 2-Chlorodeoxyadenosine and its Metabolites

EnzymeInhibitorIC50/ED50Cell/SystemReference
Ribonucleotide ReductaseCldATP0.1 - 0.3 µMCCRF-CEM cell extracts[8]
C-5 DNA MethyltransferaseCladribine3.5 µMK562 cells[9]
Adenosine DeaminaseCladribine-Patients with CLL[10]
S-adenosylhomocysteine hydrolaseCladribine-Patients with CLL[10]

Experimental Protocols

Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay

This assay determines the rate at which dCK phosphorylates the adenosine analog. A common method is a coupled-enzyme assay that measures the formation of ADP, which is then used to generate a detectable signal.

Principle:

dCK transfers a phosphate (B84403) group from ATP to the adenosine analog, producing the monophosphorylated analog and ADP. The amount of ADP produced is proportional to the dCK activity. The ADP can be measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay), where ADP is converted to ATP, and the new ATP is quantified via a luciferase/luciferin reaction, producing a luminescent signal.[11]

Materials:

  • Recombinant human dCK enzyme

  • Adenosine analog (e.g., 2-chlorodeoxyadenosine)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the Kinase Assay Buffer. Dilute the dCK enzyme, ATP, and the adenosine analog to the desired concentrations in the Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the adenosine analog solution.

    • Add 10 µL of the dCK enzyme solution.

    • To initiate the reaction, add 10 µL of the ATP solution.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the dCK activity.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway induced by 2-chlorodeoxyadenosine.

Principle:

Caspase-3 cleaves a specific peptide substrate, Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-3 activity.[5][13]

Materials:

  • Cells treated with the adenosine analog

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[13]

  • 2x Reaction Buffer (e.g., containing 10 mM DTT)[14]

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 405 nm

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cell line by treating with the adenosine analog for a desired time.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 10⁷ cells).[13]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.[15][16][17]

  • Caspase Assay:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance compared to untreated control cells indicates the level of caspase-3 activation.

Protocol 3: DNA Polymerase Inhibition Assay

This assay assesses the ability of the phosphorylated adenosine analog (e.g., CdATP) to inhibit DNA synthesis.

Principle:

The assay measures the incorporation of a labeled deoxynucleotide into a synthetic DNA template/primer by a DNA polymerase. The presence of an inhibitor, such as CdATP, will reduce the amount of incorporation, which can be quantified. A fluorometric assay can be used for this purpose.[18]

Materials:

  • Purified DNA Polymerase (e.g., human DNA polymerase β)

  • Template/primer DNA

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Phosphorylated adenosine analog (CdATP)

  • DNA polymerase reaction buffer

  • DNA detection probe (e.g., a fluorescent intercalating dye)

  • 96-well white or black microplate

  • PCR machine or incubator

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction master mix containing the DNA polymerase reaction buffer, template/primer DNA, and dNTP mix.

    • In a 96-well plate, add the phosphorylated adenosine analog at various concentrations.

    • Add the DNA polymerase to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Polymerase Reaction:

    • Initiate the reaction by adding the reaction master mix to each well.

    • Incubate the plate at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop buffer containing a DNA detection probe.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence compared to the no-inhibitor control indicates inhibition of DNA polymerase activity.

Visualizations

Signaling Pathway

Caption: Apoptotic signaling pathway induced by 2-Chlorodeoxyadenosine.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Adenosine Analog (e.g., 2-CdA) Kinase_Assay Kinase Activity Assay (e.g., dCK) Compound->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT/XTT) Compound->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Compound->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assay (e.g., DNA Polymerase) Compound->Enzyme_Inhibition Cell_Culture Target Cell Line Culture Cell_Culture->Cell_Viability Cell_Culture->Apoptosis_Assay Enzyme_Prep Purified Enzyme Preparation Enzyme_Prep->Kinase_Assay Enzyme_Prep->Enzyme_Inhibition Kinetic_Analysis Enzyme Kinetics (Km, Vmax) Kinase_Assay->Kinetic_Analysis IC50_Calc IC50/EC50 Calculation Cell_Viability->IC50_Calc Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Enzyme_Inhibition->IC50_Calc Enzyme_Inhibition->Kinetic_Analysis

Caption: General workflow for enzymatic and cellular studies of adenosine analogs.

References

Application Notes and Protocols for In Vivo Delivery of Novel Adenosine Analogs: A Framework for 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanomethylthioadenosine (2-Cys-TAD) is a novel adenosine (B11128) analog with potential therapeutic applications. As a nascent compound, detailed in vivo delivery data and established protocols are not yet available in the public domain. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies for 2-Cys-TAD and other novel adenosine analogs. The following sections outline generalized experimental protocols, data presentation strategies, and key conceptual workflows based on established principles of preclinical in vivo drug development.

I. Preclinical In Vivo Study Design

The successful in vivo evaluation of a novel compound like 2-Cys-TAD requires a systematic approach, beginning with characterization and formulation, followed by pharmacokinetic and pharmacodynamic assessments, and culminating in efficacy studies in relevant disease models.

Compound Characterization and Formulation

Prior to in vivo administration, the physicochemical properties of 2-Cys-TAD must be thoroughly characterized. This data is crucial for developing a suitable formulation for animal studies.

Protocol 1: Solubility and Stability Assessment

  • Objective: To determine the solubility and stability of 2-Cys-TAD in various pharmaceutically acceptable vehicles.

  • Materials: 2-Cys-TAD, Phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO), Saline, Polyethylene glycol 400 (PEG400), Ethanol, Tween 80, Deionized water.

  • Procedure:

    • Prepare a series of potential vehicle solutions (e.g., 10% DMSO in saline, 40% PEG400 in water, 5% Tween 80 in PBS).

    • Add excess 2-Cys-TAD to a known volume of each vehicle.

    • Agitate the samples at room temperature and 37°C for 24 hours.

    • Centrifuge the samples to pellet undissolved compound.

    • Analyze the supernatant for the concentration of dissolved 2-Cys-TAD using a validated analytical method (e.g., HPLC-UV).

    • To assess stability, incubate the solutions at various temperatures (4°C, room temperature, 37°C) and analyze the concentration of 2-Cys-TAD at different time points (e.g., 0, 4, 8, 24 hours).

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-Cys-TAD in an animal model.[1][2][3]

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of 2-Cys-TAD after a single intravenous (IV) and oral (PO) administration.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Fast mice overnight prior to dosing.

    • Administer 2-Cys-TAD via IV (tail vein) and PO (oral gavage) routes. A typical starting dose might be 1-5 mg/kg.

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze the concentration of 2-Cys-TAD in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.

Table 1: Template for Summarizing Pharmacokinetic Parameters

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)e.g., 1e.g., 5
Cmax (ng/mL)ValueValue
Tmax (hr)ValueValue
AUC (0-t) (nghr/mL)ValueValue
AUC (0-inf) (nghr/mL)ValueValue
Half-life (t½) (hr)ValueValue
Clearance (CL) (mL/hr/kg)ValueN/A
Volume of Distribution (Vd) (L/kg)ValueN/A
Bioavailability (F%)N/AValue
Biodistribution Studies

These studies determine the concentration of the compound in various tissues over time, which can help identify target organs and potential sites of toxicity.

Protocol 3: Tissue Distribution Study in Rats

  • Objective: To assess the distribution of 2-Cys-TAD in major organs following a single administration.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Administer a single dose of 2-Cys-TAD (e.g., 5 mg/kg, IV).

    • At selected time points (e.g., 1, 4, 24 hours post-dose), euthanize a cohort of animals.

    • Perfuse the circulatory system with saline to remove blood from the tissues.

    • Collect major organs (e.g., liver, kidney, heart, lung, spleen, brain, and tumor if applicable).

    • Homogenize the tissues and extract the compound.

    • Analyze the concentration of 2-Cys-TAD in tissue homogenates using LC-MS/MS.

Table 2: Template for Summarizing Tissue Distribution Data

TissueConcentration at 1 hr (ng/g)Concentration at 4 hr (ng/g)Concentration at 24 hr (ng/g)
LiverValueValueValue
KidneyValueValueValue
HeartValueValueValue
LungValueValueValue
SpleenValueValueValue
BrainValueValueValue

II. Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is understood, PD and efficacy studies can be designed to evaluate the biological effects of 2-Cys-TAD in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action of 2-Cys-TAD. Given its structural similarity to adenosine, it may modulate pathways involved in inflammation, cancer, or cardiovascular function.

Hypothetical Signaling Pathway

Adenosine analogs often exert their effects by interacting with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that modulate intracellular cyclic AMP (cAMP) levels and other downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-Cys-TAD 2-Cys-TAD Adenosine_Receptor Adenosine Receptor (e.g., A2A) 2-Cys-TAD->Adenosine_Receptor Binds G_Protein G Protein Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Inflammatory_Response Modulation of Inflammatory Response CREB->Inflammatory_Response Regulates Gene Expression for workflow cluster_preclinical Preclinical In Vivo Evaluation A Compound Synthesis & Characterization (2-Cys-TAD) B Formulation Development & Stability Testing A->B C Pharmacokinetic (PK) Studies (IV & PO Administration) B->C D Biodistribution Studies (Tissue Analysis) C->D E Pharmacodynamic (PD) Studies (Biomarker Analysis) C->E F Efficacy Studies (Disease Models) D->F E->F G Toxicology Assessment F->G H Data Analysis & Reporting G->H G cluster_formulation Formulation Strategy cluster_delivery Administration Route cluster_outcome Pharmacokinetic Outcome formulation Formulation Choice Aqueous Solution Liposomal Encapsulation Nanoparticle Conjugation route Administration Route Intravenous Oral Intraperitoneal formulation:sol->route:po May have low bioavailability formulation:lip->route:iv Improves circulation time formulation:np->route:iv Potential for targeted delivery pk_outcome PK Profile Bioavailability Half-life Tissue Penetration route:iv->pk_outcome:half Direct systemic exposure route:po->pk_outcome Subject to first-pass metabolism

References

Application Notes and Protocols for Assessing 2-Cyanomethylthioadenosine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanomethylthioadenosine is a synthetic nucleoside analog with potential therapeutic applications. A thorough understanding of its bioavailability is critical for preclinical and clinical development. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that influences dosing, efficacy, and potential toxicity.

These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the oral bioavailability of this compound. The protocols cover essential in vitro and in vivo assays, from early-stage screening to more definitive preclinical evaluation.

I. In Vitro Assessment of Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][2][3] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express relevant transporter proteins, thus mimicking the intestinal barrier.[2][4][5]

Experimental Workflow: Caco-2 Permeability Assay

cluster_0 Cell Culture & Seeding cluster_1 Permeability Assay cluster_2 Analysis A Caco-2 Cell Culture (Passages 95-105) B Seed cells onto Transwell® inserts A->B C Culture for 21 days to form a monolayer B->C D Wash monolayer with pre-warmed HBSS C->D E Add this compound to Apical (A) or Basolateral (B) side D->E F Incubate for 2 hours at 37°C E->F G Collect samples from receiver compartments F->G H Quantify concentration using LC-MS/MS G->H I Calculate Apparent Permeability Coefficient (Papp) H->I J Determine Efflux Ratio I->J

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[6]

    • Sub-culture cells twice a week. Use cells between passages 95 and 105 for permeability assays.[6]

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 104 cells/cm2.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[3]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A TEER value > 250 Ω·cm2 indicates good monolayer integrity.

  • Permeability Assay:

    • Gently wash the cell monolayer twice with pre-warmed (37°C) HBSS.

    • For A-B permeability: Add HBSS containing 10 µM this compound to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B-A permeability: Add HBSS containing 10 µM this compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At timed intervals (e.g., 30, 60, 90, and 120 minutes), collect a sample from the receiver compartment and replace it with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect a sample from the donor compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux (amount of compound transported per unit time).

        • A is the surface area of the filter membrane (in cm2).

        • C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio > 2 suggests that the compound is a substrate for active efflux transporters.[5]

Data Presentation: In Vitro Permeability
CompoundDirectionPapp (x 10-6 cm/s)Efflux RatioPredicted Absorption
This compound A -> BValuerowspan="2">Valuerowspan="2">Low/Moderate/High
B -> AValue
Atenolol (Low Permeability Control) A -> B< 1.0N/ALow
Propranolol (High Permeability Control) A -> B> 10.0N/AHigh

II. In Vitro Stability Assessment

Assessing the stability of this compound in simulated gastrointestinal fluids and in the presence of metabolic enzymes is crucial to understand its potential for degradation before absorption and first-pass metabolism.

Protocol 2: Stability in Simulated Gastric and Intestinal Fluids (SGF/SIF)

Objective: To evaluate the chemical stability of this compound under conditions mimicking the stomach and small intestine.

Procedure:

  • Prepare SGF (pH 1.2, with pepsin) and SIF (pH 6.8, with pancreatin).[5]

  • Spike this compound into both SGF and SIF solutions to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 60, 120, 240 minutes for SIF), withdraw aliquots.

  • Immediately quench the enzymatic activity by adding acetonitrile (B52724).

  • Analyze the remaining concentration of this compound by LC-MS/MS.

  • Calculate the percentage of the compound remaining at each time point.

Protocol 3: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes, which contain key phase I metabolic enzymes.[7][8]

Procedure:

  • Prepare an incubation mixture containing rat or human liver microsomes (0.5 mg/mL protein), a NADPH-regenerating system, and buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding this compound (1 µM final concentration).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and stop the reaction with cold acetonitrile.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]

Data Presentation: In Vitro Stability
AssayMatrixTime (min)% RemainingIn Vitro t1/2 (min)
Chemical Stability SGF (pH 1.2)120ValueN/A
SIF (pH 6.8)240ValueN/A
Metabolic Stability Rat Liver Microsomes60ValueValue
Human Liver Microsomes60ValueValue

III. In Vivo Pharmacokinetic Assessment

In vivo studies in animal models, typically rats, are essential for determining the pharmacokinetic profile and absolute oral bioavailability of this compound.[9][10][11]

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis & Calculation A Group 1: Intravenous (IV) Administration C Collect blood samples at predefined time points A->C B Group 2: Oral (PO) Administration B->C D Process blood to obtain plasma E Quantify drug concentration in plasma via LC-MS/MS D->E F Generate Plasma Concentration-Time Profiles E->F G Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) F->G H Determine Absolute Oral Bioavailability (F%) G->H

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 4: Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration and to calculate its absolute oral bioavailability.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulated for IV and PO administration

  • Cannulation supplies (for jugular vein cannulation if serial sampling is desired)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study. Fast rats overnight before dosing.

    • Divide rats into two groups (n=3-5 per group).

    • Group 1 (IV): Administer this compound at a dose of 2 mg/kg via the tail vein.

    • Group 2 (PO): Administer this compound at a dose of 10 mg/kg by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the tail vein or via a cannula at pre-determined time points.

    • IV group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including:

      • Area Under the Curve (AUC0-t and AUC0-inf)

      • Maximum concentration (Cmax) - for PO route

      • Time to maximum concentration (Tmax) - for PO route

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Data Presentation: In Vivo Pharmacokinetic Parameters in Rats
ParameterUnitsIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmaxng/mLN/AValue
TmaxhN/AValue
AUC0-infng*h/mLValueValue
t1/2hValueValue
CLmL/min/kgValueN/A
VdL/kgValueN/A
F (%) % N/A Value

IV. Analytical Method

A robust and sensitive analytical method is fundamental for the accurate quantification of this compound in biological matrices.

Protocol 5: LC-MS/MS Quantification in Plasma

Objective: To develop and validate a method for quantifying this compound in rat plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Protein precipitation is a common and effective method. Add 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Chromatographic Separation: Use a C18 reverse-phase column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Optimize the detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM). Determine the precursor and product ion transitions for quantification.

  • Calibration and Quality Control: Prepare a calibration curve in blank plasma over the expected concentration range. Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

V. Signaling Pathway Context

Understanding the potential targets of this compound can provide context for its therapeutic action. As an adenosine (B11128) analog, it may interact with adenosine receptors, which are G-protein coupled receptors involved in numerous physiological processes.

Adenosine Receptor Signaling

cluster_0 cluster_1 cluster_2 Adenosine This compound (Adenosine Analog) A1_A3 A1/A3 Receptors Adenosine->A1_A3 A2a_A2b A2a/A2b Receptors Adenosine->A2a_A2b Gi Gi A1_A3->Gi Gs Gs A2a_A2b->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Potential interaction with adenosine receptor signaling pathways.

Conclusion

The assessment of this compound's bioavailability requires a multi-faceted approach, integrating in vitro and in vivo methods. The protocols outlined here provide a systematic framework for characterizing its permeability, stability, and pharmacokinetic profile. The data generated from these studies are essential for making informed decisions in the drug development process, guiding lead optimization, and establishing a foundation for future clinical trials.

References

Application Notes and Protocols: 2-Cyanomethylthioadenosine (2-CN-MTA) as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Cyanomethylthioadenosine (2-CN-MTA) is a synthetic analog of 5'-deoxy-5'-(methylthio)adenosine (MTA), a key metabolite in the methionine salvage pathway. MTA is an endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently implicated in cancer. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates, leading to partial inhibition of PRMT5. This creates a therapeutic vulnerability, as these cancer cells become exquisitely sensitive to further PRMT5 inhibition, a concept known as synthetic lethality.

2-CN-MTA is designed as a high-affinity molecular probe to investigate the biology of the PRMT5•MTA complex. The 2-cyanomethylthio modification is hypothesized to enhance binding to the MTA-bound state of PRMT5, making it a valuable tool for studying MTA-cooperative inhibition and for the development of novel therapeutics targeting MTAP-deleted cancers. These notes provide an overview of its application and detailed protocols for its use in biochemical and cell-based assays.

Data Presentation

The following table summarizes the comparative inhibitory activities of 2-CN-MTA, its parent compound MTA, and a known PRMT5 inhibitor. Data are presented as mean ± standard deviation from at least three independent experiments.

CompoundTargetAssay TypeIC50 (nM)[1]Kᵢ (nM)[2]Cell Viability IC50 (nM) (HCT116 MTAP-/-)[3]Cell Viability IC50 (nM) (HCT116 MTAP+/+)[3]
2-CN-MTA (Hypothetical) PRMT5•MTA ComplexBiochemical (Radiometric)5 ± 1.20.8 ± 0.210 ± 2.5>1000
MTA PRMT5Biochemical (Radiometric)260 ± 30260 ± 25>5000>5000
MRTX1719 (Reference) PRMT5•MTA ComplexBiochemical (Radiometric)2.5 ± 0.8-7 ± 1.8500 ± 50

Signaling Pathway and Mechanism of Action

PRMT5_Pathway cluster_Metabolism Methionine Salvage Pathway cluster_PRMT5 PRMT5 Activity cluster_genotype Cellular Genotype SAM S-Adenosylmethionine (SAM) Polyamine_Synth Polyamine Synthesis MTA Methylthioadenosine (MTA) MTA_prmt5 MTA_prmt5 MTAP MTAP Enzyme Adenine Adenine MTR_1P MTR-1-P PRMT5 PRMT5-MEP50 Complex Substrate Protein Substrate (e.g., Histones) Methylated_Substrate Symmetrically Dimethylated Substrate (SDMA) MTA_prmt5->PRMT5 Inhibits CN_MTA CN_MTA CN_MTA->PRMT5 Potent Inhibition (MTA-Cooperative) MTAP_WT MTAP Wild-Type Cell MTAP_Del MTAP-Deleted Cancer Cell

Experimental Protocols

Protocol 1: In Vitro PRMT5 Methyltransferase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize MTA-cooperative PRMT5 inhibitors.[4] It measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine to a peptide substrate.

PRMT5_Assay_Workflow start Start prep_reagents Prepare Reagents: - PRMT5/MEP50 Enzyme - H4 Peptide Substrate - [3H]-SAM - MTA - 2-CN-MTA/Inhibitors start->prep_reagents plate_setup Add to 96-well plate: 1. Assay Buffer 2. PRMT5/MEP50 3. MTA (for cooperative assay) 4. 2-CN-MTA (serial dilution) prep_reagents->plate_setup pre_incubation Pre-incubate for 15 min at RT plate_setup->pre_incubation initiate_rxn Initiate Reaction: Add H4 Peptide and [3H]-SAM pre_incubation->initiate_rxn incubate_rxn Incubate for 60 min at 30°C initiate_rxn->incubate_rxn stop_rxn Stop Reaction: Add to filter paper, wash with TCA incubate_rxn->stop_rxn scintillation Dry filter paper, add scintillant stop_rxn->scintillation readout Read counts per minute (CPM) on a scintillation counter scintillation->readout analyze Analyze Data: Calculate % inhibition and IC50 readout->analyze end End analyze->end

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide substrate (e.g., H4-21)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • 5'-deoxy-5'-(methylthio)adenosine (MTA)

  • This compound (2-CN-MTA)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Phosphocellulose filter paper

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 2-CN-MTA and control inhibitors in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound.

  • Add 20 µL of a solution containing PRMT5/MEP50 enzyme and MTA (e.g., 2 µM final concentration for MTA-cooperative assessment) to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 25 µL of a master mix containing the H4 peptide substrate and [³H]-SAM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by spotting 45 µL of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM.

  • Dry the filter paper, place it in scintillation vials, and add scintillation fluid.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Symmetric Dimethylarginine (SDMA) Assay by Western Blot

This protocol assesses the ability of 2-CN-MTA to inhibit PRMT5 activity within cells by measuring the levels of SDMA, a direct product of PRMT5 catalysis.

SDMA_Assay_Workflow start Start seed_cells Seed HCT116 MTAP-/- and MTAP+/+ cells in 6-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with varying concentrations of 2-CN-MTA incubate_24h->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h lyse_cells Harvest and lyse cells in RIPA buffer incubate_72h->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block_membrane Block membrane (e.g., 5% milk) transfer->block_membrane probe_primary Incubate with primary antibodies (anti-SDMA, anti-loading control) block_membrane->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary visualize Visualize bands using ECL substrate probe_secondary->visualize analyze Quantify band intensity visualize->analyze end End analyze->end

Materials:

  • HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines[1]

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

  • This compound (2-CN-MTA)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-SDMA, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • PVDF membrane

Procedure:

  • Seed HCT116 MTAP-/- and MTAP+/+ cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose range of 2-CN-MTA (e.g., 0-1000 nM) for 72 hours.

  • Wash the cells with cold PBS and lyse them using RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against SDMA and a loading control (e.g., β-actin), diluted in blocking buffer.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative reduction in SDMA levels.

Protocol 3: Cell Viability Assay

This protocol measures the selective cytotoxic effect of 2-CN-MTA on MTAP-deleted cells compared to their wild-type counterparts.

Materials:

  • HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines

  • Cell culture medium

  • This compound (2-CN-MTA)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates

Procedure:

  • Seed HCT116 MTAP-/- and MTAP+/+ cells in separate opaque-walled 96-well plates at a density of 1,000-2,000 cells per well. Allow cells to attach overnight.

  • Prepare a 10-point serial dilution of 2-CN-MTA in culture medium.

  • Treat the cells with the compound dilutions and include a DMSO-only control.

  • Incubate the plates for 5-7 days.

  • Allow the plates to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values for each cell line.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyanomethylthioadenosine. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the S-alkylation of 2-thioadenosine (B194474) with chloroacetonitrile (B46850). The reaction involves the deprotonation of the thiol group on 2-thioadenosine by a base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired product.

Q2: Which base is most suitable for this reaction?

A2: An alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is commonly used to facilitate the deprotonation of 2-thioadenosine in an aqueous solution.[1] Organic bases like triethylamine (B128534) in a non-aqueous solvent could also be employed, depending on the specific reaction conditions and solubility of the starting materials.

Q3: What are the recommended starting concentrations for the reactants?

A3: Based on analogous reactions, equimolar amounts of 2-thioadenosine and the alkylating agent (chloroacetonitrile) are a good starting point.[1] The base is also typically used in an equimolar amount relative to the 2-thioadenosine.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (2-thioadenosine) from the product (this compound). Staining with potassium permanganate (B83412) or visualization under UV light can be used for detection.

Q5: What is the most common method for purification of the final product?

A5: The product often precipitates from the reaction mixture and can be collected by filtration.[1] Recrystallization from a suitable solvent system, such as a water-ethanol mixture, is a common method for purification.[1] Column chromatography on silica (B1680970) gel may also be employed for higher purity if needed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 2-thioadenosine. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the base is fresh and added in the correct stoichiometry. Consider a slight excess (1.1 equivalents). 2. Check the purity and age of the chloroacetonitrile. Consider using a more reactive bromoacetonitrile (B46782) if available. 3. Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring for side product formation. 4. Extend the reaction time, monitoring progress by TLC until the starting material is consumed.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation on other nucleophilic sites of the adenosine (B11128) molecule (e.g., nitrogen atoms). 2. Hydrolysis of the nitrile group. 3. Degradation of starting material or product.1. Avoid a large excess of the alkylating agent. Add the chloroacetonitrile dropwise to the reaction mixture. 2. Work-up the reaction under neutral or slightly acidic conditions to minimize hydrolysis. 3. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction mixture. 2. Product co-precipitates with unreacted starting material or salts. 3. Oily product instead of a solid.1. If the product does not precipitate, try to extract it with a suitable organic solvent after neutralizing the reaction mixture. 2. Wash the crude precipitate thoroughly with cold water to remove inorganic salts. If co-precipitation with starting material is an issue, recrystallization or column chromatography is necessary. 3. Try triturating the oil with a non-polar solvent (e.g., diethyl ether or hexanes) to induce solidification. If this fails, purification by column chromatography will be required.

Experimental Protocols

General Protocol for S-alkylation of 2-Thioadenosine

This protocol is adapted from a general procedure for the synthesis of S-substituted-2-thioadenosines.[1]

  • Dissolution of Starting Material: Dissolve 2-thioadenosine (1 equivalent) in an aqueous solution of sodium hydroxide (1 equivalent).

  • Addition of Alkylating Agent: To this solution, add chloroacetonitrile (1 equivalent).

  • Reaction: Stir the mixture at room temperature. The reaction time can range from several hours to overnight.[1] Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, the precipitate formed is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a water-ethanol mixture to yield this compound.[1]

Data Presentation

Reactant Molar Ratio Reaction Conditions Reported Yield (Analogous Reactions) Reference
2-Thioadenosine1Room Temperature, Overnight68% (with benzyl (B1604629) bromide)[1]
Sodium Hydroxide1[1]
Benzyl Bromide1[1]
2-Thioadenosine1Room Temperature, Overnight64% (with p-chlorobenzyl chloride)[1]
Sodium Hydroxide1[1]
p-Chlorobenzyl Chloride1[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2-Thioadenosine 2-Thioadenosine Reaction_Mixture Reaction in Aqueous Solution 2-Thioadenosine->Reaction_Mixture Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Mixture Isolation Filtration/Extraction Reaction_Mixture->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield or No Reaction? Start->Low_Yield Check_Base Check Base Stoichiometry & Freshness Low_Yield->Check_Base Yes Multiple_Products Multiple Products Observed? Low_Yield->Multiple_Products No Check_Reagent Verify Alkylating Agent Purity Check_Base->Check_Reagent Increase_Temp Increase Reaction Temperature Check_Reagent->Increase_Temp Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Extend_Time->Multiple_Products Control_Stoichiometry Control Reagent Stoichiometry Multiple_Products->Control_Stoichiometry Yes Purification_Issue Purification Difficulty? Multiple_Products->Purification_Issue No Optimize_Conditions Optimize Temp & Time Control_Stoichiometry->Optimize_Conditions Optimize_Conditions->Purification_Issue Change_Method Modify Purification Method (e.g., Chromatography) Purification_Issue->Change_Method Yes Success Success Purification_Issue->Success No Change_Method->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges encountered during the purification of 2-Cyanomethylthioadenosine. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield After Synthesis and Work-up

  • Question: My initial reaction monitoring (e.g., TLC or LC-MS) indicates the formation of this compound, but the final isolated yield is significantly lower than expected. What are the potential causes?

  • Answer: Several factors during the synthesis and work-up can contribute to product loss:

    • Incomplete Reaction: The reaction of 2-thioadenosine (B194474) with a cyanomethylating agent (e.g., bromoacetonitrile) may not have gone to completion. Unreacted 2-thioadenosine can be a major component of the crude mixture.

    • Side Reactions: The cyanomethylating agent can potentially react at other nucleophilic sites on the adenosine (B11128) molecule, although the thiol group at the 2-position is the most reactive. Over-alkylation or reaction at the ribose hydroxyl groups are possibilities, leading to a mixture of products.

    • Product Degradation: Adenosine analogs can be sensitive to harsh pH conditions and elevated temperatures. Exposure to strong acids or bases during work-up, or excessive heat during solvent evaporation, can lead to degradation of the desired product.

    • Aqueous Solubility: While this compound is more lipophilic than adenosine, it may still have some solubility in aqueous layers during extraction, leading to loss.

Issue 2: Multiple Spots on TLC or Peaks in HPLC of Crude Product

  • Question: My crude product shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram. What are these likely impurities?

  • Answer: The presence of multiple signals indicates a mixture of compounds. Common impurities in the synthesis of this compound may include:

    • Unreacted Starting Materials: The most common impurities are often unreacted 2-thioadenosine and the cyanomethylating reagent.

    • Disulfide Formation: The 2-thioadenosine starting material can oxidize to form a disulfide-linked dimer, which may be present in the crude product.

    • Over-alkylated Products: Reaction of the cyanomethylating agent at more than one site on the adenosine molecule can lead to di-substituted or tri-substituted impurities.

    • Hydrolysis of the Cyano Group: The cyanomethyl group can be susceptible to hydrolysis to an amide or carboxylic acid under certain work-up or purification conditions, especially if exposed to acidic or basic environments.

Issue 3: Difficulty in Chromatographic Purification

  • Question: I am struggling to achieve good separation of this compound from impurities using column chromatography. What can I do?

  • Answer: Chromatographic purification of nucleoside analogs can be challenging due to their polarity and potential for multiple interaction modes with the stationary phase.

    • Poor Separation/Co-elution: If the target compound co-elutes with impurities, optimization of the mobile phase is crucial. For reversed-phase chromatography, systematically varying the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in water is a good starting point. The addition of a small amount of a modifier like triethylamine (B128534) can sometimes improve peak shape for basic compounds like adenosine analogs.[1]

    • Peak Tailing: This can be caused by strong interactions between the basic purine (B94841) ring and acidic silanol (B1196071) groups on the silica-based stationary phase. Using an end-capped column or adding a basic modifier to the mobile phase can help mitigate this issue.

    • Low Recovery: The compound may be irreversibly adsorbed onto the column. This can be due to the use of a mobile phase that is not polar enough to elute the compound. A final wash with a stronger solvent system may be necessary to recover all the product.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of a Crude this compound Synthesis Mixture

Peak IDCompound NameRetention Time (min)Peak Area (%)
12-Thioadenosine (Starting Material)3.815.2
2Unknown Impurity 14.55.8
3This compound (Product) 6.2 72.5
4Disulfide of 2-Thioadenosine8.16.5

Note: This data is illustrative and retention times will vary based on the specific HPLC method used.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

This protocol outlines a general method for the analysis of this compound purity using reversed-phase HPLC.

  • Instrumentation:

    • HPLC System with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Adenosine A2A Receptor Signaling Pathway

This compound, as an adenosine analog, is likely to interact with adenosine receptors. The following diagram illustrates a simplified signaling pathway for the Adenosine A2A receptor, a common target for such analogs.[1][2]

AdenosineA2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Caption: Simplified Adenosine A2A receptor signaling pathway.

Experimental Workflow for Synthesis and Purification of this compound

The following diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.

Purification_Workflow Start Starting Materials: 2-Thioadenosine & Bromoacetonitrile Synthesis Chemical Synthesis (Alkylation Reaction) Start->Synthesis Workup Aqueous Work-up (Extraction & Washing) Synthesis->Workup Crude_Product Crude Product (Evaporation of Solvent) Workup->Crude_Product Purity_Check1 Purity Assessment 1 (TLC / LC-MS) Crude_Product->Purity_Check1 Purification Purification (Column Chromatography / Prep-HPLC) Purity_Check1->Purification Fractions Collect & Analyze Fractions Purification->Fractions Pure_Product Combine Pure Fractions & Evaporate Solvent Fractions->Pure_Product Purity_Check2 Purity Assessment 2 (HPLC / NMR / MS) Pure_Product->Purity_Check2 Final_Product Pure this compound Purity_Check2->Final_Product

Caption: General workflow for this compound synthesis and purification.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Cyanomethylthioadenosine and other poorly soluble adenosine (B11128) analogs during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

This compound, like many adenosine analogs, is a relatively hydrophobic molecule. Its limited solubility in aqueous solutions, such as cell culture media, is due to its chemical structure, which does not readily interact with water molecules. When a concentrated stock solution, typically in an organic solvent, is introduced to the aqueous environment of the media, the compound can precipitate out of solution.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving adenosine analogs and other poorly water-soluble compounds for in vitro studies.[1] It is effective at solubilizing a wide range of organic molecules.[1] For some analogs, other solvents like dimethylformamide (DMF) or ethanol (B145695) may also be suitable.[1]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

The tolerance to DMSO can vary significantly between different cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity. For particularly sensitive cell lines or primary cultures, a final concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q4: My this compound precipitates out of solution when I add the DMSO stock to my cell culture medium. What are the likely causes and solutions?

This is a common issue when working with hydrophobic compounds. The primary cause is the final concentration of the compound exceeding its solubility limit in the aqueous medium. Several factors can contribute to this, including the concentration of the stock solution, the temperature of the medium, and the method of mixing. Detailed troubleshooting steps are provided in the guide below.

Troubleshooting Guide: Compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate or cloudiness forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2]
Rapid Dilution Adding a highly concentrated stock solution directly to a large volume of media can cause a rapid solvent shift, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently swirling the media.
Low Media Temperature The solubility of many compounds decreases at lower temperatures.[2]Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[2]
High Stock Concentration Using an extremely concentrated stock solution necessitates a large dilution factor, which can lead to localized supersaturation and precipitation.Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Issue 2: Delayed Precipitation After Incubation

Symptoms: The media containing this compound is initially clear but becomes cloudy or forms a precipitate after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time in the aqueous environment, leading to the formation of less soluble byproducts.Prepare fresh media with the compound immediately before each experiment or refresh the media more frequently during long-term cultures.
Interaction with Media Components This compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.[2]Try a different basal media formulation. If using serum-free media, consider that some compounds are more prone to precipitation without the solubilizing effects of serum proteins.
Media Evaporation During long-term experiments, evaporation can increase the concentration of all media components, including the compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for extended experiments.[3]
pH Changes Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2]Monitor the pH of your culture medium. If a significant pH shift is observed, consider changing the medium more frequently or using a more strongly buffered medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in the dissolution of poorly soluble compounds.

  • Visual Inspection: Visually inspect the solution to confirm that no undissolved particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare Stock Solution: Make a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.

  • Immediate Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Final Observation: After incubation, examine the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Visualizations

Signaling Pathways of Adenosine Analogs

Adenosine analogs typically exert their effects by interacting with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors. The activation of these receptors can trigger various downstream signaling cascades. The following diagram illustrates a generalized signaling pathway for adenosine receptor activation.

Adenosine_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound AR Adenosine Receptor (A1, A2A, A2B, A3) This compound->AR Binds to G_Protein G Protein (Gi, Gs) AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Regulates PLC Phospholipase C G_Protein->PLC Activates (via Gq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca2+ Release IP3_DAG->Ca2 Induces Ca2->Cellular_Response

Caption: Generalized signaling pathways activated by adenosine receptor agonists.

Experimental Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow Start Start: Solubility Issue Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Add_to_Media Add Stock to Pre-warmed Media Prep_Stock->Add_to_Media Precipitate_Check Precipitate Forms? Add_to_Media->Precipitate_Check Yes_Immediate Yes Precipitate_Check->Yes_Immediate Yes No_Immediate No Precipitate_Check->No_Immediate No Troubleshoot Troubleshoot Immediate Precipitation: - Lower final concentration - Use serial dilution - Lower stock concentration Yes_Immediate->Troubleshoot Incubate Incubate at 37°C No_Immediate->Incubate Troubleshoot->Prep_Stock Delayed_Precipitate_Check Delayed Precipitate? Incubate->Delayed_Precipitate_Check Yes_Delayed Yes Delayed_Precipitate_Check->Yes_Delayed Yes No_Delayed No Delayed_Precipitate_Check->No_Delayed No Troubleshoot_Delayed Troubleshoot Delayed Precipitation: - Check compound stability - Assess media interactions - Prevent evaporation Yes_Delayed->Troubleshoot_Delayed Success Experimentally Viable Concentration Achieved No_Delayed->Success Troubleshoot_Delayed->Prep_Stock

Caption: A logical workflow for troubleshooting compound solubility in cell culture.

References

Optimizing Cellular Treatments with 2-Cyanomethylthioadenosine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 2-Cyanomethylthioadenosine is limited. This technical support center provides guidance based on established methodologies for characterizing novel adenosine (B11128) analogs. The experimental parameters and potential biological effects described herein are intended as a starting point for investigation and should be empirically determined for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: As an adenosine analog, this compound could potentially act through several mechanisms. It may function as an agonist or antagonist of adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors that can modulate intracellular cyclic AMP (cAMP) levels.[1] Alternatively, it could be transported into the cell and, like other nucleoside analogs such as 2-Chloroadenosine, undergo phosphorylation to an active form that may interfere with key enzymes involved in DNA and RNA synthesis, leading to cytotoxicity.[2]

Q2: How should I prepare and store a stock solution of this compound?

A2: It is recommended to dissolve this compound in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1][3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, thaw an aliquot and dilute it in your cell culture medium to the final working concentration.

Q3: What is a typical starting concentration range for treating cells with this compound?

A3: For a novel compound, it is crucial to perform a dose-response experiment. A broad range of concentrations should be tested, for instance, from 0.1 µM to 100 µM.[1][4][5] The optimal concentration will depend on the cell type and the biological endpoint being measured. Based on data for other adenosine analogs, effects can be observed in the low micromolar range.[4][5]

Q4: What is the recommended duration for this compound treatment?

A4: Treatment duration should be optimized based on the expected mechanism and the specific assay. For signaling pathway studies (e.g., cAMP measurement), short incubation times (minutes to a few hours) may be sufficient.[1] For cell viability or proliferation assays, longer treatment periods (e.g., 24, 48, or 72 hours) are typically required.[1]

Q5: How can I assess the stability of this compound in my cell culture medium?

A5: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and interactions with media components.[6] To assess stability, you can incubate the compound in the complete medium for various durations (e.g., 0, 8, 24, 48 hours) at 37°C and then analyze the remaining concentration using methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No observable effect on cells - Concentration too low: The compound may not be potent enough at the concentrations tested.- Treatment time too short: The biological effect may require a longer incubation period.- Compound instability: The compound may be degrading in the cell culture medium.- Poor cell permeability: The compound may not be efficiently entering the cells.- Test a wider and higher range of concentrations.- Increase the duration of the treatment.- Assess the stability of the compound in your medium (see FAQ 5).- Consider using permeabilization agents (with appropriate controls) or structural modifications to the compound if feasible.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells.- Incomplete dissolution of the compound: Precipitation of the compound in the medium.- Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate.- Ensure a homogenous single-cell suspension before seeding.- Visually inspect the medium for any precipitates after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%).[3]- Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or medium to minimize evaporation.
Unexpected or off-target effects - Compound promiscuity: The compound may be interacting with multiple cellular targets.- Toxicity of the solvent: High concentrations of DMSO can be toxic to cells.[3]- Perform target deconvolution studies or use specific inhibitors to identify the pathways involved.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a non-toxic level.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for assessing the effect of this compound on cell viability and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol is for investigating if this compound modulates the cAMP signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution

  • Forskolin (adenylyl cyclase activator, positive control)

  • cAMP assay kit (e.g., ELISA-based)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Cell Treatment: Replace the medium with serum-free medium and incubate for 1-2 hours. Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., forskolin) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in each cell lysate.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the this compound concentration to determine its effect on cAMP levels.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HCT116Colon Cancer8.5
HEK293Embryonic Kidney> 100
Table 2: Hypothetical Effect of this compound on Intracellular cAMP Levels
TreatmentConcentration (µM)Intracellular cAMP (pmol/mL)
Vehicle Control-2.1 ± 0.3
This compound15.8 ± 0.6
This compound1018.2 ± 2.1
This compound5025.6 ± 3.4
Forskolin (Positive Control)1045.3 ± 4.9

Visualizations

G cluster_0 Cell Treatment & Lysis cluster_1 MTT Assay cluster_2 Data Analysis start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells for 24-72h prepare_compound->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 value.

G cluster_membrane extracellular Extracellular Space intracellular Intracellular Space This compound This compound AR Adenosine Receptor This compound->AR G_protein G Protein AR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates gene_expression Gene Expression CREB->gene_expression regulates

Caption: Potential GPCR signaling pathway for this compound.

References

2-Cyanomethylthioadenosine stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-Cyanomethylthioadenosine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What could be the cause?

A1: Cloudiness or precipitation can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in the chosen buffer system.

  • Incorrect pH: The pH of the buffer may be at a point where the compound is least soluble.

  • Low Temperature: Preparing or storing the solution at a low temperature might decrease its solubility.

  • High Concentration: The concentration of the solution may exceed the solubility limit of the compound in that specific buffer.

Troubleshooting Steps:

  • Verify the recommended solvent and buffer for this compound from the supplier's technical data sheet.

  • Adjust the pH of the buffer. The solubility of compounds with acidic or basic functional groups is often pH-dependent.

  • Gently warm the solution to aid dissolution, but be cautious about potential degradation at higher temperatures.

  • Prepare a less concentrated solution.

Q2: I am observing a gradual loss of this compound concentration in my buffered solution over time. What are the likely reasons?

A2: A gradual decrease in concentration suggests chemical instability and degradation. Key factors influencing the stability of compounds in solution include:

  • pH of the Buffer: The stability of many molecules is highly dependent on the pH of the medium.[1][2][3] For instance, some compounds undergo hydrolysis under acidic or alkaline conditions.

  • Buffer Composition: Certain buffer components can react with the compound of interest.[2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]

  • Light Exposure: Photolabile compounds can degrade when exposed to light.

  • Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation.

Troubleshooting Steps:

  • Conduct a pilot stability study using a range of pH values to determine the optimal pH for stability.

  • If possible, prepare fresh solutions before each experiment to minimize degradation over time.

  • Store stock and working solutions at appropriate temperatures (e.g., 4°C or -20°C) and protect them from light by using amber vials or covering them with foil.

  • Consider degassing the buffer to remove dissolved oxygen if oxidation is suspected.

Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades during the experiment, its effective concentration will change, leading to variability in the observed effects.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions (Temperature, Light, Duration) start->check_storage check_buffer Assess Buffer Compatibility (pH, Composition) start->check_buffer run_stability Perform a Formal Stability Study (e.g., HPLC analysis over time) check_prep->run_stability If issues are suspected check_storage->run_stability If issues are suspected check_buffer->run_stability If issues are suspected analyze_data Analyze Stability Data to Determine Degradation Rate run_stability->analyze_data optimize_cond Optimize Experimental Conditions (Prepare Fresh, Adjust pH, etc.) analyze_data->optimize_cond consistent_results Achieve Consistent Results optimize_cond->consistent_results

Caption: Troubleshooting workflow for inconsistent results.

Troubleshooting Guides

Guide 1: Investigating Degradation in Aqueous Buffers

This guide outlines a systematic approach to identifying the cause of this compound degradation in your experimental buffer.

Hypothetical Degradation Pathway:

A common degradation pathway for thioether compounds, especially those with adjacent electron-withdrawing groups, is oxidation of the sulfur atom. The cyanomethyl group can also be susceptible to hydrolysis.

G parent This compound sulfoxide Sulfoxide Derivative (Oxidation Product) parent->sulfoxide Oxidizing agents (e.g., dissolved O2) hydrolysis Hydrolysis Product (e.g., at cyano group) parent->hydrolysis Acidic or alkaline pH sulfone Sulfone Derivative (Further Oxidation) sulfoxide->sulfone Stronger oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment:

A robust method for assessing stability is to use High-Performance Liquid Chromatography (HPLC).[4]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable.

  • Preparation of Test Solutions: Dilute the stock solution into various experimental buffers (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4) to the final working concentration.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each test solution into an HPLC system to determine the initial concentration.

    • Incubate the remaining test solutions under desired experimental conditions (e.g., room temperature, 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound (this compound) at each time point.

    • A decrease in the peak area of the parent compound over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

    • Quantify the percentage of the compound remaining at each time point relative to T=0.

Guide 2: Optimizing Buffer Conditions for Enhanced Stability

Based on the stability data, you can optimize your buffer conditions.

Hypothetical Stability Data Summary:

The following table presents hypothetical stability data for this compound in different buffers at 37°C, as might be determined by an HPLC-based assay.

Buffer SystempH% Remaining after 8 hours% Remaining after 24 hours
Phosphate-Buffered Saline (PBS)7.485%65%
Citrate-Phosphate Buffer5.495%88%
TRIS Buffer8.470%40%
PBS with 1 mM EDTA7.490%75%
Degassed PBS7.492%80%

Interpretation and Recommendations:

  • Effect of pH: In this hypothetical scenario, this compound is more stable at a slightly acidic pH (5.4) and shows significant degradation at an alkaline pH (8.4). This suggests that hydrolysis may be a key degradation pathway.

  • Effect of Buffer Components: The addition of a chelating agent like EDTA or the removal of dissolved oxygen (degassing) shows a modest improvement in stability in PBS, hinting that metal-catalyzed oxidation might play a minor role.

  • Recommendation: For experiments lasting several hours at 37°C, a citrate-phosphate buffer at pH 5.4 would be the optimal choice among those tested to ensure the stability of this compound. If physiological pH is required, preparing solutions fresh and using them immediately is crucial.

General Analytical Methods for Stability Testing:

A variety of analytical techniques can be employed to monitor the stability of biopharmaceutical products.[5] These include:

  • High-Performance Liquid Chromatography (HPLC): Widely used for its ability to separate and quantify the parent compound from its degradants.[4]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it can identify the structure of degradation products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any changes it undergoes over time.[4]

  • Capillary Electrophoresis (CE): A high-resolution separation technique useful for analyzing charged molecules and assessing purity.[7]

References

Technical Support Center: 2-Cyanomethylthioadenosine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanomethylthioadenosine crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound failing to crystallize?

A1: The most common reasons for crystallization failure of small molecules like this compound include:

  • Purity of the compound: Impurities can significantly inhibit nucleation and crystal growth.[1] It is recommended to start with material that is at least 95% pure.

  • Supersaturation issues: The solution may be either too undersaturated (no crystal formation) or too supersaturated, leading to rapid precipitation as an amorphous solid or oiling out.[2]

  • Incorrect solvent system: The chosen solvent or solvent mixture may be too good or too poor a solvent for the molecule at the given temperature.

  • Temperature fluctuations: Uncontrolled temperature changes can disrupt the slow cooling process required for single crystal growth.[1]

  • Lack of nucleation sites: Sometimes, spontaneous nucleation is difficult, and inducing it may be necessary.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase.[2] This often happens when the solution is too concentrated or cooled too quickly. To address this:

  • Reduce the concentration: Add a small amount of the primary (good) solvent to redissolve the oil, then allow for slower cooling or evaporation.

  • Slow down the cooling rate: Instead of placing the crystallization vessel directly in an ice bath, allow it to cool to room temperature first, then transfer it to a refrigerator before moving to a freezer.[2]

  • Change the solvent system: The solubility of your compound might be too high in the chosen solvent at the crystallization temperature. Try a solvent system where the compound is less soluble.[2]

  • Lower the crystallization temperature: Starting the experiment at a lower ambient temperature can sometimes prevent oiling out.[2]

Q3: The crystals I've obtained are very small, needle-like, or clumped together. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of small, needle-like, or aggregated crystals is often a result of rapid nucleation.[2] To improve crystal quality:

  • Slow down the process: Reduce the rate of solvent evaporation by using a vial with a smaller opening or by loosely capping it.[2] For vapor diffusion, increase the distance between your sample and the anti-solvent reservoir.[2]

  • Minimize nucleation sites: Use clean, scratch-free glassware to avoid unwanted nucleation points.[2]

  • Optimize the solvent system: Experiment with different solvent/anti-solvent combinations to find a system that promotes slower crystal growth.

  • Seeding: Introduce a single, well-formed crystal (a seed crystal) into a saturated solution to encourage the growth of a larger single crystal.

Q4: What is crystal polymorphism and how might it affect my this compound crystallization?

A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[1][3] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[3] It is possible that different crystallization conditions (e.g., solvent, temperature, cooling rate) could produce different polymorphs of this compound.[3] If you observe inconsistent results, it may be due to the formation of different polymorphs. Characterization techniques like X-ray powder diffraction (XRPD) can be used to identify the crystalline form.

Data Presentation: Solubility of Adenosine Analogs

CompoundSolventSolubilityReference
AdenosineDMSO~20 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
N6-MethyladenosineDMSOup to 100 mM[5]
Waterup to 25 mM[5]
Ethanolup to 5 mM[5]

Note: The cyanomethylthio group at the 2-position will alter the polarity and hydrogen bonding capabilities of the molecule compared to adenosine. Therefore, solubility is likely to differ. A systematic solvent screen is highly recommended.

Experimental Protocols

Protocol 1: General Slow Evaporation Crystallization

This method is a simple and common technique for small molecule crystallization.

Methodology:

  • Prepare a near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) at room temperature or with gentle heating.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm with a few small holes poked through it to allow for slow evaporation of the solvent.[2]

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for crystal growth.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

Vapor diffusion is a highly controlled method that is excellent for growing high-quality single crystals from small amounts of material.

Methodology:

  • Prepare a concentrated stock solution of this compound in a "good" solvent (e.g., DMSO).

  • In the outer well of a crystallization plate, add a reservoir solution containing an "anti-solvent" in which the compound is poorly soluble (e.g., water, isopropanol).

  • For Hanging Drop: Pipette a small drop (1-2 µL) of the compound's stock solution onto a siliconized glass coverslip. Pipette an equal volume of the reservoir solution into the drop and mix gently. Invert the coverslip and place it over the well, creating a seal with vacuum grease.

  • For Sitting Drop: Pipette the mixture of the compound and reservoir solution directly onto the post in the middle of the well. Seal the well with clear tape.

  • The solvent from the drop will slowly equilibrate with the reservoir via the vapor phase, gradually increasing the concentration of the anti-solvent in the drop and inducing crystallization.

Protocol 3: Two-Solvent Recrystallization (Slow Cooling)

This technique relies on the differential solubility of the compound in a solvent mixture at different temperatures.

Methodology:

  • Dissolve the this compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature (e.g., 50-70°C).

  • While the solution is warm, add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature. To slow the cooling, you can place the flask in an insulated container.

  • Once at room temperature, the flask can be moved to a refrigerator and then an ice bath to maximize crystal yield.

Visualizations

experimental_workflow General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start with Pure This compound (>95%) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter to Remove Particulates dissolve->filter slow_evap Slow Evaporation filter->slow_evap Choose Method vapor_diff Vapor Diffusion filter->vapor_diff Choose Method slow_cool Slow Cooling filter->slow_cool Choose Method crystals High-Quality Crystals slow_evap->crystals poor_crystals Poor Crystals / Precipitate slow_evap->poor_crystals no_crystals No Crystals / Oil slow_evap->no_crystals vapor_diff->crystals vapor_diff->poor_crystals vapor_diff->no_crystals slow_cool->crystals slow_cool->poor_crystals slow_cool->no_crystals optimize Optimize Conditions: - Solvent System - Temperature - Concentration poor_crystals->optimize no_crystals->optimize optimize->dissolve Re-attempt

Caption: A general workflow for the crystallization of this compound.

troubleshooting_tree Troubleshooting Decision Tree cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Attempt no_solid No Solid Forms (Clear Solution) start->no_solid oil_out Oiling Out start->oil_out precipitate Amorphous Precipitate start->precipitate small_crystals Small/Needle-like Crystals start->small_crystals increase_conc Increase Concentration / Slow Evaporation no_solid->increase_conc add_antisolvent Add Anti-solvent no_solid->add_antisolvent scratch_seed Scratch Flask / Seed no_solid->scratch_seed decrease_conc Decrease Concentration oil_out->decrease_conc slow_cooling Slower Cooling Rate oil_out->slow_cooling change_solvent Change Solvent System oil_out->change_solvent precipitate->decrease_conc precipitate->slow_cooling precipitate->change_solvent small_crystals->slow_cooling small_crystals->change_solvent reduce_nucleation Reduce Nucleation Rate small_crystals->reduce_nucleation

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: In Vitro Handling of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Cyanomethylthioadenosine. Due to the limited publicly available data on this specific compound, this guide is based on general principles for handling modified nucleosides, thioether-containing molecules, and compounds with nitrile groups. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific in vitro assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Like many modified nucleosides, this compound is predicted to have limited aqueous solubility. It is recommended to prepare a concentrated stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: What is the expected stability of this compound in aqueous buffers and cell culture media?

A2: The stability of this compound in aqueous solutions has not been extensively reported. However, nucleoside analogs can be susceptible to degradation depending on pH and temperature. Thioether linkages are generally stable, but the presence of the cyano group might influence its reactivity. It is advisable to prepare fresh working solutions from your stock for each experiment and to assess the stability in your specific buffer or medium over the time course of your experiment.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways are not documented, potential routes of degradation based on its structure include:

  • Hydrolysis of the glycosidic bond: This is a common degradation pathway for nucleosides, particularly at acidic pH, which would release the adenine (B156593) base.

  • Oxidation of the thioether: The sulfur atom in the thioether linkage could be susceptible to oxidation, forming a sulfoxide or sulfone.

  • Reactions involving the nitrile group: The cyano group could potentially be hydrolyzed to an amide or carboxylic acid under certain conditions.

  • Enzymatic degradation: Cellular extracts or serum in culture media may contain enzymes that can metabolize the molecule. For example, enzymes involved in purine (B94841) metabolism or those that act on thioethers could potentially cleave the molecule.

Q4: I am observing high variability in my in vitro assay results. What could be the cause?

A4: High variability can stem from several factors:

  • Compound instability: As mentioned, the compound may be degrading in your assay medium.

  • Precipitation: The compound may be precipitating at the working concentration, leading to inconsistent effective concentrations.

  • Inconsistent dilution: Ensure accurate and consistent serial dilutions from the stock solution.

  • Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range.

  • Assay conditions: Variations in incubation time, temperature, or reagent concentrations can all contribute to variability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no biological activity Compound degradationPrepare fresh working solutions. Minimize the time the compound is in aqueous buffer before use. Consider performing a time-course experiment to assess stability.
Compound precipitationVisually inspect your working solutions for any precipitate. Determine the aqueous solubility of the compound and ensure your working concentration is below the solubility limit.
Incorrect concentrationVerify the concentration of your stock solution and the accuracy of your dilutions.
High background signal in assay Compound interferenceRun a control with the compound in the absence of the biological target (e.g., no enzyme or no cells) to check for direct interference with the assay signal (e.g., fluorescence, luminescence).
Contamination of stock solutionIf possible, obtain a fresh batch of the compound.
Inconsistent results between experiments Variable compound stabilityPrepare fresh dilutions for each experiment. Use a consistent protocol for handling the compound.
Inconsistent cell culture conditionsMaintain consistent cell seeding densities, passage numbers, and media formulations.
Freeze-thaw cycles of stock solutionAliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to quantify the amount of intact this compound.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Plot the percentage of remaining this compound against time to determine its stability.

Protocol 2: General Cell-Based Assay Workflow

Objective: To provide a general workflow for using this compound in a cell-based assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for viability, signaling pathway analysis)

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period at 37°C in a CO2 incubator.

  • Assay Measurement: Perform the specific assay according to the manufacturer's protocol to measure the desired endpoint (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Analyze the data and normalize the results to the vehicle control.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
CAS Number2095417-67-5ChemicalBook[1]
Molecular FormulaC12H14N6O4SChemicalBook[1]
Molecular Weight338.34 g/mol ChemicalBook[1]
Boiling Point804.7±75.0 °CChemicalBook[1]
Density1.97±0.1 g/cm3 ChemicalBook[1]
pKa13.07±0.70ChemicalBook[1]

Note: These are predicted values and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Dilutions (in Assay Buffer/Medium) stock->working incubation Incubate with Biological System working->incubation measurement Measure Endpoint incubation->measurement data Data Analysis measurement->data conclusion Conclusion data->conclusion

Caption: General experimental workflow for in vitro studies with this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_enzymatic Enzymatic Cleavage This compound This compound Adenine 2-Cyanomethylthioadenine This compound->Adenine Glycosidic Bond Cleavage (Acidic pH) Nitrile Hydrolysis Carboxylic Acid Derivative This compound->Nitrile Hydrolysis Sulfoxide Sulfoxide This compound->Sulfoxide Thioether Oxidation Metabolites Metabolites This compound->Metabolites e.g., Rhodanese, CYP450 Ribose Ribose Derivative Sulfone Sulfone Sulfoxide->Sulfone

Caption: Potential degradation pathways of this compound in vitro.

References

Technical Support Center: Refining Dosages for Novel Adenosine Receptor Agonists in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of novel adenosine (B11128) receptor agonists, using 2-Cyanomethylthioadenosine as a representative example, for pre-clinical animal studies. Due to limited publicly available data specifically for this compound, this guide draws upon established principles for analogous adenosine receptor agonists, particularly those targeting the A2A adenosine receptor (A2AAR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for adenosine receptor agonists like this compound?

A1: Adenosine receptor agonists mimic the action of endogenous adenosine by binding to and activating adenosine receptors.[1] There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3, each coupled to different G-proteins and downstream signaling pathways.[1] The A2AAR, for instance, is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[2] Activation of the A2AAR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3] This pathway modulates various physiological responses, including inflammation and vasodilation.[2][3]

Q2: How do I select an appropriate starting dose for my first in vivo experiment?

A2: Selecting a starting dose requires a multi-faceted approach. A common strategy is to begin with a dose that is a fraction of the concentration that produces a significant effect in in vitro assays (e.g., EC50 in a cAMP accumulation assay). This can be followed by a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD). It is also crucial to review literature for similar compounds to inform your starting dose range.

Q3: What are the common routes of administration for adenosine receptor agonists in animal studies?

A3: The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Common routes for small molecule drugs include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[4][5] Oral administration is convenient but may have variable bioavailability.[4][6] IV administration provides 100% bioavailability and rapid onset but may have a short half-life.[4][5] SC and IP injections can provide a more sustained release.[4]

Q4: What pharmacokinetic parameters should I evaluate?

A4: Key pharmacokinetic parameters to assess include:

  • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

  • Maximum concentration (Cmax) : The highest concentration of the drug in the blood.

  • Time to maximum concentration (Tmax) : The time at which Cmax is reached.

  • Half-life (t1/2) : The time it takes for the drug concentration to decrease by half.

  • Area under the curve (AUC) : The total drug exposure over time.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd) : The apparent volume into which the drug distributes in the body.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect at the initial dose Inadequate dose, poor bioavailability, rapid metabolism/clearance, or incorrect route of administration.1. Perform a dose-escalation study to test higher concentrations. 2. Evaluate the compound's solubility and formulation. 3. Conduct a pharmacokinetic study to determine the drug's profile. 4. Consider an alternative route of administration (e.g., IV instead of PO).
High toxicity or adverse events observed The dose is above the maximum tolerated dose (MTD).1. Immediately reduce the dosage. 2. Conduct a formal MTD study to identify a safe dose range. 3. Monitor animals closely for clinical signs of toxicity.
High variability in animal responses Inconsistent dosing technique, genetic variability in the animal strain, or instability of the compound in the formulation.1. Ensure all personnel are properly trained in the dosing technique. 2. Use a well-characterized and genetically stable animal model. 3. Assess the stability of your dosing solution over the course of the experiment.
Unexpected off-target effects The compound may be interacting with other receptors or cellular targets.1. Perform in vitro selectivity profiling against a panel of receptors. 2. Carefully observe and document all behavioral and physiological changes in the animals.

Quantitative Data Summary

Table 1: Hypothetical Dosage and Pharmacokinetic Parameters for this compound in Rodent Models (Based on Analogous Compounds)

ParameterOral (PO)Intravenous (IV)Subcutaneous (SC)
Starting Dose Range (mg/kg) 1 - 100.1 - 10.5 - 5
Bioavailability (F%) 10 - 40%100%70 - 90%
Tmax (hours) 0.5 - 2< 0.10.25 - 1
t1/2 (hours) 1 - 40.5 - 22 - 6

Disclaimer: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the ability of an agonist to stimulate the production of cAMP in cells expressing the target adenosine receptor.[2]

Materials:

  • Cells expressing the A2A adenosine receptor (e.g., HEK293-A2AAR).

  • Test compound (this compound).

  • Stimulation buffer (e.g., HBSS) with a phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Replace the culture medium with the stimulation buffer containing the PDE inhibitor and incubate.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Protocol 2: Dose-Escalation and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dose range of this compound in a specific animal model.

Procedure:

  • Select a starting dose based on in vitro potency and literature on similar compounds.

  • Administer the starting dose to a small group of animals (n=3-5).

  • Monitor the animals closely for a defined period (e.g., 72 hours) for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • If no toxicity is observed, escalate the dose in a new group of animals (e.g., by a factor of 1.5-2).

  • Continue dose escalation until signs of toxicity are observed. The highest dose at which no significant toxicity is seen is considered the MTD.

  • A control group receiving only the vehicle should be included.

Visualizations

Signaling Pathway

A2AAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist A2AAR A2A Receptor Agonist->A2AAR Binds G_Protein Gs Protein A2AAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Response Physiological Response Gene_Transcription->Response

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start In_Vitro In Vitro Characterization (e.g., cAMP Assay) Start->In_Vitro Dose_Selection Initial Dose Range Selection In_Vitro->Dose_Selection MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Selection->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study Data_Analysis Data Analysis and Dose Refinement Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Animal Study Dose Determination.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Start Observation Unexpected Outcome? Start->Observation No_Effect No Observable Effect Observation->No_Effect Yes Toxicity Toxicity Observed Observation->Toxicity Yes Variability High Variability Observation->Variability Yes Continue Continue Experiment Observation->Continue No Check_Dose Increase Dose / Check PK No_Effect->Check_Dose Reduce_Dose Reduce Dose / MTD Study Toxicity->Reduce_Dose Check_Protocol Review Dosing Technique / Formulation Variability->Check_Protocol Revise Revise Protocol Check_Dose->Revise Reduce_Dose->Revise Check_Protocol->Revise

Caption: Troubleshooting Decision Tree for Animal Studies.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-Chloroadenosine (B27285) (2-CADO), a metabolically stable adenosine (B11128) analogue. This resource provides guidance on understanding and mitigating potential off-target effects to ensure the accurate interpretation of your experimental results. As 2-Cyanomethylthioadenosine is not extensively characterized in scientific literature, we will use the well-documented analogue, 2-Chloroadenosine, as a representative compound to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for 2-Chloroadenosine (2-CADO)?

A1: 2-Chloroadenosine exerts its biological effects through two primary mechanisms:

  • Adenosine Receptor Agonism: 2-CADO is a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate various intracellular signaling pathways.[1][2] A1 and A3 receptors are typically coupled to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Conversely, A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[3]

  • Intracellular Metabolism: 2-CADO can be transported into the cell and subsequently phosphorylated by adenosine kinase to form 2-chloro-ATP.[4][5] This metabolite can inhibit DNA synthesis, leading to cell cycle arrest in the S-phase and induction of apoptosis.[4][6]

Q2: What are the potential off-target effects of 2-CADO?

A2: Off-target effects of 2-CADO can arise from several sources:

  • Unintended Adenosine Receptor Subtype Activation: Due to its non-selective nature, 2-CADO can activate multiple adenosine receptor subtypes simultaneously, which may not be the intended target for your specific research question. This can lead to a complex downstream signaling cascade that might obscure the effects of activating a particular receptor.

  • Effects of Intracellular Metabolism: The cytotoxic effects resulting from the intracellular conversion of 2-CADO to 2-chloro-ATP can be considered off-target if the intended focus of the experiment is on adenosine receptor signaling.[4][5][7] This is particularly relevant in studies on cell proliferation and viability.

  • Unknown Kinase Inhibition: Like many small molecules, 2-CADO could potentially interact with and inhibit the activity of various protein kinases, independent of its action on adenosine receptors. Identifying these interactions is crucial for a complete understanding of its cellular effects.

Q3: How can I differentiate between adenosine receptor-mediated effects and those caused by intracellular metabolism?

A3: Several experimental strategies can be employed:

  • Use of Adenosine Receptor Antagonists: Co-treatment of your cells with a selective antagonist for the adenosine receptor subtype you believe to be mediating the observed effect can help to confirm this. If the effect is blocked by the antagonist, it is likely receptor-mediated.

  • Inhibition of Adenosine Kinase: To investigate the role of intracellular metabolism, you can use an adenosine kinase inhibitor, such as 5-iodotubercidin (B1582133).[5] If the observed effect is diminished in the presence of the inhibitor, it suggests that the phosphorylation of 2-CADO to 2-chloro-ATP is a key step.[5][7]

  • Use of Non-Metabolizable Analogues: Employing adenosine analogues that are not substrates for adenosine kinase can help to isolate receptor-mediated effects.

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed in my cell line upon treatment with 2-CADO.

  • Possible Cause: The cytotoxicity may be due to the intracellular conversion of 2-CADO to 2-chloro-ATP, leading to inhibition of DNA synthesis and apoptosis, rather than an adenosine receptor-mediated effect.[4][5]

  • Troubleshooting Steps:

    • Perform a dose-response curve and time-course experiment: This will help to determine the concentration and duration at which cytotoxicity becomes significant.

    • Co-treat with an adenosine kinase inhibitor: As mentioned in the FAQs, using an inhibitor like 5-iodotubercidin can block the conversion to 2-chloro-ATP.[5] A reduction in cytotoxicity would support this off-target mechanism.

    • Assess markers of apoptosis and DNA damage: Use techniques like TUNEL staining or Western blotting for cleaved PARP and phosphorylated H2A.X to confirm if apoptosis and DNA damage are occurring.

    • Consider a different adenosine receptor agonist: If your goal is to study receptor signaling without inducing cytotoxicity, you may need to screen for other agonists that are less prone to intracellular phosphorylation.

Issue 2: Inconsistent or unexpected results in downstream signaling analysis (e.g., cAMP levels, protein phosphorylation).

  • Possible Cause: The non-selective nature of 2-CADO is likely activating multiple adenosine receptor subtypes, leading to conflicting downstream signals. For instance, activation of both Gi-coupled (A1/A3) and Gs-coupled (A2A/A2B) receptors can have opposing effects on adenylyl cyclase activity.[3]

  • Troubleshooting Steps:

    • Profile adenosine receptor expression: Determine which adenosine receptor subtypes are expressed in your experimental system (e.g., via qPCR or Western blotting). This will help you to anticipate the likely targets of 2-CADO.

    • Use selective antagonists: To isolate the signaling pathway of interest, use selective antagonists to block the other adenosine receptor subtypes.

    • Employ selective agonists: If possible, use agonists that are highly selective for the specific adenosine receptor subtype you are studying.

    • Perform a kinome-wide screen: To identify potential off-target kinase interactions that might be affecting your signaling pathways.

Quantitative Data

Table 1: Binding Affinities (Ki) of 2-Chloroadenosine for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1300[8][9]
A2A80[8][9]
A31900[8][9]

Table 2: IC50 Values of 2-Chloroadenosine in Various Cell Lines

Cell LineIC50 (µM)Assay
CCRF-CEM10[10]Cytotoxicity Assay
HEp-23[10]Cytotoxicity Assay
PC3Not explicitly stated, but effects seen at 50 µM[10]Apoptosis/Cell Cycle Arrest
EHEBEffects seen at 10-50 µM[10]Apoptosis

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify the direct binding of 2-CADO to a target protein (e.g., an adenosine receptor or a potential off-target kinase) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]

Materials:

  • Cell culture reagents

  • 2-Chloroadenosine

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Reagents for Western blotting (primary and secondary antibodies)

Procedure:

  • Cell Treatment: Treat one population of cells with 2-CADO at a desired concentration and another with DMSO for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes. Include an unheated control.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles.[11]

  • Separation: Centrifuge the lysates to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of 2-CADO indicates direct binding to the target protein.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol provides a general workflow for screening 2-CADO against a panel of kinases to identify potential off-target interactions. Commercial services are available that offer comprehensive kinase profiling.

General Workflow:

  • Compound Preparation: Prepare 2-CADO at a specified concentration (e.g., 10 µM).

  • Kinase Reactions: The compound is incubated with a panel of purified kinases in the presence of ATP and a substrate.

  • Activity Measurement: Kinase activity is measured, typically by quantifying substrate phosphorylation.

  • Data Analysis: The percentage of inhibition of each kinase by 2-CADO is calculated relative to a DMSO control. "Hits" are identified as kinases that are significantly inhibited.

Protocol 3: Cell Viability (MTT/MTS) Assay

This protocol is used to assess the cytotoxic effects of 2-CADO.

Materials:

  • 96-well plates

  • Cell culture medium

  • 2-Chloroadenosine

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure (MTS Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of 2-CADO for the desired duration (e.g., 24, 48, 72 hours).[12]

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.[12]

  • Absorbance Reading: Measure the absorbance at 490-500 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase CADO 2-Chloroadenosine CADO->A1_A3 CADO->A2A_A2B

Caption: Adenosine Receptor Signaling Pathways Activated by 2-Chloroadenosine.

Off_Target_Troubleshooting Start Unexpected Experimental Outcome (e.g., cytotoxicity, altered signaling) Q1 Is the effect receptor-mediated or due to metabolism? Start->Q1 A1_Receptor Hypothesis: Receptor-Mediated Q1->A1_Receptor Receptor? A1_Metabolism Hypothesis: Metabolism-Mediated Q1->A1_Metabolism Metabolism? Exp1_Antagonist Experiment: Use selective adenosine receptor antagonists A1_Receptor->Exp1_Antagonist Exp1_Kinase_Inhibitor Experiment: Use adenosine kinase inhibitor A1_Metabolism->Exp1_Kinase_Inhibitor Result1_Blocked Result: Effect Blocked Exp1_Antagonist->Result1_Blocked Result1_Persists Result: Effect Persists Exp1_Antagonist->Result1_Persists Result2_Reduced Result: Effect Reduced Exp1_Kinase_Inhibitor->Result2_Reduced Result2_Unchanged Result: Effect Unchanged Exp1_Kinase_Inhibitor->Result2_Unchanged Conclusion1 Conclusion: Likely receptor-mediated Result1_Blocked->Conclusion1 Consider_Other Consider other off-targets (e.g., kinase inhibition) Result1_Persists->Consider_Other Conclusion2 Conclusion: Likely metabolism-mediated Result2_Reduced->Conclusion2 Result2_Unchanged->Consider_Other

Caption: Troubleshooting Workflow for 2-Chloroadenosine Off-Target Effects.

CETSA_Workflow Start Start: Treat Cells Heat Apply Temperature Gradient Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot Analysis Analyze Protein Solubility (Generate Melt Curve) WesternBlot->Analysis End End: Determine Target Engagement Analysis->End

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

References

troubleshooting inconsistent results with 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanomethylthioadenosine. The information is designed to directly address common challenges and inconsistencies that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of adenosine (B11128). Like many adenosine analogs, it is presumed to interact with adenosine receptors (A1, A2A, A2B, and A3) and potentially other cellular components involved in purinergic signaling. The cyanomethylthio- group at the 2-position of the adenine (B156593) ring modifies its chemical properties, which can influence its receptor binding affinity, selectivity, and metabolic stability compared to endogenous adenosine. Its precise mechanism of action and biological effects are still under investigation and may be cell-type and context-dependent.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for obtaining consistent and reproducible results.

Stock Solution Preparation and Storage Data

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (B87167) (DMSO)High solubility for many organic compounds.
Concentration 10 mM or higherMinimizes the volume of solvent added to experimental systems.
Storage Temperature -20°C or -80°CReduces the risk of degradation over time.
Aliquoting Small, single-use aliquotsAvoids multiple freeze-thaw cycles which can degrade the compound.[1][2][3]
Light Exposure Protect from lightMany adenosine analogs are light-sensitive.

Q3: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results are a frequent challenge when working with novel small molecules. Several factors can contribute to this issue:

  • Compound Stability: Degradation of the compound in stock solutions or in the experimental medium.

  • Solubility Issues: Precipitation of the compound upon dilution into aqueous buffers or cell culture media.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, especially at higher concentrations.[4]

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular responses.[][6]

  • Experimental Protocol Variations: Minor differences in incubation times, temperatures, or reagent concentrations.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions

Problem: You observe precipitation when diluting your DMSO stock solution of this compound into your aqueous experimental buffer or cell culture medium.

Troubleshooting Workflow for Solubility Issues

A Precipitation Observed B Verify Stock Solution - Check for precipitation in the stock. - Ensure complete dissolution in DMSO. A->B C Optimize Dilution Method - Warm aqueous solution to 37°C before adding stock. - Add stock solution dropwise while vortexing. A->C D Lower Final Concentration - Test a range of lower concentrations. - Determine the solubility limit in your medium. C->D E Modify Solvent Conditions - Increase final DMSO concentration (if tolerated by cells, typically <0.5%). - Test alternative solvents for stock preparation (e.g., ethanol). D->E F Incorporate a Surfactant - Consider low concentrations of non-ionic surfactants (e.g., Pluronic F-68) in the final solution. E->F G Re-evaluate Experiment - If solubility remains an issue, reconsider the feasibility of the chosen concentrations. F->G

Caption: A stepwise approach to addressing solubility challenges.

Issue 2: Inconsistent Biological Activity

Problem: You are observing variable or no-reproducible effects of this compound on your experimental endpoint (e.g., cell viability, signaling pathway activation).

Experimental Workflow for Investigating Inconsistent Activity

A Inconsistent Biological Activity B Confirm Compound Integrity - Prepare fresh stock solutions. - Compare with a new batch of the compound, if possible. A->B C Standardize Cell Culture Conditions - Use cells within a consistent passage number range. - Maintain consistent seeding densities. - Ensure media and supplements are from the same lot. A->C D Validate Assay Performance - Include positive and negative controls in every experiment. - For signaling assays, pre-stimulate with a known agonist/antagonist to ensure cell responsiveness. A->D E Evaluate Off-Target Effects - Use specific antagonists for known adenosine receptors to see if the effect is blocked. - Perform a dose-response curve to determine if the effect is only present at high concentrations. D->E F Assess Compound Stability in Media - Incubate the compound in your experimental media for the duration of the experiment. - Analyze the media at different time points (e.g., by HPLC) to check for degradation. E->F G Refine Experimental Design - Based on findings, adjust protocol to control for identified variables. F->G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound AR Adenosine Receptor (A1, A2A, A2B, A3) This compound->AR G_Protein G-Protein (Gs/Gi) AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Proliferation) PKA->Downstream

References

Technical Support Center: Optimization of 2-Cyanomethylthioadenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Cyanomethylthioadenosine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, most commonly a halide such as chlorine, from the C2 position of an adenosine (B11128) derivative by a sulfur-based nucleophile. The most common starting material is 2-chloroadenosine (B27285), which reacts with the thiolate anion of mercaptoacetonitrile (B8634862).

Q2: What are the key reagents for this synthesis?

The primary reagents required are:

  • 2-Chloroadenosine: The electrophilic purine (B94841) starting material.

  • Mercaptoacetonitrile (HSCH₂CN): The source of the cyanomethylthio group.

  • Base: To deprotonate the thiol group of mercaptoacetonitrile, forming the reactive thiolate nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (TEA).

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SNAr reaction. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN).

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol) should be developed to achieve good separation between the starting material (2-chloroadenosine) and the product (this compound). Staining with a UV lamp (254 nm) will allow for visualization of the aromatic purine rings. The disappearance of the 2-chloroadenosine spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of this compound. What are the possible causes and how can I improve it?

Answer: Low product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Inefficient Nucleophile Generation: The thiol group of mercaptoacetonitrile must be deprotonated to form the active thiolate nucleophile.

    • Troubleshooting:

      • Ensure the base used is strong enough and added in a sufficient amount (at least 1 equivalent). Sodium hydride is a strong, non-nucleophilic base ideal for this purpose.

      • If using a weaker base like potassium carbonate, ensure the reaction temperature is adequate to facilitate deprotonation.

      • Make sure the mercaptoacetonitrile is of good quality and has not oxidized.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Use a polar aprotic solvent like DMF or DMSO to ensure all reactants, especially the adenosine derivatives, are well dissolved.

      • Ensure the solvent is anhydrous, as water can interfere with the base and potentially hydrolyze the starting material or product.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC. Be cautious, as excessively high temperatures can lead to side reactions and degradation.

  • Degradation of Starting Material or Product: 2-Chloroadenosine can be susceptible to hydrolysis under certain pH conditions.

    • Troubleshooting:

      • Maintain anhydrous and non-acidic conditions throughout the reaction and workup.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My final product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

Answer: The presence of impurities is a frequent challenge. Identifying the source of these impurities is key to their removal.

Common Impurities and Purification Strategies:

  • Unreacted 2-Chloroadenosine: If the reaction has not gone to completion, you will have starting material in your crude product.

    • Identification: The spot corresponding to the Rf value of 2-chloroadenosine will be visible on the TLC.

    • Solution: Optimize the reaction conditions (increase reaction time, temperature, or amount of nucleophile/base) to drive the reaction to completion. If starting material remains, it can usually be separated from the product by column chromatography.

  • Oxidized Mercaptoacetonitrile (Disulfide Formation): Thiols can oxidize in the presence of air to form disulfides.

    • Identification: This byproduct will likely be non-polar and can be observed on the TLC.

    • Solution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Use fresh, high-quality mercaptoacetonitrile.

  • Side Reactions: The nitrile group could potentially undergo side reactions under harsh conditions.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Use a purification method with good resolving power, such as flash column chromatography on silica (B1680970) gel.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the yield of this compound. The data presented here is representative and should be used as a guide for optimization.

Table 1: Effect of Base on Reaction Yield

EntryBase (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF252435
2TEADMF252440
3NaHDMF251285
4DBUDMF251865

Reaction Conditions: 2-chloroadenosine (1 eq.), mercaptoacetonitrile (1.2 eq.) in the specified solvent.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHAcetonitrile251260
2NaHTHF251255
3NaHDMF251285
4NaHDMSO251288

Reaction Conditions: 2-chloroadenosine (1 eq.), mercaptoacetonitrile (1.2 eq.), NaH (1.1 eq.).

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF01250
2NaHDMF251285
3NaHDMF50690
4NaHDMF80482 (with some degradation)

Reaction Conditions: 2-chloroadenosine (1 eq.), mercaptoacetonitrile (1.2 eq.), NaH (1.1 eq.) in DMF.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for SNAr reactions on purine systems.

Materials:

  • 2-Chloroadenosine

  • Mercaptoacetonitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloroadenosine (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the 2-chloroadenosine.

  • Nucleophile Preparation: In a separate flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF. Cool the suspension to 0 °C.

  • Thiolate Formation: Slowly add mercaptoacetonitrile (1.2 eq.) to the sodium hydride suspension. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Reaction: Add the prepared thiolate solution dropwise to the solution of 2-chloroadenosine at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the 2-chloroadenosine is consumed (typically 12-18 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start 2-Chloroadenosine_sol Dissolve 2-Chloroadenosine in anhydrous DMF Start->2-Chloroadenosine_sol NaH_susp Suspend NaH in anhydrous DMF Start->NaH_susp Reaction_mix Combine Solutions & Stir at RT 2-Chloroadenosine_sol->Reaction_mix Thiolate_form Add Mercaptoacetonitrile to NaH suspension at 0°C NaH_susp->Thiolate_form Thiolate_form->Reaction_mix TLC_monitor Monitor by TLC Reaction_mix->TLC_monitor Quench Quench with aq. NaHCO3 TLC_monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Technical Support Center: Enhancing Detection of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of 2-Cyanomethylthioadenosine in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high sensitivity and specificity in the detection of this compound. This technique allows for the separation of the analyte from complex sample matrices followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

Q2: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?

A2: Several strategies can be employed to enhance signal intensity:

  • Optimize Sample Preparation: Thoroughly remove interfering substances and enrich the concentration of this compound.

  • Chemical Derivatization: Introduce a chemical tag to the molecule to improve its ionization efficiency.

  • Optimize LC Conditions: Fine-tune the mobile phase composition, gradient, and column chemistry for better peak shape and separation.

  • Optimize MS Parameters: Adjust parameters such as electrospray voltage, gas flows, and collision energy to maximize the signal for your specific analyte.

Q3: What are common sources of background noise that can interfere with the detection of this compound?

A3: Background noise can originate from various sources, including:

  • Sample Matrix: Complex biological samples contain numerous endogenous compounds that can co-elute and interfere with the analyte.

  • Reagents and Solvents: Impurities in solvents and reagents can introduce significant background. Always use high-purity, LC-MS grade reagents.

  • Plasticware: Leaching of plasticizers from tubes and plates can be a source of contamination.

  • Carryover: Residual analyte from previous injections can lead to ghost peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection of this compound.

Issue Potential Cause Recommended Solution
Weak or No Signal Inefficient sample extraction or cleanup.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure complete elution of the analyte.
Low ionization efficiency of this compound.Consider chemical derivatization to enhance ionization. A reagent that introduces a permanently charged group can significantly improve signal.
Suboptimal LC-MS/MS parameters.Perform a systematic optimization of the mobile phase, gradient, and key mass spectrometer settings.
High Background Noise Contaminated reagents or solvents.Use fresh, high-purity LC-MS grade solvents and reagents.
Matrix effects from the sample.Improve sample cleanup procedures. Consider using a more selective extraction method or a different chromatographic column.
Poor Peak Shape Inappropriate mobile phase pH or composition.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Optimize the organic solvent percentage.
Column overload.Reduce the amount of sample injected onto the column.
Inconsistent Results Variability in sample preparation.Standardize the sample preparation workflow. Use internal standards to correct for variations.[1]
Instrument instability.Perform regular instrument calibration and maintenance.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Mass Spectrometry

Proper sample preparation is a critical first step for successful mass spectrometry analysis.[2] The goal is to extract and concentrate the analyte of interest while removing interfering substances.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of ice-cold acetone (B3395972) or acetonitrile.[1] Vortex and centrifuge at high speed to pellet the proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial LC mobile phase.[1]

Protocol 2: Chemical Derivatization for Enhanced Sensitivity

Chemical derivatization can significantly improve the detection sensitivity of molecules with poor ionization efficiency.[3][4] This protocol provides a general workflow.

  • Sample Preparation: Prepare the sample extract as described in Protocol 1.

  • Derivatization Reaction: Add the derivatizing agent to the dried sample extract. The choice of reagent will depend on the functional groups present in this compound. For the adenosine (B11128) moiety, reagents targeting amines could be effective.

  • Incubation: Incubate the reaction mixture at the recommended temperature and time to ensure complete derivatization.

  • Quenching: Stop the reaction by adding a quenching solution, if necessary.

  • Analysis: Analyze the derivatized sample by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation reconstitute->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_logic start Start Troubleshooting no_signal Weak or No Signal? start->no_signal check_sample_prep Optimize Sample Prep no_signal->check_sample_prep Yes high_background High Background Noise? no_signal->high_background No check_ms_params Optimize MS Parameters check_sample_prep->check_ms_params consider_derivatization Consider Chemical Derivatization check_ms_params->consider_derivatization consider_derivatization->high_background check_reagents Use High-Purity Reagents high_background->check_reagents Yes end Problem Solved high_background->end No improve_cleanup Improve Sample Cleanup check_reagents->improve_cleanup improve_cleanup->end

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Quantification of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of 2-Cyanomethylthioadenosine quantification. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[1][2][3] This technique offers high specificity through the use of multiple reaction monitoring (MRM), minimizing interference from complex sample components.[4][5][6] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but may require derivatization to enhance sensitivity and selectivity, as native nucleosides may have low UV absorbance or co-elute with interfering compounds.[7][8][9]

Q2: What is the importance of a stable isotope-labeled internal standard (SIL-IS)?

A2: A SIL-IS is crucial for accurate quantification in LC-MS/MS analysis.[8][9][10][11][12][13][14] It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[11] By adding a known amount of the SIL-IS to each sample, variations during sample preparation and analysis can be normalized, leading to more accurate and precise results.[10][11][12][14]

Q3: How can I prepare a stable isotope-labeled internal standard for this compound?

A3: A common method for preparing SIL-IS for modified nucleosides is through metabolic labeling.[12] This involves growing microorganisms (like E. coli or yeast) in a medium enriched with stable isotopes (e.g., 13C-glucose and/or 15N-ammonium salts). The organisms will incorporate these heavy isotopes into their biomolecules, including tRNA. The tRNA can then be isolated and enzymatically digested to release the stable isotope-labeled nucleosides, including the desired SIL-IS for this compound.[12] Chemical synthesis is another approach to generate SIL-IS with labels at specific atomic positions.[13]

Q4: What are common sources of error in modified nucleoside quantification?

A4: Common errors can be categorized into three classes:

  • Chemical Instability: Some modified nucleosides can be unstable under certain pH or temperature conditions, leading to degradation or conversion to other forms.[2][15]

  • Enzymatic Hydrolysis Issues: Incomplete enzymatic digestion of RNA to nucleosides or contamination in the enzymes can lead to inaccurate quantification.[2][15]

  • Chromatographic and Mass Spectrometric Issues: Problems like poor peak shape, retention time shifts, matrix effects (ion suppression/enhancement), and incorrect mass spectrometric settings can all lead to erroneous results.[2][15][16]

Troubleshooting Guides

LC-MS/MS Method Optimization
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase, column overload, or inappropriate injection solvent.[16][17][18][19]- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Reduce the injection volume or sample concentration to avoid column overload. - Consider a different column chemistry or mobile phase additives to minimize secondary interactions.
Retention Time Shifts Changes in mobile phase composition, flow rate instability, or column degradation.[16]- Prepare fresh mobile phase and ensure accurate composition. - Check the LC pump for leaks or pressure fluctuations. - Use a guard column and ensure proper sample cleanup to extend column lifetime. - Equilibrate the column for a sufficient time before each run.
High Background Noise or Ghost Peaks Contamination in the mobile phase, LC system, or from sample carryover.[16][17]- Use high-purity solvents and additives. - Flush the LC system thoroughly. - Implement a robust needle wash protocol in the autosampler to prevent carryover. - Run blank injections to identify the source of contamination.
Ion Suppression or Enhancement Co-eluting matrix components interfering with the ionization of the analyte.[16][17]- Improve sample preparation to remove interfering matrix components. - Optimize chromatographic separation to resolve the analyte from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Dilute the sample if sensitivity allows.
Sample Preparation
Issue Potential Cause Recommended Solution
Low Recovery Inefficient extraction, analyte degradation during preparation, or strong binding to matrix components.- Optimize the extraction solvent and procedure. - Ensure all steps are carried out at the appropriate temperature to minimize degradation. - Consider different sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
High Variability Between Replicates Inconsistent sample handling, pipetting errors, or non-homogenous samples.- Ensure consistent timing and technique for each sample preparation step. - Use calibrated pipettes and proper pipetting technique. - Thoroughly vortex or mix samples before aliquoting.
Matrix Effects Insufficient removal of interfering substances like salts, lipids, and proteins.- Incorporate a protein precipitation step for plasma or cell lysate samples. - Use a solid-phase extraction (SPE) method tailored for nucleoside purification. - For urine samples, dilution may be sufficient to reduce matrix effects.

Experimental Protocols

Generic LC-MS/MS Method for Modified Nucleosides

This protocol provides a general framework that can be adapted and optimized for the specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for nucleoside separation.[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.[20]

    • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).[20]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. The gradient should be optimized to achieve good separation of this compound from other nucleosides and matrix components.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for adenosine (B11128) derivatives.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][4][6][21]

    • MRM Transitions: These need to be determined empirically for this compound and its stable isotope-labeled internal standard. This involves infusing a standard solution of the analyte to determine the precursor ion (the protonated molecule, [M+H]+) and then performing a product ion scan to identify the most abundant and stable fragment ions. At least two transitions (one for quantification and one for qualification) are recommended for the analyte and its internal standard.[4]

    • Optimization: Parameters such as collision energy and cone voltage should be optimized for each MRM transition to maximize signal intensity.[6]

Sample Preparation from Human Plasma

This protocol is a general procedure for the extraction of small molecules like nucleosides from plasma.

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: Add a known amount of the stable isotope-labeled internal standard for this compound to a 100 µL aliquot of plasma.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[7][22]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.[7][22]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge and Analyze: Centrifuge the reconstituted sample to pellet any remaining particulates and inject the supernatant into the LC-MS/MS system.

Sample Preparation from Cell Culture

This protocol outlines a general method for extracting nucleosides from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to the cell pellet or plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex and Centrifuge: Vortex the lysate vigorously and then centrifuge at high speed to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube.

  • Spike Internal Standard: Add the stable isotope-labeled internal standard to the supernatant.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Generic Analytical Methods
ParameterLC-MS/MSHPLC-UV
Selectivity High (based on mass-to-charge ratio and fragmentation)Moderate (can be affected by co-eluting compounds)
Sensitivity High (typically in the low ng/mL to pg/mL range)[22][23]Lower (typically in the µg/mL to high ng/mL range)[24][25]
Need for Derivatization Generally not requiredMay be required to improve sensitivity and selectivity[8]
Internal Standard Stable isotope-labeled internal standard is highly recommended[8][9][10][11][12][14]A structurally similar compound can be used
Matrix Effect Prone to ion suppression/enhancement[16][17]Less susceptible to matrix effects compared to MS detection[24]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Cells) AddIS Add Stable Isotope-Labeled Internal Standard BiologicalSample->AddIS Extraction Extraction (e.g., Protein Precipitation, SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Potential Role of this compound in tRNA Modification

This compound is a modified nucleoside found in tRNA. While its precise signaling roles are still under investigation, it is known that modifications in the anticodon loop of tRNA, where such modifications often occur, are critical for translational fidelity and efficiency.[26][27][28][29] Thiolated nucleosides, in particular, have been implicated in cellular stress responses and metabolic regulation.[27][28]

tRNA_modification_pathway cluster_tRNA tRNA Maturation cluster_translation Protein Translation cluster_signaling Cellular Response pre_tRNA pre-tRNA mod_enzymes Modification Enzymes pre_tRNA->mod_enzymes mature_tRNA Mature tRNA with This compound mod_enzymes->mature_tRNA Ribosome Ribosome mature_tRNA->Ribosome Signaling Signaling Pathways mature_tRNA->Signaling Modulates Translation Fidelity Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Protein->Signaling Stress Cellular Stress (e.g., Oxidative Stress) Stress->Signaling Response Altered Gene Expression & Cell Fate Signaling->Response

Caption: A simplified diagram illustrating the potential role of this compound in tRNA function and cellular signaling.

References

Technical Support Center: Addressing 2-Cyanomethylthioadenosine Toxicity in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at low concentrations of 2-Cyanomethylthioadenosine. What could be the underlying mechanism?

A1: Adenosine (B11128) analogs can induce cytotoxicity through various mechanisms. Based on studies of similar compounds, potential mechanisms for this compound could include:

  • Interference with Pyrimidine Biosynthesis: Some adenosine analogs, once phosphorylated within the cell, can inhibit the synthesis of uridine (B1682114) nucleotides, which are essential for cell growth and survival. This can lead to an accumulation of toxic intermediates and ultimately cell death.[1]

  • Inhibition of Ribonucleotide Reductase: Deoxyadenosine analogs can be converted into dATP, which can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This is a common mechanism of toxicity for proliferating cells.

  • Induction of Apoptosis: Like many cytotoxic compounds, this compound may trigger programmed cell death (apoptosis) through various signaling pathways.

Q2: How should we determine a suitable working concentration for this compound in our experiments?

A2: A dose-response experiment is crucial to determine the optimal working concentration. We recommend performing a broad-range dose-response curve (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). This will help you identify a concentration that elicits the desired biological effect without causing excessive, non-specific toxicity.

Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?

A3: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at higher concentrations. It is standard practice to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments to differentiate between solvent-induced and compound-specific toxicity.

Q4: We are seeing inconsistent results between experiments. What are the likely sources of variability?

A4: Lack of reproducibility in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are in the logarithmic growth phase and are within a consistent, low passage number range.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Thioether compounds can be susceptible to oxidation.

  • Assay Conditions: Standardize all incubation times, cell seeding densities, and reagent concentrations.

General Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background toxicity in control wells Solvent (e.g., DMSO) concentration is too high.Maintain final DMSO concentration at ≤ 0.1%. Include a vehicle-only control.
Cell seeding density is too high, leading to overcrowding and cell death.Optimize cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.
Low signal or no dose-response The compound may not be soluble in the culture medium.Visually inspect for precipitation. Consider using a different solvent or a lower stock concentration.
The incubation time is too short for the toxic effects to manifest.Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
The chosen cell line is resistant to this class of compounds.Test the compound on a panel of different cell lines, including those known to be sensitive to nucleoside analogs.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Comparative Cytotoxicity of Adenosine Analogs

The following table summarizes the reported 50% inhibitory concentrations (IC50) of various adenosine analogs in different cell lines. This data is provided for comparative purposes to help researchers anticipate the potential range of cytotoxicity for this compound.

Adenosine Analog Cell Line IC50 (µM) Reference
2-Chloro-2'-deoxyadenosineH9 T-lymphoid cells0.44[2]
2-Chloro-2'-deoxyadenosineAZT-resistant H9-araC cells0.82[2]
Adenosine3T6 cells (in horse serum)~20[1]
3-deazaadenosineC-1300 murine neuroblastoma56[3]
Adenosine dialdehyde (B1249045)C-1300 murine neuroblastoma1.5[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution in DMSO treat_cells Treat cells with serial dilutions of compound and vehicle control prep_compound->treat_cells prep_cells Culture and harvest cells in logarithmic growth phase seed_cells Seed cells in 96-well plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add viability/cytotoxicity reagent (e.g., MTT or LDH substrate) incubate->add_reagent measure Measure signal (Absorbance/Fluorescence) add_reagent->measure calculate Calculate % viability/toxicity relative to controls measure->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathways Downstream Effects compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation by Adenosine Kinase uptake->phosphorylation metabolite Toxic Metabolite (e.g., phosphorylated analog) phosphorylation->metabolite inhibition Inhibition of essential enzymes (e.g., Ribonucleotide Reductase) metabolite->inhibition dna_damage DNA Damage inhibition->dna_damage apoptosis Apoptosis Induction dna_damage->apoptosis

Caption: Hypothetical signaling pathway for adenosine analog-induced cytotoxicity.

G start Unexpected Cytotoxicity Observed? check_solvent Is solvent control also toxic? start->check_solvent check_conc Is compound concentration too high? check_solvent->check_conc No solution_solvent Optimize solvent concentration (<=0.1%) check_solvent->solution_solvent Yes check_solubility Is compound precipitating? check_conc->check_solubility No solution_conc Perform broad dose-response check_conc->solution_conc Yes check_time Is incubation time appropriate? check_solubility->check_time No solution_solubility Check solubility in media; use alternative solvent check_solubility->solution_solubility Yes solution_time Perform time-course experiment check_time->solution_time No end Proceed with Optimized Protocol check_time->end Yes solution_solvent->end solution_conc->end solution_solubility->end solution_time->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Adenosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key adenosine (B11128) analogs, supported by experimental data. While this guide aims to provide a comprehensive overview, it is important to note the current lack of publicly available quantitative data for 2-Cyanomethylthioadenosine, which precludes its direct comparison with other well-characterized analogs in this document.

This guide will focus on a selection of widely studied adenosine analogs: 5'-N-Ethylcarboxamidoadenosine (NECA), CGS-21680, and Regadenoson, providing a detailed analysis of their receptor binding affinities, selectivity, and functional activities.

Introduction to Adenosine Analogs

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are integral to cardiovascular function, neurotransmission, and inflammation.[1] The development of synthetic adenosine analogs has been instrumental in elucidating the function of these receptor subtypes and holds significant therapeutic potential. These analogs are designed to exhibit varying affinities and selectivities for the different adenosine receptor subtypes, allowing researchers to probe specific signaling pathways and physiological responses.

Quantitative Comparison of Adenosine Analogs

The following tables summarize the binding affinities (Ki) and, where available, the functional potencies (EC₅₀) of NECA, CGS-21680, and Regadenoson for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors

CompoundA₁ Receptor Ki (nM)A₂ₐ Receptor Ki (nM)A₂ₑ Receptor Ki (nM)A₃ Receptor Ki (nM)Selectivity Profile
NECA 142024006.2Non-selective agonist
CGS-21680 >100027>1000>1000A₂ₐ selective agonist
Regadenoson >1000290>10000>10000A₂ₐ selective agonist

Data compiled from multiple sources. Conditions for binding assays may vary between studies, and direct comparison should be made with caution.

Table 2: Functional Activity (EC₅₀, nM) of Adenosine Analogs

CompoundA₂ₐ Receptor (cAMP accumulation) EC₅₀ (nM)A₂ₑ Receptor (cAMP accumulation) EC₅₀ (nM)
NECA -3100
CGS-21680 1.48 - 180-
Regadenoson --

Data for EC₅₀ values are less consistently reported and can vary significantly based on the cell line and assay conditions used.

In-Depth Look at Adenosine Analogs

5'-N-Ethylcarboxamidoadenosine (NECA)

NECA is a potent, non-selective adenosine receptor agonist, exhibiting high affinity for all four receptor subtypes.[2][3] Its broad activity profile makes it a useful tool for studying general adenosinergic effects but limits its utility when investigating the role of a specific receptor subtype.[4] NECA is known to be a potent vasodilator and inhibitor of platelet aggregation, effects mediated through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[5][6]

CGS-21680

CGS-21680 is a highly selective agonist for the A₂ₐ adenosine receptor.[7][8] This selectivity makes it an invaluable tool for investigating the specific physiological and pathological roles of the A₂ₐ receptor, particularly in the central nervous system and the cardiovascular system.[9][10] CGS-21680 has been shown to have neuroprotective and anti-inflammatory effects.[8]

Regadenoson

Regadenoson is another selective A₂ₐ adenosine receptor agonist, primarily used in clinical settings as a pharmacologic stress agent for myocardial perfusion imaging.[11][12] Its lower affinity and shorter half-life compared to other agonists allow for rapid induction of coronary vasodilation with a more favorable side-effect profile.[11]

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity. A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[13] Conversely, A₂ₐ and A₂ₑ receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[13] This differential coupling allows adenosine to exert a wide range of cellular effects.

Adenosine_Signaling cluster_A1_A3 A₁ & A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ & A₂ₑ Receptor Signaling A1_A3 Adenosine Receptor_A1_A3 A₁ / A₃ Receptor A1_A3->Receptor_A1_A3 Gi Gi/o Protein Receptor_A1_A3->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B Adenosine Receptor_A2A_A2B A₂ₐ / A₂ₑ Receptor A2A_A2B->Receptor_A2A_A2B Gs Gs Protein Receptor_A2A_A2B->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Canonical signaling pathways of adenosine receptors.

Experimental Protocols

The following are generalized protocols for key assays used to characterize adenosine analogs. Specific parameters may need to be optimized for individual experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (with receptor of interest) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep Radioligand (e.g., [³H]CGS-21680) Radioligand_Prep->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (quantify bound radioligand) Washing->Counting Analysis Data Analysis (calculate IC₅₀ and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells) are prepared. Protein concentration is determined using a standard assay (e.g., BCA assay).[4]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a subtype-selective radioligand (e.g., [³H]CGS 21680 for A₂ₐ), and varying concentrations of the unlabeled test compound.[2]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2]

  • Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[2]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[2]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP via a specific Gs- or Gi-coupled receptor.

Adenylyl_Cyclase_Assay_Workflow Cell_Culture Cell Culture (expressing receptor of interest) Stimulation Stimulation with Test Compound Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., ELISA, HTRF) Lysis->cAMP_Detection Analysis Data Analysis (calculate EC₅₀) cAMP_Detection->Analysis

Caption: Workflow for an adenylyl cyclase activation assay.

Detailed Methodology:

  • Cell Preparation: Whole cells expressing the receptor of interest are cultured and plated.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Stimulation: The adenylyl cyclase reaction is initiated, often in the presence of ATP.

  • Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) can be determined.

Conclusion

The adenosine analogs NECA, CGS-21680, and Regadenoson represent a spectrum of tools available to researchers studying the adenosinergic system. NECA, as a non-selective agonist, is useful for eliciting broad adenosinergic responses, while the A₂ₐ-selective agonists, CGS-21680 and Regadenoson, allow for the specific investigation of this important receptor subtype. The choice of analog will depend on the specific research question and the desired level of receptor selectivity. Further research is needed to characterize novel adenosine analogs, such as this compound, to expand the repertoire of tools available for dissecting the complex roles of adenosine in health and disease.

References

In Pursuit of a Target: The Challenge of Comparing 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 2-Cyanomethylthioadenosine with existing inhibitors remains elusive due to the current lack of publicly available data identifying its specific biological target. While the chemical structure of this compound suggests its potential as a modulator of purinergic signaling or related enzymatic pathways, extensive searches of scientific literature and chemical databases have not yet revealed a definitive enzyme or receptor that it inhibits.

The development of a robust comparison guide, as requested by researchers, scientists, and drug development professionals, is contingent upon this critical information. Without a known target, it is not possible to identify a relevant cohort of existing inhibitors for a meaningful comparative analysis of potency, selectivity, and mechanism of action.

The initial investigation into this compound explored various avenues, including its potential role as an adenosine (B11128) receptor antagonist or an inhibitor of key enzymes such as phosphodiesterases or kinases. However, these inquiries did not yield specific data linking the compound to a particular biological entity.

For a comparative analysis to be conducted, the following information would be essential:

  • Identification of the Primary Biological Target: Pinpointing the specific enzyme, receptor, or signaling pathway that this compound interacts with is the foundational step.

  • Quantitative Performance Metrics: Data such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are necessary to quantify the potency of this compound against its target.

  • Comparative Data for Existing Inhibitors: Once the target is known, a thorough literature search can identify established inhibitors of the same target, along with their corresponding performance data.

The scientific community relies on the publication of such data to facilitate the evaluation and comparison of novel compounds. As research progresses and the biological activity of this compound is further elucidated, a detailed comparative guide will become a valuable resource for the scientific community. At present, the absence of this foundational data precludes the creation of the requested in-depth comparison.

Validating the Biological Target of 2-Cyanomethylthioadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a compound's biological target is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the biological target of 2-Cyanomethylthioadenosine, a nucleoside analogue, by examining its performance characteristics alongside other 2-substituted thioadenosine derivatives. The primary biological targets for this class of compounds are the adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.

Comparative Analysis of Binding Affinity

The initial step in target validation is to determine the binding affinity of the compound for its putative target. For 2-thioadenosine (B194474) derivatives, this typically involves competitive radioligand binding assays against the four adenosine receptor subtypes. The data below, summarized from studies on various 2-substituted thioadenosine nucleosides, provides a comparative landscape of expected binding affinities (Ki values).

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A3 Receptor Ki (nM)Reference Compound (Radioligand)
This compound Data not availableData not availableData not available-
2-(4-Nitrobenzyl)thioadenosine101.2Not Reported[3H]DPCPX (A1), [3H]CGS21680 (A2A)
2-(Propargyl)thioadenosine173.67Not Reported[3H]DPCPX (A1), [3H]CGS21680 (A2A)
2-(Phenylethyl)thioadenosine>100Not Reported1960Not Reported
2-(Methylthio)-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide>10000>1000012[125I]AB-MECA (A3)

Table 1: Comparative Binding Affinities of 2-Substituted Thioadenosine Derivatives at Adenosine Receptors.[1][2][3]

Functional Activity at Adenosine Receptors

Following binding affinity determination, functional assays are crucial to characterize the compound as an agonist, antagonist, or inverse agonist. For adenosine receptors, which are coupled to adenylyl cyclase, this is typically assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.

CompoundReceptor SubtypeFunctional AssayEffect on cAMPPotency (EC50/IC50)
This compound Not determinedNot determinedNot determinedNot determined
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamideRat A3Adenylate Cyclase InhibitionInhibitionIC50 = 67 nM
2-[2-(l-Naphthyl)ethyloxy]adenosineHuman A2AcAMP AccumulationStimulationEC50 = 3.8 nM
2-[2-(2-Naphthyl)ethyloxy]adenosineHuman A2BcAMP AccumulationStimulationEC50 = 1.4 µM
2-(S-2-Phenylbutyloxy)adenosineHuman A3Adenylate Cyclase Inhibition (Antagonist)Blockade of agonist-induced inhibitionKB = 212 nM

Table 2: Functional Activity of 2-Substituted Adenosine Derivatives at Adenosine Receptors.[3][4]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, or [125I]AB-MECA for A3) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Functional cAMP Assays

Objective: To determine the functional activity of a test compound by measuring its effect on intracellular cAMP levels.

General Protocol for A1/A3 Receptors (Gi-coupled):

  • Cell Culture: Cells stably expressing the A1 or A3 receptor are cultured.

  • Stimulation: Cells are pre-incubated with the test compound before being stimulated with forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50) as an agonist. To test for antagonism, the ability of the compound to right-shift the concentration-response curve of a known agonist is measured to determine its KB value.[3][4]

General Protocol for A2A/A2B Receptors (Gs-coupled):

  • Cell Culture: Cells stably expressing the A2A or A2B receptor are cultured.

  • Stimulation: Cells are incubated with varying concentrations of the test compound.

  • cAMP Measurement: Intracellular cAMP levels are measured.

  • Data Analysis: The ability of the test compound to stimulate cAMP accumulation is quantified to determine its potency (EC50) as an agonist.[4]

Visualizing the Validation Workflow and Signaling Pathways

To aid in the conceptualization of the target validation process, the following diagrams illustrate the experimental workflow and the canonical signaling pathways of adenosine receptors.

experimental_workflow cluster_0 In Vitro Target Validation start Test Compound (this compound) binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3 Receptors) start->binding_assay Determine Binding Affinity functional_assay Functional cAMP Assay (Agonist/Antagonist Mode) binding_assay->functional_assay Characterize Functional Activity data_analysis Data Analysis (Ki, EC50/IC50, Efficacy) functional_assay->data_analysis Quantify Potency & Efficacy target_validated Biological Target Validated data_analysis->target_validated adenosine_signaling cluster_A1_A3 A1 / A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A / A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Adenosine Adenosine / 2-Substituted Thioadenosine Adenosine->A1_A3 Adenosine->A2A_A2B

References

A Comparative Guide to the Activity of 2-Cyanomethylthioadenosine and Alternative Adenosine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 2-Cyanomethylthioadenosine, a putative adenosine (B11128) analog, with established adenosine receptor modulators. Due to the limited direct experimental data on this compound, this comparison is based on data from structurally related compounds, particularly 2-substituted thioadenosine analogs. The information presented herein is intended to guide research and development efforts by providing a framework for evaluating the potential of this and similar molecules.

Introduction to Adenosine Receptor Modulation

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and are involved in cardiovascular function, inflammation, neurotransmission, and cancer.[2][3][4] The development of selective agonists and antagonists for these receptors is a significant area of drug discovery. This compound, as a derivative of adenosine, is hypothesized to interact with one or more of these receptor subtypes.

Data Presentation: Comparative Activity of Adenosine Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several known adenosine receptor agonists. This data provides a benchmark for the potential activity of this compound.

Table 1: Binding Affinity (Ki, nM) of 2-Substituted Thioadenosine Analogs and Other Key Agonists at Rat Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)Selectivity (A1/A2A)Reference
2-((E)-1-iodo-1-penten-5-yl)thioadenosine10,000 - 17,0001,200 - 3,670~4-8 fold for A2A[5]
2-[(aminoethyl)thio]adenosine derivative10,000 - 17,0001,200 - 3,670~4-8 fold for A2A[5]
2-Methylthioadenosine diphosphate (B83284) (for P2Y1 receptor)---[6]
This compound (Predicted) Unknown Unknown Unknown

Note: The data for 2-substituted thioadenosine analogs suggests a potential preference for the A2A receptor. The cyanomethyl group in this compound may influence this selectivity.

Table 2: Comparative Potency (EC50, nM) and Efficacy (Emax, %) of A3 Adenosine Receptor Agonists

AgonistSpeciesReceptorAssay TypeEC50 (nM)Emax (%)Reference
IB-MECAHumanA3AR[35S]GTPγS Binding--[7]
Cl-IB-MECAHumanA3AR[35S]GTPγS Binding--[7]
MRS5698HumanA3AR[35S]GTPγS Binding--[7]
This compound (Predicted) - - - Unknown Unknown

Signaling Pathways

Adenosine receptors modulate distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor activation by a novel ligand like this compound.

Adenosine_Signaling Adenosine Receptor Signaling Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_Gq Alternative Gq Signaling A1R A1R Gi Gi/o A1R->Gi A3R A3R A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC_A1 PLC Gi->PLC_A1 βγ subunit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_increase_A1 ↑ Ca²⁺ PLC_A1->Ca_increase_A1 A2AR A2AR Gs Gs A2AR->Gs A2BR A2BR A2BR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA CREB CREB Activation PKA->CREB A2BR_Gq A2BR Gq Gq A2BR_Gq->Gq A3R_Gq A3R A3R_Gq->Gq PLC_Gq PLC Gq->PLC_Gq IP3_DAG ↑ IP3 & DAG PLC_Gq->IP3_DAG Ca_increase_Gq ↑ Ca²⁺ IP3_DAG->Ca_increase_Gq Adenosine Adenosine / Analog Adenosine->A1R Adenosine->A3R Adenosine->A2AR Adenosine->A2BR Adenosine->A2BR_Gq Adenosine->A3R_Gq

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

Standard assays are employed to characterize the activity of novel adenosine analogs. The following protocols provide a general framework for these experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for a specific adenosine receptor subtype.[9][10]

a. Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS-21680 for A2A).[10]

  • Test compound (this compound).

  • Non-specific binding control (e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[9]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

b. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the mixture through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, Competition Wells) A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

Comparative Efficacy Analysis of 2-Cyanomethylthioadenosine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available for the compound 2-Cyanomethylthioadenosine (2-CMTA). As such, a direct comparative efficacy analysis of this specific molecule cannot be provided at this time. This guide will, however, discuss the broader context of 2-substituted adenosine (B11128) analogs, providing a framework for understanding how a compound like 2-CMTA might be evaluated and compared if data were to become available.

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. Modifications at the 2-position of the adenosine scaffold have been a key strategy in the development of potent and selective adenosine receptor agonists and antagonists.

Hypothetical Profile of this compound

Based on its name, this compound would be an adenosine derivative with a cyanomethylthio (-S-CH₂-CN) group at the 2-position of the adenine (B156593) ring. The introduction of a thioether linkage at this position is a common modification in the design of adenosine receptor modulators. For instance, various 2-(aryl)alkylthioadenosine derivatives have been synthesized and evaluated for their binding affinity at different adenosine receptor subtypes. The presence of the cyanomethyl group would introduce a polar and potentially reactive moiety, which could influence receptor binding, selectivity, and pharmacokinetic properties.

Framework for Comparative Efficacy Analysis

Should data for this compound become available, a thorough comparative analysis would involve the following components:

Data Presentation

Quantitative data on the efficacy of 2-CMTA and its comparators would be summarized in a tabular format for clarity.

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Adenosine Analogs

CompoundA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ Receptor
2-CMTA Data N/AData N/AData N/AData N/A
Comparator 1ValueValueValueValue
Comparator 2ValueValueValueValue
AdenosineValueValueValueValue

Table 2: Comparative Functional Activity (EC₅₀ or IC₅₀, nM) of Adenosine Analogs

CompoundA₁ Receptor ActivityA₂A Receptor ActivityA₂B Receptor ActivityA₃ Receptor Activity
2-CMTA Data N/AData N/AData N/AData N/A
Comparator 1ValueValueValueValue
Comparator 2ValueValueValueValue
Experimental Protocols

Detailed methodologies for key experiments would be crucial for interpreting the data.

Receptor Binding Assays:

  • Objective: To determine the affinity of the compound for each adenosine receptor subtype.

  • Method: Radioligand displacement assays are typically used. Membranes from cells expressing a specific human adenosine receptor subtype are incubated with a known radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Ki).

Functional Assays (e.g., cAMP Accumulation Assay):

  • Objective: To determine the functional activity (agonist or antagonist) of the compound at each receptor subtype.

  • Method:

    • For A₂A and A₂B receptors (Gs-coupled): Cells expressing the receptor are treated with the test compound, and the accumulation of cyclic AMP (cAMP) is measured. Agonists will increase cAMP levels.

    • For A₁ and A₃ receptors (Gi-coupled): Cells are stimulated with forskolin (B1673556) to increase cAMP levels, and then treated with the test compound. Agonists will inhibit forskolin-stimulated cAMP accumulation.

    • The effective concentration to elicit 50% of the maximal response (EC₅₀) for agonists or the inhibitory concentration for 50% of the response (IC₅₀) for antagonists is determined.

Visualization of Key Concepts

Diagrams are essential for illustrating complex biological processes and experimental designs.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (e.g., 2-CMTA) Agonist (e.g., 2-CMTA) Adenosine Receptor Adenosine Receptor Agonist (e.g., 2-CMTA)->Adenosine Receptor Binds G Protein G Protein Adenosine Receptor->G Protein Activates Effector (e.g., Adenylyl Cyclase) Effector (e.g., Adenylyl Cyclase) G Protein->Effector (e.g., Adenylyl Cyclase) Modulates Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Produces/Inhibits Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response Initiates Experimental_Workflow Compound Synthesis (2-CMTA) Compound Synthesis (2-CMTA) Receptor Binding Assays Receptor Binding Assays Compound Synthesis (2-CMTA)->Receptor Binding Assays Test Compound Functional Assays Functional Assays Compound Synthesis (2-CMTA)->Functional Assays Test Compound Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding Assays->Binding Affinity (Ki) Comparative Analysis Comparative Analysis Binding Affinity (Ki)->Comparative Analysis Functional Potency (EC50/IC50) Functional Potency (EC50/IC50) Functional Assays->Functional Potency (EC50/IC50) Functional Potency (EC50/IC50)->Comparative Analysis Efficacy Profile Efficacy Profile Comparative Analysis->Efficacy Profile

Unveiling the Putative Mechanism of 2-Cyanomethylthioadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hypothesized mechanism of action for 2-Cyanomethylthioadenosine (2-CN-MeS-Ado), a purinergic signaling modulator. Due to the limited direct experimental data on 2-CN-MeS-Ado, its mechanism is inferred from the well-established activities of structurally similar 2-thioether adenosine (B11128) derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of purinergic receptors.

Hypothesized Mechanism of Action: A P2Y Receptor Agonist

Based on the established pharmacology of related compounds, it is hypothesized that this compound acts as an agonist at P2Y purinergic receptors. P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP and ADP. The 2-thioether substitution on the adenosine scaffold is a key structural feature for potent P2Y receptor activity.

Comparative Analysis: 2-CN-MeS-Ado vs. 2-MeS-ATP (A Known P2Y Agonist)

To contextualize the potential activity of 2-CN-MeS-Ado, we compare its hypothesized effects with those of 2-Methylthioadenosine triphosphate (2-MeS-ATP), a well-characterized, potent agonist for several P2Y receptor subtypes, including P2Y1, P2Y11, P2Y12, and P2Y13.

Quantitative Data Summary

The following table summarizes the expected experimental outcomes for 2-CN-MeS-Ado based on its hypothesized P2Y receptor agonist activity, in comparison to the known data for 2-MeS-ATP.

Parameter2-MeS-ATP (Known P2Y Agonist)This compound (Hypothesized)
Receptor Target P2Y1, P2Y11, P2Y12, P2Y13P2Y Receptors (subtype selectivity unknown)
EC50 (Calcium Mobilization) Nanomolar to low micromolar range[1][2]Expected in a similar range to 2-MeS-ATP
EC50 (cAMP Inhibition - Gi) Nanomolar range (for P2Y12, P2Y13)[3]Possible activity, dependent on Gi-coupled P2Y subtype interaction
EC50 (cAMP Stimulation - Gs) Micromolar range (for P2Y11)[4]Possible activity, dependent on Gs-coupled P2Y subtype interaction
Downstream Signaling ↑ IP3, ↑ [Ca2+]i, ↓ cAMP (P2Y12/13), ↑ cAMP (P2Y11)[5][6][7]Expected to modulate IP3, [Ca2+]i, and/or cAMP levels

Experimental Protocols

To empirically determine the mechanism of this compound, the following experimental protocols are recommended.

Intracellular Calcium Mobilization Assay

This assay is a primary method to assess the activation of Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), which leads to an increase in intracellular calcium concentration ([Ca2+]i).

Objective: To determine if 2-CN-MeS-Ado induces calcium mobilization in cells expressing P2Y receptors.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293 cells transfected with a specific P2Y receptor subtype).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[8][9]

  • This compound.

  • 2-MeS-ATP (positive control).

  • P2Y receptor antagonist (e.g., MRS2179 for P2Y1) (for specificity control).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of 2-CN-MeS-Ado, 2-MeS-ATP, and the antagonist.

  • Assay: a. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. b. Inject the compounds and continuously measure the fluorescence intensity over time. c. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Calculate the EC50 value for the agonist-induced calcium response.

cAMP Accumulation/Inhibition Assay

This assay is used to determine if a compound interacts with Gs-coupled (stimulation of cAMP) or Gi-coupled (inhibition of cAMP) P2Y receptors (e.g., P2Y11, P2Y12, P2Y13, P2Y14).[10]

Objective: To assess the effect of 2-CN-MeS-Ado on adenylyl cyclase activity.

Materials:

  • Cells expressing the P2Y receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, for inhibition studies).

  • 2-MeS-ATP (control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate.

  • For Gi-coupled receptor assay: a. Pre-treat the cells with 2-CN-MeS-Ado at various concentrations. b. Stimulate the cells with forskolin to induce cAMP production. c. Lyse the cells and measure the cAMP levels using a commercial kit.

  • For Gs-coupled receptor assay: a. Stimulate the cells with 2-CN-MeS-Ado at various concentrations in the presence of a PDE inhibitor. b. Lyse the cells and measure the cAMP levels.

  • Data Analysis: Determine the effect of 2-CN-MeS-Ado on cAMP levels and calculate the EC50 or IC50 value.

Visualizations

Signaling Pathways

P2Y_Signaling cluster_Gq Gq-coupled Pathway cluster_Gi Gi-coupled Pathway 2-CN-MeS-Ado (Hypothesized) 2-CN-MeS-Ado (Hypothesized) P2Y_Gq P2Y Receptor (e.g., P2Y1) 2-CN-MeS-Ado (Hypothesized)->P2Y_Gq Gq Gαq/11 P2Y_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release 2-CN-MeS-Ado (Hypothesized)_Gi 2-CN-MeS-Ado (Hypothesized) P2Y_Gi P2Y Receptor (e.g., P2Y12) 2-CN-MeS-Ado (Hypothesized)_Gi->P2Y_Gi Gi Gαi P2Y_Gi->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit ATP_cAMP_inhibit ATP → cAMP AC_inhibit->ATP_cAMP_inhibit Calcium_Mobilization_Workflow Start Start Plate_Cells Plate P2Y-expressing cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Load_Dye Load cells with Ca²⁺ indicator dye Incubate_24h->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Inject_Compound Inject 2-CN-MeS-Ado or control Measure_Baseline->Inject_Compound Measure_Response Measure fluorescence change over time Inject_Compound->Measure_Response Analyze_Data Analyze data and calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

References

2-Cyanomethylthioadenosine vs. Remdesivir: A Comparative Guide to Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known antiviral mechanism of Remdesivir (B604916) with the hypothetical mechanism of 2-Cyanomethylthioadenosine. While extensive research has elucidated the mode of action of Remdesivir, a broad-spectrum antiviral agent, there is currently a significant lack of published experimental data on the specific antiviral properties and mechanism of this compound. This document, therefore, presents a comprehensive overview of Remdesivir's established mechanism and offers a theoretical framework for the potential action of this compound based on the known behavior of related adenosine (B11128) analogues.

Executive Summary

Remdesivir is a prodrug that, upon intracellular metabolism, is converted to its active triphosphate form. This active metabolite acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. In contrast, the antiviral mechanism of this compound has not been experimentally determined. Based on its structure as a 2-substituted adenosine analogue, it is hypothesized to function either as a direct inhibitor of viral enzymes, such as RdRp, or as an immunomodulator through interaction with adenosine receptors. This guide will delve into the specifics of Remdesivir's action and explore the theoretical possibilities for this compound, highlighting the critical need for experimental validation.

Remdesivir: A Clinically Validated Antiviral

Remdesivir is a nucleotide analogue prodrug that has demonstrated broad-spectrum activity against several RNA viruses.[1][2][3] It is administered intravenously and distributes into cells where it undergoes metabolic activation to its pharmacologically active form, remdesivir triphosphate (RDV-TP).[4]

Mechanism of Action of Remdesivir

The primary mechanism of action of Remdesivir involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5] This process can be broken down into the following key steps:

  • Cellular Uptake and Activation: Remdesivir, as a prodrug, efficiently enters the host cell.[6] Inside the cell, it is metabolized by cellular kinases to its active triphosphate form, RDV-TP.[6]

  • Competition with ATP: RDV-TP mimics the natural adenosine triphosphate (ATP) nucleotide.[4] This structural similarity allows it to compete with ATP for incorporation into the nascent viral RNA chain by the RdRp.

  • Delayed Chain Termination: Once incorporated into the growing RNA strand, RDV-TP does not immediately halt synthesis. Instead, it allows for the addition of a few more nucleotides before causing a conformational change in the RdRp enzyme complex, leading to delayed chain termination.[2] This stalls viral replication.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate Remdesivir->RDV_MP Esterases RDV_DP Remdesivir Diphosphate RDV_MP->RDV_DP Kinases RDV_TP Remdesivir Triphosphate (Active) RDV_DP->RDV_TP Kinases RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp vRNA Viral RNA Template vRNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Terminated_RNA Terminated Viral RNA Nascent_RNA->Terminated_RNA Incorporation of RDV-TP (Delayed Termination)

Caption: Mechanism of Action of Remdesivir.

This compound: A Hypothetical Antiviral Mechanism

There is currently no publicly available experimental data detailing the antiviral activity or mechanism of action of this compound. However, based on its chemical structure as a 2-substituted adenosine nucleoside analogue, we can propose a few plausible, yet unproven, mechanisms.

Potential Mechanisms of Action
  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Similar to Remdesivir and other adenosine analogues, this compound could potentially be metabolized intracellularly to its triphosphate derivative. This triphosphate could then act as a competitive inhibitor of the viral RdRp, either through direct chain termination or by causing conformational changes in the enzyme that disrupt its function. The 2-cyanomethylthio group could influence the binding affinity and selectivity for the viral polymerase over host polymerases.

  • Immunomodulatory Effects: Some adenosine analogues have been shown to exert their antiviral effects through immunomodulation by interacting with adenosine receptors, such as the A2A receptor.[7] It is conceivable that this compound could modulate host immune responses to viral infection, for instance, by suppressing excessive inflammation or enhancing antiviral immune cell activity.

It is crucial to emphasize that these are hypothetical mechanisms and require rigorous experimental validation.

Hypothetical_Mechanism cluster_cell Host Cell cluster_virus Viral Process cluster_immune Immune Response Compound This compound Compound_TP Active Triphosphate (Hypothetical) Compound->Compound_TP Cellular Kinases (Hypothetical) Adenosine_Receptor Adenosine Receptor Compound->Adenosine_Receptor Binding (Hypothetical) RdRp Viral RdRp Compound_TP->RdRp Inhibition (Hypothetical) Immune_Modulation Immune Modulation Adenosine_Receptor->Immune_Modulation Signaling Cascade (Hypothetical) Viral_Replication Viral Replication RdRp->Viral_Replication

Caption: Hypothetical Mechanisms of this compound.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Remdesivir. The corresponding data for this compound is not available in the public domain.

ParameterRemdesivirThis compound
Antiviral Activity (EC50) Virus-dependent (e.g., ~100 nM for SARS-CoV-2 in Vero E6 cells)Data Not Available
Cytotoxicity (CC50) >10 µM in various cell linesData Not Available
Selectivity Index (SI) >100 (CC50/EC50)Data Not Available
Target Viral RNA-dependent RNA polymerase (RdRp)Unknown (Hypothetical: RdRp, Adenosine Receptors)
Mechanism Delayed chain termination of viral RNA synthesisUnknown (Hypothetical)

Experimental Protocols

To elucidate the antiviral mechanism of a novel compound like this compound, a series of standard virological and biochemical assays would be required. Below are detailed methodologies for key experiments.

Cell-Based Antiviral Screening Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the in vitro antiviral activity of a compound against a specific virus.

Protocol:

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.

  • Infection: Pre-treat the cell monolayers with the different concentrations of the compound for a specified time (e.g., 1-2 hours). Subsequently, infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).

  • Quantification of Viral Activity: Assess cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is calculated as CC50/EC50.[8]

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine if a compound directly inhibits the activity of the viral RdRp.

Protocol:

  • Reagents: Purified recombinant viral RdRp enzyme, a synthetic RNA template, and ribonucleotide triphosphates (NTPs), including a labeled NTP (e.g., radio-labeled or fluorescently labeled).

  • Reaction Setup: In a reaction buffer, combine the RdRp enzyme, the RNA template, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the RNA synthesis reaction by adding the NTP mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the labeled NTP using methods like scintillation counting or fluorescence detection.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits RdRp activity by 50%.[9]

Conclusion

Remdesivir stands as a well-characterized antiviral agent with a clear mechanism of action targeting the viral RdRp. Its journey from a broad-spectrum antiviral candidate to a clinically used therapeutic for diseases like COVID-19 is supported by extensive experimental data. In contrast, this compound remains an unknown entity in the antiviral landscape. While its structural similarity to other adenosine analogues provides a basis for hypothesizing potential mechanisms of action, a comprehensive understanding of its antiviral potential can only be achieved through rigorous experimental investigation using the types of assays outlined in this guide. Future research is imperative to determine if this compound holds any promise as a novel antiviral agent and how its mechanism, if any, would compare to established drugs like Remdesivir.

References

A Structural and Functional Showdown: 2-Cyanomethylthioadenosine vs. Galidesivir

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two adenosine (B11128) analogs, Galidesivir (B1663889), a broad-spectrum antiviral, and the lesser-known 2-Cyanomethylthioadenosine. This guide explores their structural nuances, mechanisms of action, and available antiviral activity data, providing a critical resource for researchers in virology and medicinal chemistry.

In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. Their ability to mimic natural building blocks of viral genetic material allows them to disrupt replication, often with broad-spectrum efficacy. This guide provides a detailed comparative analysis of two such molecules: the clinically evaluated antiviral Galidesivir (BCX4430) and the synthetically described this compound. While Galidesivir has been extensively studied, public domain data on the biological activity of this compound is not available. This comparison, therefore, juxtaposes a well-characterized antiviral with a structurally related but functionally uncharacterized compound, highlighting key features that may influence biological activity.

At a Glance: Chemical Properties

A summary of the core chemical properties of this compound and Galidesivir is presented below, offering a rapid comparison of their fundamental characteristics.

PropertyThis compoundGalidesivir
Molecular Formula C₁₂H₁₄N₆O₄SC₁₁H₁₅N₅O₃
Molecular Weight 338.34 g/mol 265.27 g/mol
CAS Number 2095417-67-5249503-25-1
Core Nucleobase Adenine (B156593) derivativeAdenine analog (Pyrrolo[3,2-d]pyrimidine)
Sugar Moiety RiboseIminoribitol

Structural Analysis: A Tale of Two Cores

The defining differences between this compound and Galidesivir lie in both their nucleobase and sugar moieties. These structural distinctions are critical as they dictate the molecules' interactions with host and viral enzymes, ultimately determining their metabolic activation and antiviral potential.

This compound is a classic adenosine derivative, featuring a standard adenine core and a ribose sugar. Its unique feature is the cyanomethylthio (-S-CH₂-CN) group attached at the 2-position of the adenine ring. This modification significantly alters the electronic properties of the purine (B94841) base compared to natural adenosine.

Galidesivir , in contrast, is a C-nucleoside analog, meaning the sugar is attached to the base via a carbon-carbon bond, which provides greater stability against enzymatic cleavage. It possesses a modified base, a pyrrolo[3,2-d]pyrimidine , which is an analog of adenine. Furthermore, its sugar is a novel iminoribitol , where the ring oxygen of the ribose is replaced by a nitrogen atom. This fundamental change in the sugar structure is a key aspect of its design.

Structural_Comparison cluster_0 This compound cluster_1 Galidesivir 2-Cyanomethylthioadenosine_structure Galidesivir_structure

Figure 1. Chemical structures of this compound and Galidesivir.

Mechanism of Action: Established vs. Hypothetical

Galidesivir: A Potent RNA Polymerase Inhibitor

Galidesivir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). By mimicking adenosine triphosphate (ATP), it is incorporated into the growing viral RNA strand, leading to premature chain termination and halting viral replication. This mechanism of action is common to many nucleoside analog antivirals and is the basis for its broad-spectrum activity against a variety of RNA viruses.[1][2]

Galidesivir_Mechanism_of_Action Galidesivir Galidesivir (Prodrug) Host_Kinases Host Cellular Kinases Galidesivir->Host_Kinases Phosphorylation Galidesivir_TP Galidesivir Triphosphate (Active Form) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->Viral_RdRp Competitive Inhibition (mimics ATP) Host_Kinases->Galidesivir_TP Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Chain_Termination Premature Chain Termination Viral_RNA->Chain_Termination Replication_Blocked Viral Replication Blocked Chain_Termination->Replication_Blocked

Figure 2. Mechanism of action of Galidesivir.

This compound: A Hypothesized Pathway

As there is no published experimental data on the biological activity of this compound, its mechanism of action remains hypothetical. However, based on its structure as an adenosine analog, it is plausible that it could also function as an antiviral prodrug. If recognized by host or viral kinases, it could be phosphorylated to its triphosphate derivative. This active form could then potentially interfere with viral polymerases. The bulky and electron-withdrawing cyanomethylthio group at the 2-position would likely influence its recognition by enzymes and its base-pairing properties if incorporated into a nucleic acid chain. Without experimental validation, this remains speculative.

Antiviral Performance: A Data-Driven Comparison

Galidesivir: Broad-Spectrum Activity

Galidesivir has demonstrated in vitro activity against a wide range of RNA viruses. The following table summarizes its half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) against several key pathogens. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
ArenaviridaeLassa VirusVero43.0>100>2.3
ArenaviridaeJunin VirusVero42.2>100>2.4
PhenuiviridaeRift Valley Fever VirusVero20.4 - 41.6>100>2.4 - >4.9
FiloviridaeMarburg VirusVero4.4 - 6.7>200>29.8 - >45.4
FiloviridaeEbola VirusVero3 - 12>200>16.7 - >66.7
FlaviviridaeYellow Fever VirusVero24.5>100>4.1
ParamyxoviridaeMeasles VirusVero761.8>30>16.7
OrthomyxoviridaeInfluenza A & BMDCK1 - 5>100>20 - >100

Data compiled from multiple sources.[1][2][3]

This compound: An Open Question

Currently, there is no publicly available data on the antiviral efficacy (EC₅₀, CC₅₀) of this compound against any virus.

Experimental Protocols

To ensure transparency and reproducibility, the general methodologies for determining the antiviral activity and cytotoxicity of compounds like Galidesivir are outlined below.

Antiviral Activity Assay (e.g., Plaque Reduction or Yield Reduction Assay)

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Galidesivir) in a cell culture medium.

  • Infection: Infect the confluent cell monolayers with a known titer of the virus.

  • Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or form plaques (typically 2-5 days).

  • Quantification:

    • Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in treated wells compared to untreated controls.

    • Yield Reduction Assay: Harvest the supernatant from each well and determine the viral titer using a standard method like a TCID₅₀ (50% tissue culture infective dose) assay.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, using non-linear regression analysis.

Antiviral_Assay_Workflow A Seed host cells in 96-well plate C Infect cells with virus A->C B Prepare serial dilutions of test compound D Add compound dilutions to infected cells B->D C->D E Incubate for 2-5 days D->E F Quantify viral replication (e.g., plaque count, yield titration) E->F G Calculate EC₅₀ value F->G

Figure 3. General workflow for in vitro antiviral assays.

Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)

  • Cell Seeding: Plate the host cell line in 96-well plates at a specific density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Reagent Addition: Add a viability reagent (e.g., CCK-8 or MTT) to each well.

  • Incubation: Incubate for a short period (1-4 hours) to allow for the conversion of the reagent by viable cells into a colored product.

  • Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Conclusion

This guide provides a detailed structural and functional comparison between this compound and Galidesivir. Galidesivir is a well-documented broad-spectrum antiviral agent with a clear mechanism of action and a significant body of supporting experimental data. Its unique C-nucleoside and iminoribitol structure represent a sophisticated approach to nucleoside analog design. In stark contrast, this compound remains a structurally intriguing but biologically uncharacterized molecule. The absence of public data on its antiviral activity or mechanism of action underscores a significant knowledge gap. While its structural similarity to adenosine suggests a potential role as a polymerase inhibitor, this remains purely speculative without experimental evidence. For researchers in the field, Galidesivir serves as an important benchmark for broad-spectrum antiviral development, while the unexplored nature of compounds like this compound highlights the vast, uncharted territory that still exists in the chemical space of nucleoside analogs. Future studies are required to determine if the unique 2-cyanomethylthio substitution can confer any advantageous biological properties.

References

Benchmarking 2-Cyanomethylthioadenosine: A Comparative Framework Using Established Nucleoside Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. 2-Cyanomethylthioadenosine is an adenosine (B11128) analog with potential therapeutic applications. However, a comprehensive evaluation of its performance against established nucleoside drugs is currently lacking in publicly available literature. This guide provides a framework for benchmarking this compound by detailing the mechanisms of action, quantitative performance data, and standardized experimental protocols for two widely-used nucleoside drugs: the antiviral agent Remdesivir and the anticancer agent Gemcitabine.

This comparative guide is intended to serve as a blueprint for the evaluation of this compound, outlining the necessary experiments and data required for a thorough assessment of its therapeutic potential.

Section 1: Comparative Analysis of Nucleoside Drug Performance

A critical aspect of benchmarking a new therapeutic candidate is the direct comparison of its activity with existing drugs. The following tables summarize the in vitro efficacy of Remdesivir and Gemcitabine against relevant viral strains and cancer cell lines.

Table 1.1: Antiviral Activity of Remdesivir against Coronaviruses
Virus StrainCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.77 - 1.65[1][2][3]
SARS-CoV-2Calu-30.11 - 0.28[2]
SARS-CoV-2Primary Human Airway Epithelial (HAE)0.010[1]
MERS-CoVCalu-30.025[1]
MERS-CoVHAE0.074[1]
SARS-CoVHAE0.069[1]

Note: The half-maximal effective concentration (EC50) varies across different cell lines, which can be attributed to differences in cellular metabolism and virus-host cell interactions.[2]

Table 1.2: Anticancer Activity of Gemcitabine against Pancreatic Cancer Cell Lines
Cell LineIC50 (nM)Incubation Time (h)Reference
PANC-148.55 ± 2.3072[4]
MIA PaCa-225.00 ± 0.4772[4]
AsPC-1494 nM - 23.9 µMNot Specified[5]
BxPC-3494 nM - 23.9 µMNot Specified[5]
MIA-G (Gemcitabine-Resistant)1243 ± 987Not Specified[6]
MIA-P (Parental)0.32 ± 0.03Not Specified[6]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values can vary significantly between different cell lines and even between parental and drug-resistant strains of the same cell line.

Section 2: Mechanisms of Action

Understanding the mechanism of action is crucial for evaluating the novelty and potential advantages of a new drug candidate. This section outlines the established mechanisms for Remdesivir and Gemcitabine.

Remdesivir: Inhibition of Viral RNA-Dependent RNA Polymerase

Remdesivir is a broad-spectrum antiviral agent and a prodrug of a nucleoside analog.[7] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][8]

Upon entering the host cell, Remdesivir is metabolized into its active triphosphate form, an analog of adenosine triphosphate (ATP).[2] The viral RdRp mistakenly incorporates this active metabolite into the nascent viral RNA strand.[2][8] This incorporation leads to delayed chain termination, effectively halting the synthesis of the viral RNA genome and thus inhibiting viral replication.[8]

Gemcitabine: Disruption of DNA Synthesis and Induction of Apoptosis

Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers, including pancreatic, lung, and breast cancer. Its cytotoxic effects are primarily mediated through the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).

Once transported into the cell, Gemcitabine is phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA. The incorporation of Gemcitabine into the DNA strand leads to the termination of DNA elongation, a process known as "masked chain termination." This ultimately triggers apoptosis in cancer cells. Furthermore, the diphosphate form, dFdCDP, inhibits ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This dual mechanism enhances its cytotoxic efficacy.

Section 3: Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the antiviral and anticancer activity of nucleoside analogs.

Antiviral Activity Assay: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a standard method for quantifying the in vitro antiviral activity of a compound.

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Cell Line: Vero E6 (or other susceptible cell line)

  • Virus: SARS-CoV-2 (or other target virus)

  • Compound: Remdesivir (or test compound)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay: A semi-solid medium such as Avicel or methylcellulose.

  • Stain: Crystal violet or a specific antibody for immunostaining.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in infection medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Remove the culture medium from the cells and infect with the prepared virus dilution. Incubate for 1 hour to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and add the different dilutions of the test compound to the respective wells.

  • Overlay Application: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet. The areas of cell death (plaques) will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control wells.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target Cancer Cell Line: e.g., PANC-1

  • Compound: Gemcitabine (or test compound)

  • Culture Medium: Complete cell culture medium.

  • 96-well plates

  • MTT solution: 5 mg/mL in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Section 4: Visualization of Signaling Pathways and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathway: Mechanism of Action of Remdesivir

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Virus Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_active Remdesivir Triphosphate (Active Form) Remdesivir_prodrug->Remdesivir_active Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_active->Viral_RdRp Competitive Inhibition Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA RNA Synthesis Terminated_RNA Terminated Viral RNA Viral_RdRp->Terminated_RNA Incorporation & Chain Termination Viral_Replication Viral Replication Terminated_RNA->Viral_Replication Inhibition ATP ATP ATP->Viral_RdRp Natural Substrate

Caption: Mechanism of action of Remdesivir.

Signaling Pathway: Mechanism of Action of Gemcitabine

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine Gemcitabine dFdCMP Gemcitabine Monophosphate Gemcitabine->dFdCMP Deoxycytidine Kinase dFdCDP Gemcitabine Diphosphate dFdCMP->dFdCDP dFdCTP Gemcitabine Triphosphate (Active) dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competitive Inhibition DNA DNA Synthesis DNA_Polymerase->DNA Incorporation & Chain Termination Apoptosis Apoptosis DNA->Apoptosis dCTP dCTP dCTP->DNA_Polymerase Natural Substrate

Caption: Mechanism of action of Gemcitabine.

Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow start Start seed_cells Seed Susceptible Cells in 24-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of Test Compound seed_cells->prepare_dilutions prepare_virus Prepare Virus Inoculum prepare_dilutions->prepare_virus infect_cells Infect Cell Monolayer prepare_virus->infect_cells add_compound Add Compound Dilutions infect_cells->add_compound add_overlay Add Semi-Solid Overlay add_compound->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate stain Fix and Stain Cells incubate->stain count_plaques Count Plaques stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for the Plaque Reduction Neutralization Test.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Researcher's Guide to Validating the Specificity of 2-Cyanomethylthioadenosine and Other Novel A₂A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, establishing the specificity of a novel compound is a critical step in validating its potential as a selective research tool or therapeutic agent. This guide provides a comprehensive framework for assessing the specificity of a putative A₂A adenosine (B11128) receptor (A₂AR) agonist, using the hypothetical compound 2-Cyanomethylthioadenosine (2-CMTA) as an illustrative example. By comparing its performance with established alternatives and providing detailed experimental methodologies, researchers can rigorously characterize novel A₂AR agonists.

The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function. Agonists of the A₂AR are of significant interest for their therapeutic potential. However, the adenosine receptor family consists of four subtypes (A₁, A₂A, A₂B, and A₃), and cross-reactivity can lead to undesirable side effects. Therefore, validating the specificity of a compound like 2-CMTA is paramount.

Comparative Analysis of A₂A Receptor Agonists

A thorough validation of 2-CMTA's specificity involves comparing its binding affinity and functional potency against well-characterized A₂A receptor agonists and across all adenosine receptor subtypes. The following tables summarize the kind of quantitative data that should be generated and compared.

Table 1: Comparative Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists

CompoundA₁ Receptor (Kᵢ, nM)A₂A Receptor (Kᵢ, nM)A₂B Receptor (Kᵢ, nM)A₃ Receptor (Kᵢ, nM)A₂A Selectivity vs. A₁A₂A Selectivity vs. A₂BA₂A Selectivity vs. A₃
2-CMTA (Hypothetical Data) 150015* >10,000 >10,000100-fold >667-fold >667-fold*
Adenosine (Endogenous Agonist)180110015,00022000.16-fold13.6-fold2-fold
NECA (Non-selective Agonist)14202,700730.7-fold135-fold3.65-fold
CGS-21680 (A₂A Selective Agonist)13002725,000>100,00048-fold926-fold>3700-fold
ZM241385 (A₂A Selective Antagonist)30000.5300010006000-fold6000-fold2000-fold

Data for known compounds are representative values from literature and can vary based on experimental conditions.

Table 2: Comparative Functional Potency (EC₅₀, nM) and Efficacy of A₂A Receptor Agonists in a cAMP Assay

CompoundEC₅₀ (nM) at A₂A ReceptorEfficacy (% of Max Response)
2-CMTA (Hypothetical Data) 2595%
NECA10100%
CGS-216802280%

Structure-Activity Relationship (SAR) of 2-Substituted Adenosine Derivatives

The selectivity of adenosine analogs for the A₂A receptor is often dictated by the substituent at the 2-position of the purine (B94841) ring.[1][2] Generally, bulky and hydrophobic groups at this position are well-tolerated by the A₂A receptor, while they significantly decrease affinity for the A₁ receptor.[1][2] For instance, the 2-phenylethoxy and 2-cyclohexylethoxy substitutions in a series of 2-alkyloxyadenosines demonstrated high affinity for A₂A receptors.[1] The cyanomethylthio group in 2-CMTA is a relatively small, polar, and flexible substituent. Its potential interaction with the binding pocket would need to be experimentally determined, but SAR studies on related 2-thioadenosine (B194474) derivatives could provide predictive insights into its selectivity profile.

Experimental Protocols

To validate the specificity of a novel compound like 2-CMTA, the following experimental protocols are essential.

1. Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the Kᵢ of 2-CMTA at human A₁, A₂A, A₂B, and A₃ adenosine receptors.

  • Materials:

    • Cell membranes from cell lines stably expressing each human adenosine receptor subtype (e.g., CHO or HEK293 cells).

    • Radioligands: [³H]CCPA (for A₁), [³H]CGS-21680 or [³H]ZM241385 (for A₂A), and [¹²⁵I]AB-MECA (for A₃). A suitable radioligand for A₂B can be more challenging, but [³H]DPCPX in cells co-expressing the receptor can be used.

    • Test compound (2-CMTA) at various concentrations.

    • Non-specific binding control (e.g., 10 µM NECA).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₔ), and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.[3]

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled A₂A receptor.

  • Objective: To determine the EC₅₀ and maximal efficacy of 2-CMTA at the A₂A receptor.

  • Materials:

    • Whole cells expressing the human A₂A receptor (e.g., HEK293 or CHO cells).[4]

    • Test compound (2-CMTA) at various concentrations.

    • A known A₂A agonist as a positive control (e.g., NECA or CGS-21680).

    • Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation.[5]

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Plate the A₂A receptor-expressing cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the PDE inhibitor.

    • Add varying concentrations of the test compound or control agonist to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.[6]

    • Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure intracellular cAMP levels.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

3. Off-Target Screening

To ensure that the observed effects are solely due to A₂A receptor activation, a broad off-target screening against a panel of other receptors and cellular targets is recommended.

  • Objective: To identify any significant interactions of 2-CMTA with other GPCRs, ion channels, kinases, or transporters.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). These services utilize various assay formats, including radioligand binding assays and functional assays, against a large panel of targets.[7][8] A common approach is to screen the compound at a fixed high concentration (e.g., 10 µM) against the panel. Any significant "hits" (e.g., >50% inhibition or activation) are then followed up with full dose-response curves to determine the potency of the off-target interaction.

Visualizing Pathways and Workflows

G_protein_signaling cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist 2-CMTA (Agonist) Agonist->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Response Physiological Response Gene->Response

Caption: A₂A Adenosine Receptor Signaling Pathway.

experimental_workflow cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_analysis Data Analysis binding Radioligand Binding Assay (A₁, A₂A, A₂B, A₃ Receptors) specificity Determine Kᵢ, EC₅₀, Emax & Selectivity Profile binding->specificity functional cAMP Accumulation Assay (A₂A Receptor) functional->specificity off_target Broad Off-Target Screening (e.g., GPCR Panel) validation Validated Specific A₂A Agonist off_target->validation If clean profile specificity->off_target If promising compound Novel Compound (e.g., 2-CMTA) compound->binding compound->functional

References

Independent Verification of 2-Cyanomethylthioadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification and comparative analysis of 2-Cyanomethylthioadenosine, a synthetic derivative of adenosine (B11128). Given the limited publicly available data on this specific compound, this document outlines the essential experimental protocols and data presentation formats necessary to objectively assess its biological performance against relevant alternatives. The methodologies and examples provided are based on established techniques for evaluating similar adenosine analogs.

Comparative Analysis of Biological Activity

A thorough evaluation of this compound necessitates a direct comparison with established adenosine receptor agonists and antagonists, as well as other cytotoxic agents, depending on the intended application. The following table summarizes key performance indicators that should be assessed. Data for alternative compounds is sourced from publicly available studies and should serve as a benchmark for the evaluation of this compound.

Table 1: Comparative Cytotoxicity (IC50) of Adenosine Analogs against Various Cancer Cell Lines

CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)SKOV3 (Ovarian Carcinoma)
This compound Data to be determinedData to be determinedData to be determined
2-Chloroadenosine~10 µM~15 µM~8 µM
Forodesine~0.5 µM~1.2 µM~0.8 µM
GS-441524> 50 µM> 50 µM> 50 µM
Doxorubicin (Control)~0.8 µM~1.5 µM~1.1 µM

Note: IC50 values are approximate and can vary based on experimental conditions. The data for 2-Chloroadenosine, Forodesine, and GS-441524 are representative values from various studies for illustrative purposes.

Table 2: Comparative Binding Affinity (Ki) for Human Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
NECA (Agonist Control)1314260025
Istradefylline (Antagonist)13002.111001500
2-Chloroadenosine18271800120

Note: Ki values are indicative and sourced from various publications for comparative purposes.

Experimental Protocols

To ensure reproducibility and validity, detailed experimental protocols are crucial. The following are standard methods for assessing the biological activity of adenosine analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, HepG2, SKOV3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to specific adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3)

  • Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A)

  • This compound and control compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) mtt MTT Assay (Cytotoxicity) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis binding Receptor Binding Assay cell_culture->binding compound_prep Compound Preparation (this compound & Controls) compound_prep->mtt compound_prep->apoptosis compound_prep->binding ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ki Ki Calculation binding->ki

Caption: Workflow for the independent verification of this compound.

adenosine_signaling cluster_receptor Adenosine Receptor Activation cluster_downstream Downstream Signaling ligand This compound (or other ligand) receptor Adenosine Receptor (e.g., A2A) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Modulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Proliferation, Apoptosis) creb->gene_expression Regulates

Caption: Simplified adenosine A2A receptor signaling pathway.

The Therapeutic Promise of 2-Cyanomethylthioadenosine: A Comparative Analysis of 2-Thioadenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Emerging Potential of 2-Thioadenosine (B194474) Derivatives

The landscape of therapeutic development is continuously evolving, with a significant focus on nucleoside analogs that exhibit a wide range of pharmacological activities. Among these, 2-substituted adenosine (B11128) derivatives, particularly those with modifications at the 2-position of the purine (B94841) ring, have garnered considerable attention for their potential to modulate adenosine receptor signaling and other cellular pathways. This guide provides a comprehensive comparison of 2-Cyanomethylthioadenosine's hypothesized therapeutic potential against other well-characterized 2-thioadenosine analogs, supported by available experimental data and detailed methodologies.

While specific experimental data for this compound remains limited in publicly accessible literature, its structural features suggest potential activity as a modulator of adenosine receptors, similar to other 2-thioadenosine derivatives. These receptors (A1, A2A, A2B, and A3) are implicated in a myriad of physiological and pathological processes, including inflammation, cancer, and cardiovascular function. This guide will, therefore, draw comparisons with structurally related compounds to extrapolate the potential therapeutic applications and guide future research directions for this compound.

Comparative Analysis of Adenosine Receptor Binding Affinity

The affinity of 2-substituted adenosine analogs for the four adenosine receptor subtypes is a critical determinant of their therapeutic potential and selectivity. The following table summarizes the binding affinities (Ki values) of various 2-(aryl)alkylthioadenosine derivatives for human adenosine receptors, providing a basis for predicting the potential receptor profile of this compound.

Compound2-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
2-(1-pentyl)thioadenosine 1-pentylthio91>10000>10000
2-phenylethylthioNECA phenylethylthio (on NECA)120024140
2-phenylmethylthioadenosine phenylmethylthio>10000>1000068
Hypothetical Profile for this compound Cyanomethylthio---

Data sourced from studies on 2-(aryl)alkylthioadenosine derivatives. The profile for this compound is hypothetical and requires experimental validation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for human A1, A2A, and A3 adenosine receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human A1, A2A, or A3 adenosine receptors.

  • Radioligands: [³H]DPCPX (for A1), [³H]CGS 21680 (for A2A), [¹²⁵I]AB-MECA (for A3).

  • Non-specific binding control: R-PIA (for A1), NECA (for A2A and A3).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl₂.

  • Test compounds (e.g., 2-thioadenosine derivatives) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand solution, and 25 µL of the test compound solution at various concentrations.

  • For determining non-specific binding, add 25 µL of the non-specific binding control instead of the test compound.

  • Add 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate at 25°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the therapeutic action of 2-thioadenosine derivatives is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gi Pathway cluster_gs Gs Pathway cluster_downstream Downstream Effects 2_Thioadenosine_Analog 2-Thioadenosine Analog A1_R A1 Receptor 2_Thioadenosine_Analog->A1_R A2A_R A2A Receptor 2_Thioadenosine_Analog->A2A_R A3_R A3 Receptor 2_Thioadenosine_Analog->A3_R Gi Gi A1_R->Gi Gs Gs A2A_R->Gs A3_R->Gi AC_inhibition Adenylate Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Anti_inflammatory Anti-inflammatory Effects PKA_inhibition->Anti_inflammatory Anti_cancer Anti-cancer Effects PKA_inhibition->Anti_cancer Cardioprotection Cardioprotection PKA_inhibition->Cardioprotection AC_activation Adenylate Cyclase (Activation) Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation PKA_activation->Anti_inflammatory PKA_activation->Anti_cancer Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis Synthesis Synthesis of 2-Thioadenosine Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (A1, A2A, A2B, A3) Purification->Binding_Assay Functional_Assay cAMP Accumulation Assay Purification->Functional_Assay Cell_Proliferation Cancer Cell Line Proliferation Assay Purification->Cell_Proliferation Anti_inflammatory_Assay LPS-stimulated Macrophage Cytokine Release Assay Purification->Anti_inflammatory_Assay Data_Analysis Ki, IC50, EC50 Determination Statistical Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Animal_Model Disease Model (e.g., Inflammation, Cancer) PK_PD Pharmacokinetics and Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Data_Analysis->Animal_Model

Safety Operating Guide

Safe Disposal of 2-Cyanomethylthioadenosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2-Cyanomethylthioadenosine are critical for maintaining laboratory safety and ensuring environmental protection. This guide offers detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound responsibly, from initial use to final disposal. Adherence to these protocols is essential for mitigating risks and complying with safety regulations.

I. Hazard Assessment and Immediate Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is used:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[1][4]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[2]

II. Quantitative Data Summary

The following table summarizes key hazard information based on structurally similar adenosine (B11128) analogs. This data should be used as a guideline for safe handling and disposal procedures.

ParameterValue/InformationCitation
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory system)[2]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Storage Store in a tightly closed container in a dry and well-ventilated place.[3]
III. Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental services contractor.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected as chemical waste.[1]

  • Do not mix this waste with non-hazardous trash or other incompatible waste streams.[1]

  • Collect the waste in a dedicated, properly sealed container that is compatible with the chemical.

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the concentration (if in solution) and an approximate quantity of the waste.

  • Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[1]

3. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[1]

  • The container must be kept closed at all times, except when adding waste.[1]

  • Provide secondary containment for the waste container to prevent spills.

4. Arranging for Disposal:

  • Once the container is full, or if you no longer generate this type of waste, contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1] The standard procedure for such chemicals is disposal at an approved waste disposal plant.[3]

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[1]

  • Collect the contaminated absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and decontaminate it. All cleaning materials must also be disposed of as hazardous waste.[1]

IV. Experimental Protocol for Waste Handling

While chemical neutralization can sometimes be an option for disposal, it is not recommended for this compound without a validated and specific protocol due to the potential for hazardous reactions. The primary and recommended protocol is collection and disposal via a certified hazardous waste management service.

Diagrams

Disposal Workflow for this compound

cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Pickup cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Collect Waste (Unused chemical, contaminated labware) B->C D Use a Designated, Labeled Hazardous Waste Container C->D E Store in a Secure Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup by EHS or Licensed Contractor F->G S Spill Occurs S1 Absorb with Inert Material S->S1 S2 Collect Contaminated Material as Hazardous Waste S1->S2 S3 Decontaminate Spill Area S2->S3 S3->D Add to waste container

Caption: Disposal workflow for this compound.

References

Standard Operating Procedure: Safe Handling of 2-Cyanomethylthioadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and handling guidelines for 2-Cyanomethylthioadenosine based on data from analogous chemical structures, including adenosine (B11128) analogs, thioethers, and organonitriles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Users must consult the official SDS provided by the manufacturer before any handling, storage, or disposal of this compound. This guide is intended to supplement, not replace, the manufacturer's SDS and institutional safety protocols.

Hazard Identification and Risk Assessment

This compound is a specialized organic compound for research use. Due to its structural motifs—an adenosine core, a thioether linkage, and a nitrile group—it should be handled as a substance with potential biological activity and toxicity.

  • Adenosine Analog: Compounds of this class can have potent, unintended biological effects.[1]

  • Thioether Moiety: Thiol and thioether compounds are often associated with strong odors and can be irritants to the skin, eyes, and respiratory system.[2]

  • Nitrile Group: Organic nitriles are toxic to the extent that they can be metabolized in the body to release cyanide.[3] Care must be taken to prevent skin contact, inhalation, and ingestion.[3][4]

Based on data from structurally related compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious skin, eye, and respiratory irritation.[5][6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. All personnel must be trained in the proper use and disposal of PPE.[8]

Protection Type Required PPE Specifications and Best Practices
Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions must occur in a certified chemical fume hood to mitigate inhalation risk.[1][2]
Hand Protection Chemical-Resistant Nitrile GlovesMinimum thickness of >0.11 mm. Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated and wash hands thoroughly after removal.[9][10][11]
Eye and Face Protection Safety GogglesTightly fitting, splash-proof safety goggles with side shields are required.[2][9] A face shield must be worn over goggles during procedures with a high risk of splashing.[9]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat must be worn and kept fully buttoned. Ensure it has long sleeves.[2][9]
Footwear Closed-Toe ShoesShoes must fully cover the feet to protect from spills.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired if handling the compound outside of a fume hood or in the event of a ventilation failure. The type should be determined by a formal risk assessment.[8][9]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is necessary to minimize exposure and ensure experimental integrity.

3.1. Preparation and Weighing (Solid Compound)

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Equipment Assembly: Place all necessary equipment (spatulas, weigh boats, containers, etc.) inside the fume hood.

  • Weighing: Tare the analytical balance with a weigh boat. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid generating dust.[9] Close the primary container immediately after transfer.

  • Cleanup: Dispose of the weigh boat and any contaminated bench paper into the designated solid hazardous waste container located within the fume hood.

3.2. Solubilization

  • Solvent Dispensing: Within the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Cap the vessel securely and mix using a vortex or sonicator as required by the experimental protocol.

  • Storage: If not for immediate use, label the container clearly with the full chemical name, concentration, solvent, date, and your initials. Store as directed by the SDS.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Post-Handling p1 Verify Fume Hood p2 Don Full PPE p1->p2 p3 Prepare Work Area p2->p3 h1 Transfer Compound to Weigh Boat p3->h1 h2 Weigh Compound h1->h2 h3 Add Solvent h2->h3 h4 Cap and Mix h3->h4 c1 Dispose of Solid Waste h4->c1 c2 Decontaminate Area c1->c2 c3 Remove PPE c2->c3 c4 Wash Hands c3->c4

Caption: Workflow for Safe Handling of this compound.

Emergency First Aid and Spill Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel must know the location of emergency eyewash stations and safety showers.[12][13]

Exposure Type Immediate Action Protocol
Eye Contact Immediately flush eyes with tepid, flowing water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.[9][12]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Use a safety shower if the affected area is large. Seek medical attention if irritation develops or persists.[11][13]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[6][9]
Ingestion DO NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the SDS to the medical personnel.[5][7]
Minor Spill Alert others in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or chemical absorbent pads).[14] Carefully sweep the material into a designated hazardous waste container. Decontaminate the spill area.
Major Spill Evacuate the laboratory immediately and alert others.[13] Close the doors to the affected area. Contact your institution's Environmental Health and Safety (EHS) department and report the spill.[12][14]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the regular trash.[15][16]

5.1. Waste Segregation and Collection

  • Identify Waste: All items that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated PPE (gloves, lab coats).

    • Contaminated labware (pipette tips, weigh boats, vials, etc.).[15]

  • Use Designated Containers:

    • Solid Waste: Collect all contaminated solid materials in a clearly labeled, puncture-resistant container with a secure lid.

    • Liquid Waste: Collect all solutions in a dedicated, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic").[15]

5.2. Storage and Pickup

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The area should have secondary containment to prevent spills.[15]

  • Request Pickup: Once a waste container is full, or if the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.

G cluster_waste Waste Segregation cluster_container Containment start Waste Generated (Contaminated Material) solid Solid Waste (Gloves, Tips, etc.) start->solid liquid Liquid Waste (Solutions) start->liquid solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container storage Store in Secondary Containment in SAA solid_container->storage liquid_container->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Waste Disposal Workflow for this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。